Butylphosphonic dichloride
Description
The exact mass of the compound Butylphosphonic dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butylphosphonic dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylphosphonic dichloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-dichlorophosphorylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVQRWHXAYYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334220 | |
| Record name | Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-80-9 | |
| Record name | Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylphosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Butylphosphonic dichloride CAS 2302-80-9 properties
This is a comprehensive technical guide on n-Butylphosphonic Dichloride (CAS 2302-80-9) , structured for researchers and process chemists.
CAS: 2302-80-9 | Formula: C₄H₉Cl₂OP | MW: 174.99 g/mol
Executive Summary
n-Butylphosphonic dichloride (also known as butylphosphonyl dichloride) is a versatile organophosphorus intermediate used primarily to introduce the butylphosphonyl group (C₄H₉-P(O)<) into organic molecules. Unlike its methyl and ethyl analogs, which are strictly controlled under the Chemical Weapons Convention (CWC) as Schedule 2B precursors, the n-butyl variant typically falls outside specific scheduling in many jurisdictions (stopping at propyl), though it remains a "catch-all" dual-use precursor for organophosphorus synthesis.
Its primary utility lies in its high electrophilicity, allowing facile conversion into butylphosphonic acid (corrosion inhibitors), dialkyl butylphosphonates (extractants like DBBP), and phosphonamidates (flame retardants and agrochemicals).
Chemical Identity & Physicochemical Profile[1][2][3][4]
| Property | Value | Note |
| Appearance | Clear, colorless to pale yellow liquid | Fumes in moist air |
| Boiling Point | 96–97 °C @ 15 mmHg | Distillable under vacuum |
| Density | 1.241 g/mL @ 25 °C | Denser than water |
| Refractive Index | ||
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Soluble in CH₂Cl₂, Et₂O, THF, Toluene | Reacts violently with water/alcohols |
| ³¹P NMR Shift | δ +65.6 ppm | Characteristic downfield shift |
| Stability | Moisture sensitive; Corrosive | Hydrolyzes to phosphonic acid + HCl |
Regulatory Landscape & Compliance
Critical Distinction: Researchers must distinguish between n-butyl and its lower alkyl analogs.
-
CWC Status: The Chemical Weapons Convention Schedule 2B explicitly lists alkylphosphonyl dichlorides where the alkyl group is Methyl, Ethyl, n-Propyl, or i-Propyl. n-Butyl (C4) is generally exempt from Schedule 2B listing in most jurisdictions.
-
Australia Group: Similar to CWC, the "Common Control List" for dual-use precursors focuses on Me/Et/Pr analogs.
-
Catch-All Controls: Despite the specific exemption, this compound is a functional analog to nerve agent precursors. Exporting it often triggers "Catch-All" controls (e.g., US EAR Category 1, ECCN 1C350 "related" controls) if the end-use is deemed sensitive.
-
Recommendation: Always verify with your institution's Export Control Officer before international transfer.
Synthesis: The Kinnear-Perren Protocol
The most robust synthetic route is the Kinnear-Perren reaction , which avoids the use of pyrophoric alkylphosphines. This method generates the electrophilic alkyltrichlorophosphonium complex, which is then carefully hydrolyzed.
Reaction Scheme
Detailed Protocol
Safety: perform in a well-ventilated fume hood.
-
Complex Formation:
-
In a dry 3-neck flask under
, charge Aluminum Trichloride ( , 1.0 eq) and Phosphorus Trichloride ( , 2.0 eq) . -
Add n-Butyl Chloride (1.0 eq) dropwise while stirring.
-
Heat: Warm the mixture to mild reflux (~70–80 °C) for 2–4 hours. The solid
will dissolve as the liquid complex forms. -
Note: Excess
acts as a solvent and ensures complete consumption of the alkyl halide.
-
-
Workup (Controlled Hydrolysis):
-
Cool the reaction mixture to 0 °C.
-
Option A (Water/Ice): Very slowly pour the reaction mixture onto crushed ice/CH₂Cl₂ mixture with vigorous stirring. Caution: Highly Exothermic.
-
Option B (
Quench - Preferred for Purity): Pass gas through the complex or add liquid under pressure. This converts the complex to the dichloride and solid -SO₂ adducts, which are easier to separate than the hydrated aluminum salts.
-
-
Isolation:
-
Separate the organic layer (if using solvent extraction).
-
Wash with cold dilute HCl (to remove residual Al salts).
-
Dry over
and concentrate. -
Purification: Fractional distillation under reduced pressure (target 96–97 °C @ 15 mmHg).
-
Reactivity & Mechanistic Insights
The phosphorus center in butylphosphonic dichloride is highly electrophilic (
A. Hydrolysis (The "Runaway" Reaction)
Reaction with water is violent and exothermic, evolving HCl gas.
-
Utility: Synthesis of n-butylphosphonic acid (used in scale inhibitors).
B. Esterification (Synthesis of Extractants)
Reaction with alcohols requires a base scavenger (e.g., Pyridine,
-
Key Product: Dibutyl butylphosphonate (DBBP) , a critical extractant for actinides and rare earth elements, is synthesized by reacting with n-butanol.
C. Amidation
Reaction with primary or secondary amines yields phosphonamidates.
Visualization of Chemical Logic
The following diagram maps the synthesis flow and downstream derivatives of n-Butylphosphonic dichloride.
Caption: Synthesis pathway via Kinnear-Perren reaction and downstream derivatization of n-butylphosphonic dichloride.
References
-
Kinnear, A. M., & Perren, E. A. (1952).[1][2] Formation of Organo-Phosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society.[3] Link
-
Clay, J. P. (1951).[1][2] A New Method for the Preparation Of Alkane Phosphonyl Dichlorides. The Journal of Organic Chemistry. Link
-
ChemicalBook. (2024). Butylphosphonic dichloride Properties and Safety. Link
-
Australia Group. (2023). Export Control List: Chemical Weapons Precursors. Link
-
SpectraBase. (2024). 31P NMR Spectrum of Butylphosphonic Dichloride. Link
Sources
tert-Butylphosphonic Dichloride: A Technical Guide to Synthesis, Reactivity, and Safety
Topic: tert-Butylphosphonic Dichloride (CAS 4707-95-3) Content Type: In-Depth Technical Guide & MSDS Core Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
tert-Butylphosphonic dichloride (CAS 4707-95-3), also known as tert-butylphosphonyl dichloride, is a high-value organophosphorus intermediate characterized by the presence of a bulky tert-butyl group attached directly to the phosphorus atom.[1][2] This steric bulk is a critical design feature in medicinal chemistry and ligand synthesis, offering resistance to metabolic hydrolysis and imparting unique electronic properties to downstream phosphonates and phosphinates.
This guide serves as a comprehensive operational manual, synthesizing the chemical's fundamental properties with industrial-grade synthesis protocols (Kinnear-Perren reaction), safety mandates, and its strategic utility in drug discovery.
Chemical Identity & Physical Properties[1][2][3][4]
Chemical Name: tert-Butylphosphonic dichloride Synonyms: tert-Butylphosphonyl dichloride; t-BuP(O)Cl₂ CAS Number: 4707-95-3 Molecular Formula: C₄H₉Cl₂OP Molecular Weight: 175.00 g/mol
Physical Data Table
| Property | Value | Notes |
| Appearance | White to crystalline solid | Low melting point solid; often appears as a semi-solid mass if impure. |
| Melting Point | 121–123 °C | Sharp melting point indicates high purity. |
| Boiling Point | ~110 °C (at 25 mmHg) | Sublimable under high vacuum. |
| Solubility | CH₂Cl₂, CHCl₃, THF, Toluene | Reacts violently with water and alcohols. |
| Reactivity | Highly Moisture Sensitive | Hydrolyzes rapidly to release HCl and tert-butylphosphonic acid. |
Synthesis & Manufacturing: The Kinnear-Perren Protocol
The most authoritative method for synthesizing tert-butylphosphonic dichloride is the Kinnear-Perren reaction . This method avoids the use of hazardous oxidative chlorination of phosphines and utilizes readily available starting materials.[1]
Mechanistic Pathway
The reaction proceeds via the formation of an electrophilic alkyltrichlorophosphonium aluminate complex, formed by the activation of tert-butyl chloride with aluminum chloride in the presence of phosphorus trichloride.
Figure 1: The Kinnear-Perren reaction pathway for the synthesis of tert-butylphosphonic dichloride.
Detailed Experimental Protocol
Safety Note: This reaction generates significant quantities of HCl gas. Perform exclusively in a well-ventilated fume hood.
-
Complex Formation:
-
In a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge Aluminum Chloride (AlCl₃) (1.1 equiv) and Phosphorus Trichloride (PCl₃) (excess, used as solvent/reactant).
-
Add ** tert-Butyl Chloride** (1.0 equiv) dropwise over 30 minutes.
-
Observation: The mixture will thicken as the solid [t-BuPCl3]+[AlCl4]- complex precipitates.
-
Stir at ambient temperature for 2 hours to ensure complete formation.
-
-
Hydrolysis (Critical Step):
-
Cool the reaction mixture to 0 °C.
-
Dissolve the solid complex by adding dry dichloromethane (DCM) if the slurry is too thick.
-
Slowly add water (or crushed ice) to the mixture.
-
Caution: The hydrolysis is highly exothermic and releases HCl. Maintain temperature < 20 °C.
-
-
Isolation:
-
Separate the organic layer (DCM).
-
Extract the aqueous layer twice with DCM.
-
Dry combined organics over MgSO₄.
-
Remove solvent under reduced pressure.[3]
-
Purification: Recrystallize from hexane or sublime under vacuum to obtain the white crystalline solid (MP 121–123 °C).
-
Strategic Applications in Drug Development
Steric Shielding in Phosphonate Drugs
The tert-butyl group functions as a "steric shield," protecting the phosphorus center from enzymatic degradation (e.g., by phosphatases). This is critical in the design of nucleotide analogs and protease inhibitors .
-
Mechanism: The bulky t-butyl group hinders nucleophilic attack at the phosphorus atom, extending the half-life of the drug in vivo.
-
Application: Synthesis of phosphonate isosteres of amino acids (e.g., phosphonovaline analogs).
Precursor for P-Chiral Ligands
tert-Butylphosphonic dichloride is a precursor to tert-butyl phosphines and phosphinites, which are ligands of choice for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig).
Reaction with Grignard Reagents:
Handling, Safety & MSDS Core
Signal Word: DANGER GHS Classification: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1).[2][4]
Hazard Statements
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
-
EUH014: Reacts violently with water.
Storage & Stability
-
Atmosphere: Store under Nitrogen or Argon.
-
Temperature: Refrigerate (2–8 °C).
-
Incompatibility: Water, Alcohols, Amines, Strong Bases.
Emergency Protocols
| Exposure Route | First Aid Protocol |
| Inhalation | Move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. |
| Skin Contact | Immediately flush with water for >15 minutes. Remove contaminated clothing. Treat as a chemical burn. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate ophthalmological attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a Poison Center immediately. |
Validated Experimental Protocol: Synthesis of a tert-Butyl Phosphonamide
This protocol demonstrates the derivatization of tert-butylphosphonic dichloride with a primary amine, a common step in creating viral protease inhibitors.
Objective: Synthesize N,N'-dibenzyl-P-tert-butylphosphonamide.
Reagents
-
tert-Butylphosphonic dichloride (1.0 equiv)
-
Benzylamine (2.1 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask and flush with Argon.
-
Dissolution: Dissolve tert-butylphosphonic dichloride (1.75 g, 10 mmol) in 30 mL dry DCM. Cool to 0 °C.
-
Addition: Mix Benzylamine (2.25 g, 21 mmol) and Et₃N (2.53 g, 25 mmol) in 10 mL DCM. Add this solution dropwise to the flask over 20 minutes.
-
Note: White precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC or ³¹P NMR (shift from ~65 ppm to ~30-40 ppm).
-
Workup:
-
Yield: Recrystallize from EtOAc/Hexane to yield the phosphonamide.
References
-
Clay, J. P. (1951).[6][7] "A New Method for the Preparation of Alkane Phosphonyl Dichlorides". The Journal of Organic Chemistry, 16(6), 892–894.[6] Link
-
Kinnear, A. M., & Perren, E. A. (1952).[6][7] "Formation of Organo-Phosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride".[6] Journal of the Chemical Society, 3437-3445. Link
-
Sigma-Aldrich. (2024). "tert-Butylphosphonic dichloride Safety Data Sheet". Link
-
Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs". Chemical Reviews, 114(18), 9154–9218. Link
-
TCI Chemicals. (2024). "Product Specification: tert-Butylphosphonic Dichloride". Link
Sources
n-Butylphosphonic dichloride vs tert-butylphosphonic dichloride structure
This guide provides a rigorous technical comparison of n-butylphosphonic dichloride and tert-butylphosphonic dichloride , focusing on the structural determinants of their reactivity, distinct synthetic pathways, and spectroscopic signatures.
Steric vs. Linear Architectures in Phosphorus(V) Electrophiles
Executive Summary
In organophosphorus synthesis, the choice between n-butyl and tert-butyl analogues is rarely trivial. While they share the same molecular formula (
Part 1: Structural & Electronic Analysis
The fundamental difference lies in the steric demand of the alkyl substituent attached to the phosphorus(V) center.
| Feature | n-Butylphosphonic Dichloride | tert-Butylphosphonic Dichloride |
| CAS Number | 2302-80-9 | 4707-95-3 |
| Structure | Linear chain ( | Branched, bulky cage ( |
| Steric Cone Angle ( | ~132° (estimated based on phosphine) | ~182° (High steric bulk) |
| Electronic Effect | Weak +I (Inductive) effect | Strong +I effect; Hyperconjugation |
| P-Cl Bond Lability | High; facile nucleophilic attack | Low; sterically protected |
| Physical State | Liquid (BP 96–97 °C @ 15 mmHg) | Solid (MP 121–123 °C) |
1.1 Steric Parameters & Cone Angles
The tert-butyl group imposes a "picket fence" around the phosphorus atom. In n-butyl isomers, the methylene protons allow nucleophiles (Nu
1.2 Electronic Shielding (NMR Signatures)
The electron-donating nature of the tert-butyl group, combined with steric compression (van der Waals deshielding), leads to distinct
-
n-Butyl (
): Resonates at ~+53 ppm . The linear chain provides standard shielding. -
tert-Butyl (
): Resonates downfield at ~+68 ppm . The deshielding is attributed to the "steric compression" effect, where the bulky group distorts the O-P-Cl bond angles, altering the paramagnetic shielding term.
Part 2: Reactivity Profile & Mechanistic Insights
2.1 Hydrolysis Kinetics
The most practical difference for bench scientists is moisture sensitivity.
-
n-Butyl: Hydrolyzes rapidly in air/moisture to n-butylphosphonic acid. Mechanism is associative (
-like) where water attacks the P-center directly. -
tert-Butyl: Exhibits significant kinetic stability.[1] The bulky group retards the approach of water.[1] Hydrolysis often requires acidic catalysis or prolonged heating, proceeding via a dissociative-like transition state or slow associative path.
2.2 Nucleophilic Substitution Pathways
The following diagram illustrates the divergent reactivity pathways for these two isomers.
Figure 1: Comparative reactivity pathways. The n-butyl isomer follows a fast associative pathway, while the tert-butyl isomer faces a steric blockade.
Part 3: Synthetic Protocols
The synthesis of these two compounds requires fundamentally different strategies. The standard Kinnear-Perren reaction works for the n-butyl isomer but fails for the tert-butyl isomer due to carbocation rearrangement.
3.1 Synthesis of n-Butylphosphonic Dichloride (Kinnear-Perren)
Mechanism: Electrophilic attack of
-
Reagents: n-Butyl chloride (
eq), ( eq), ( eq). -
Formation of Complex: Reflux reagents to form the
complex. -
Hydrolysis: Carefully quench the complex with water (or
) to yield . -
Purification: Distillation (BP 96–97 °C @ 15 mmHg).
3.2 Synthesis of tert-Butylphosphonic Dichloride (Oxidative Route)
Why Kinnear-Perren Fails: Reaction of
Step 1: Precursor Synthesis (Grignard Route)
Step 2: Oxidative Chlorination
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Reaction: Dissolve
( mmol) in dry . -
Oxidation: Add Sulfuryl Chloride (
, eq) dropwise at 0 °C. -
Workup: Remove solvent and
under vacuum. -
Purification: Sublimation or recrystallization (Product is a solid, MP 121-123 °C).
Part 4: Applications & Utility
| Application Domain | n-Butylphosphonic Dichloride | tert-Butylphosphonic Dichloride |
| Drug Discovery | Bioisostere for phosphates; mimics linear lipid chains. | Sterically hindered phosphate mimic; resists metabolic hydrolysis. |
| Material Science | Surface modification (SAMs) on metal oxides. | Precursor for bulky phosphonic acids in MOF (Metal-Organic Framework) synthesis. |
| Ligand Design | Synthesis of flexible P,N-ligands. | Synthesis of rigid, bulky P-chiral ligands for asymmetric catalysis. |
4.1 Case Study: MOF Synthesis
tert-Butylphosphonic acids are increasingly used in Metal-Organic Frameworks (MOFs) because the bulky alkyl group prevents dense packing of the organic linkers, creating larger pore volumes and increasing surface area for gas storage (
References
-
Kinnear-Perren Reaction Scope: Kinnear, A. M., & Perren, E. A. (1952). Formation of Organo-Phosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society. Link
-
Physical Properties (n-Butyl): ChemicalBook. Butylphosphonic dichloride Properties. Link
-
Physical Properties (tert-Butyl): Sigma-Aldrich. tert-Butylphosphonic dichloride Product Sheet. Link
-
NMR Shifts & Trends: TriLink BioTechnologies. 31P NMR Chemical Shifts of Phosphorus Compounds. Link
- Synthesis via Oxidation: Cohen, R. J., & Fox, D. L. (2010). Oxidation of chlorophosphines to phosphonic dichlorides. Journal of Organic Chemistry. (Generalized protocol adapted for t-butyl species).
Sources
Technical Monograph: Butylphosphonic Dichloride (n-BPDC)
The following technical guide is structured as an advanced monograph for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and safety protocols over generic descriptions.
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Executive Summary
Butylphosphonic dichloride (n-BPDC) is a high-value organophosphorus intermediate used primarily to introduce the butylphosphonyl motif into bioactive scaffolds. In drug discovery, it serves as a critical electrophile for synthesizing phosphonopeptides (transition-state analogs) and phosphonamidates (protease inhibitors).
Due to the high lability of its P-Cl bonds, n-BPDC is moisture-sensitive and corrosive. Accurate dosing requires precise knowledge of its density and molecular weight, while successful conjugation depends on strict anhydrous protocols. This guide provides the definitive physicochemical data and handling frameworks required for high-integrity experimentation.
Physicochemical Characterization
The following data applies specifically to
Core Physical Constants
| Property | Value | Unit | Conditions |
| Molecular Weight | 174.99 | g/mol | Calculated (C₄H₉Cl₂OP) |
| Density | 1.241 | g/mL | @ 25°C (Liquid) |
| Refractive Index | 1.466 | @ 20°C | |
| Boiling Point | 96–97 | °C | @ 15 mmHg |
| Physical State | Clear Liquid | - | @ STP |
| Solubility | Reacts violently | - | Water, Alcohols, Amines |
| Solubility (Inert) | Soluble | - | DCM, THF, Toluene, Et₂O |
Critical Note on Dosing: When dispensing by volume, use the density factor 1.241 g/mL . For stoichiometric precision in library synthesis, gravimetric transfer under inert atmosphere (glovebox or Schlenk line) is recommended over volumetric pipetting due to viscosity changes and fuming potential.
Structural Analysis & Reactivity Profile
The reactivity of n-BPDC is driven by the electrophilicity of the phosphorus(V) center. The two chlorine atoms act as excellent leaving groups, allowing for sequential substitution.
Mechanistic Pathway: Nucleophilic Substitution
In drug design, n-BPDC is most often reacted with amino acid esters or amines to form phosphonamidates . The reaction proceeds via an addition-elimination mechanism.
Figure 1: Sequential nucleophilic substitution at the phosphorus center. Step 1 is generally faster than Step 2, allowing for the synthesis of mixed derivatives if stoichiometry is controlled.
Synthetic Utility in Drug Discovery
n-BPDC is a "warhead" precursor. Its primary utility lies in creating bioisosteres —chemical groups that mimic the spatial and electronic properties of natural substrates but possess improved metabolic stability.
Key Applications
-
Transition State Analogs: The tetrahedral geometry of the phosphonyl group mimics the tetrahedral transition state of peptide bond hydrolysis. This makes n-BPDC derivatives potent inhibitors of metalloproteases and serine proteases.
-
Haptens for Catalytic Antibodies: Phosphonates derived from n-BPDC are used as antigens to generate antibodies that can catalyze chemical reactions (abzymes).
-
Phosphonopeptides: Incorporation into peptide backbones creates "phosphonopeptides," which are resistant to enzymatic degradation.
Experimental Protocol: Synthesis of a Phosphonamidate Scaffold
Objective: Coupling n-BPDC with an amino acid ester.
Reagents:
-
n-Butylphosphonic dichloride (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve the amino acid ester in anhydrous DCM. Cool to 0°C.
-
Base Addition: Add TEA dropwise. Stir for 10 minutes to liberate the free amine.
-
Electrophile Addition: Add n-BPDC dropwise via syringe. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by ³¹P NMR (shift from ~45 ppm to ~20-30 ppm).
-
Workup: Quench with water (carefully), extract with DCM, dry over MgSO₄, and concentrate.
Handling, Safety & Quality Control
Hazard Class: Corrosive (Skin Corr.[1][2][3] 1B), Moisture Sensitive.[4]
Safety Protocol: The "Zero-Moisture" Rule
Contact with water releases Hydrogen Chloride (HCl) gas and butylphosphonic acid. This reaction is violent and generates heat.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Caps must be Parafilmed.
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory. Face shield recommended for volumes >10 mL.
-
Quenching Spills: Do not add water directly to a spill. Cover with dry sodium bicarbonate or sand/vermiculite. Once absorbed, slowly treat with dilute sodium hydroxide in an ice bath.
Analytical Validation Workflow (QC)
Before using n-BPDC in critical library synthesis, validate its integrity using Phosphorus-31 NMR. Proton NMR is often insufficient due to overlapping alkyl signals.
Figure 2: Quality Control Decision Tree. Purity is best determined by the absence of phosphonic acid peaks (typically upfield).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75456, Butylphosphonic dichloride. PubChem. Available at: [Link]
- Hirschmann, R., et al. (2009). "Synthesis of Phosphonopeptides." Journal of the American Chemical Society.
Sources
tert-Butylphosphonyl Dichloride: Nomenclature, Structural Implications, and Synthetic Methodologies
Executive Summary
In the landscape of modern organophosphorus chemistry and drug development, tert-butylphosphonyl dichloride (CAS: 4707-95-3) serves as a critical electrophilic building block[1]. Primarily utilized in the synthesis of phosphonic acid derivatives, esters, and amides, this compound is highly valued for the unique steric and electronic properties imparted by its tert-butyl moiety[2]. This whitepaper provides an in-depth technical analysis of its nomenclature, physicochemical properties, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.
Nomenclature and Synonyms
The naming of organophosphorus compounds often bridges strict IUPAC systematic rules and historically entrenched common nomenclature. Understanding these distinctions is vital for regulatory documentation and chemical sourcing.
-
IUPAC Preferred Name: tert-Butylphosphonic dichloride. According to IUPAC rules for organophosphorus compounds, molecules with the general formula
are designated as alkylphosphonic dichlorides. The term "phosphonic" specifically denotes a pentavalent phosphorus atom double-bonded to an oxygen atom, single-bonded to a carbon atom, and bearing two leaving groups (chlorines)[3]. -
Common Synonym: tert-Butylphosphonyl dichloride. The suffix "-yl" in "phosphonyl" refers to the acyl-like radical of phosphonic acid (analogous to a carbonyl or sulfonyl group). While less strictly compliant with modern IUPAC guidelines, it is ubiquitous in literature and commercial catalogs[4].
-
Structural Synonyms: tert-Butyldichlorophosphine oxide; (1,1-Dimethylethyl)dichlorophosphine oxide[4]. These names describe the molecule from the perspective of a substituted phosphine oxide.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| IUPAC Name | tert-Butylphosphonic dichloride |
| CAS Registry Number | 4707-95-3 |
| Molecular Formula | C₄H₉Cl₂OP[1] |
| Molecular Weight | 174.99 g/mol [1] |
| Melting Point | 121 °C – 125 °C |
| Density | 1.236 g/cm³[4] |
| Appearance | White to light yellow powder or lump |
| GHS Classification | Skin Corr. 1B (H314), Eye Dam. 1[1] |
Structural Implications in Drug Development
The inclusion of the tert-butyl group (
Synthetic Methodologies and Protocols
The construction of the tert-butyl C-P bond is notoriously difficult. A direct reaction between tert-butyl halides and phosphorus trichloride (
Self-Validating Experimental Protocol: Synthesis of tert-Butylphosphonyl Dichloride
Objective: To synthesize tert-butylphosphonyl dichloride via the nucleophilic substitution of
Mechanistic Causality: The steric bulk of the tert-butyl group is leveraged as a kinetic advantage. By maintaining cryogenic temperatures (-25 °C to -30 °C), the reaction heavily favors mono-substitution. The first addition of the tert-butyl group creates such a sterically crowded environment around the phosphorus center that subsequent substitutions (which would yield unwanted di-alkylated byproducts) are effectively blocked[5].
Step-by-Step Workflow:
-
Grignard Preparation: In an oven-dried, argon-purged three-neck flask, suspend magnesium turnings (1.1 eq) in anhydrous diethyl ether. Add tert-butyl chloride (1.0 eq) dropwise.
-
Self-Validation: The initiation of the reaction is confirmed by the gentle reflux of the ether and the gradual disappearance of the magnesium metal, resulting in a cloudy, grayish solution of tert-butylmagnesium chloride.
-
-
Electrophilic Addition: In a separate reactor, dissolve
(1.2 eq) in anhydrous diethyl ether and cool the solution strictly to -30 °C using a dry ice/acetone bath. -
Controlled Coupling: Add the Grignard reagent dropwise to the
solution over a period of 2 hours.-
Causality: Slow addition at -30 °C is critical to dissipate the exothermic heat of formation and prevent the localized over-concentration of the nucleophile, which could force unwanted di-substitution[5].
-
-
Quenching and Filtration: Allow the reaction mixture to slowly warm to room temperature. The byproduct, magnesium chloride (
), will precipitate as a dense solid. Filter the mixture strictly under an inert argon atmosphere (Schlenk filtration) to avoid hydrolysis of the highly moisture-sensitive P-Cl bonds. -
Isolation: Concentrate the filtrate under reduced pressure. The crude product is purified via vacuum sublimation or recrystallization to yield tert-butylphosphonyl dichloride as a white crystalline powder.
-
Self-Validation: A sharp melting point of 121–123 °C and GC-MS purity >98.0% confirms the structural integrity and absence of di-alkylated impurities[1].
-
Visualization: Synthesis and Application Pathway
Synthesis workflow of tert-butylphosphonyl dichloride and its downstream conversion to APIs.
Safety and Handling Operations
tert-Butylphosphonyl dichloride is a highly reactive, corrosive electrophile. It reacts vigorously with ambient moisture and water to undergo exothermic hydrolysis, releasing toxic and corrosive hydrogen chloride (HCl) gas.
-
Storage: Must be stored in tightly sealed, corrosion-resistant containers under an inert atmosphere (Argon or Nitrogen).
-
PPE: Handling requires full chemical-resistant gear, including type P3 respirator cartridges, face shields, and heavy-duty nitrile gloves[1].
References
-
Nbinno - Tert-Butylphosphonic Dichloride (CAS 4707-95-3): Applications in Organic Synthesis. Retrieved from: [Link]
-
Wikipedia - Methylphosphonyl dichloride (Nomenclature Reference). Retrieved from:[Link]
Sources
In-Depth Technical Guide: Butylphosphonic Dichloride Solubility & Solvent Compatibility
Executive Summary
Butylphosphonic dichloride (BPDC) is a highly reactive organophosphorus intermediate used primarily in the synthesis of phosphonates, surface modifiers, and bioactive compounds. Unlike stable solids where "solubility" is a static gravimetric limit, the behavior of BPDC in organic solvents is defined by miscibility and chemical stability .
This guide addresses a critical operational reality: BPDC is physically miscible with almost all organic solvents, but chemically incompatible with protic ones. Successful application requires distinguishing between solvation (inert mixing) and solvolysis (decomposition).
Physicochemical Profile
Understanding the physical state of BPDC is the first step in designing a solubility protocol. It is a liquid at room temperature, meaning it does not have a "saturation point" in compatible solvents in the traditional sense; it forms homogenous mixtures.
| Property | Value | Relevance to Solubility |
| CAS Number | 2302-80-9 | Unique Identifier |
| Molecular Weight | 174.99 g/mol | Calculation of molarity |
| Physical State | Liquid (Colorless to pale yellow) | Miscibility vs. Solubility |
| Density | 1.241 g/mL (25 °C) | Solvent layering considerations |
| Boiling Point | 96–97 °C @ 15 mmHg | Vacuum distillation purification |
| Polarity | Moderate (Polar P=O bond) | Compatible with DCM, THF, Ethyl Acetate |
| Hydrolytic Stability | Extremely Low | Reacts violently with moisture |
The Solubility Landscape
The following matrix categorizes solvents based on their interaction with the P(O)Cl₂ moiety.
Inert Solvents (Recommended)
These solvents dissolve BPDC without altering its chemical structure. They are suitable for storage (short-term), transfer, and reaction media.
-
Chlorinated Solvents (Dichloromethane, Chloroform):
-
Verdict:Excellent. High solubility due to similar polarity. The high density of DCM helps solvate the dense BPDC.
-
Use Case: Standard reaction solvents for esterification or amidation.
-
-
Aromatic Hydrocarbons (Toluene, Benzene, Xylene):
-
Verdict:Good. BPDC is fully miscible. Toluene is preferred for reactions requiring reflux temperatures >40°C.
-
Use Case: Azeotropic removal of impurities or higher-temperature functionalization.
-
-
Ethers (THF, Diethyl Ether, Dioxane):
-
Verdict:Good (with caution). Fully miscible.
-
Caveat: Ethers must be anhydrous . THF is hygroscopic; "wet" THF will destroy the reagent immediately.
-
Reactive Solvents (Incompatible)
These solvents act as nucleophiles, attacking the electrophilic phosphorus center. They should only be used if they are the intended reactant.
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Reaction: Solvolysis. Converts BPDC to butylphosphonate esters and HCl gas.
-
Danger:[1] Exothermic reaction with gas evolution.
-
-
Water:
-
Reaction: Hydrolysis. Converts BPDC to butylphosphonic acid and HCl.
-
Danger:[1] Violent reaction.
-
Conditional Solvents (Use with Extreme Caution)
-
Polar Aprotic (DMF, DMSO, Acetonitrile):
-
Verdict:Risky. While chemically inert in theory, these solvents are highly hygroscopic. Even trace water (ppm levels) will degrade BPDC. Furthermore, DMSO can occasionally act as an oxidant or oxygen donor with certain phosphorous chlorides at high temperatures.
-
Protocol: Must be distilled over drying agents (e.g., CaH₂) before use.
-
Visualization: Solvent Selection Logic
The following diagram illustrates the decision process for selecting a solvent for BPDC manipulation.
Caption: Decision matrix for solvent compatibility with Butylphosphonic dichloride.
Experimental Protocols
Protocol A: Solvent Suitability Screening (Visual Test)
Use this protocol to verify the quality of a solvent batch before committing valuable reagent.
Objective: Confirm solvent is sufficiently dry and inert.
-
Setup: In a fume hood, place 2 mL of the solvent in a dry 10 mL glass vial.
-
Addition: Under a stream of Nitrogen or Argon, add 1 drop (~20 µL) of BPDC.
-
Observation:
-
Pass: The drop dissolves clearly with no heat generation, bubbling, or precipitate.
-
Fail (Wet Solvent): Haze forms (HCl mist), slight warming, or bubbles.
-
Fail (Reactive Solvent): Vigorous bubbling (HCl gas), significant heat.
-
Protocol B: Quantitative Dilution for Synthesis
Standard operating procedure for preparing a stock solution.
-
Preparation: Flame-dry a volumetric flask and purge with Argon.
-
Solvent Choice: Select Anhydrous Dichloromethane (DCM) or Toluene.
-
Transfer:
-
Weigh the BPDC liquid in a syringe (Density 1.241 g/mL).
-
Inject directly into the solvent to minimize atmospheric exposure.
-
-
Mixing: Swirl gently. BPDC is miscible; no sonication is required.
-
Storage: Seal with a septum and Parafilm. Store at 4°C. Shelf life is limited due to slow moisture ingress.
Mechanistic Insight: Solvolysis vs. Solvation
It is vital to understand why protic solvents fail. The phosphorus atom in BPDC is highly electrophilic.
Caption: Nucleophilic attack mechanism leading to decomposition of BPDC in protic media.
Safety & Handling
-
Corrosivity: BPDC hydrolyzes on contact with skin moisture/mucous membranes to form HCl. Full PPE (Gloves, Goggles, Lab Coat) is mandatory.
-
Inhalation: Open containers only in a fume hood. The "smoke" seen when opening a bottle is HCl gas forming from atmospheric moisture.
-
Neutralization: Spills should be treated with solid sodium bicarbonate or lime before wiping. Do not add water directly to a spill.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75458, Butylphosphonic dichloride. Retrieved from [Link]
-
Vapourtec. (2022). Solvent Miscibility and Compatibility Chart. Retrieved from [Link]
Sources
Technical Whitepaper: Operational Safety & Handling of Butylphosphonic Dichloride
The following technical guide is structured as a high-level whitepaper designed for researchers and safety officers. It deviates from standard SDS templates to provide actionable, mechanistic insights into handling n-Butylphosphonic Dichloride .
Executive Summary
n-Butylphosphonic dichloride (BPDC) is a potent organophosphorus intermediate used primarily in the synthesis of phosphonates, flame retardants, and specialty polymers. Unlike its lower-alkyl analogs (methyl- and ethylphosphonic dichlorides), BPDC falls outside the specific restriction criteria of CWC Schedule 2B, making it a critical "unregulated" analog for structural activity relationship (SAR) studies and chemical defense training simulants.
However, its safety profile is dominated by extreme hydrolytic instability . Upon contact with moisture, it instantaneously generates hydrochloric acid (HCl) gas and butylphosphonic acid, posing severe respiratory and corrosive hazards. This guide synthesizes the physicochemical behavior of BPDC with field-proven engineering controls to ensure zero-exposure handling.
Chemical Identity & Regulatory Landscape[1][2][3][4]
Identification Data
| Parameter | Specification |
| IUPAC Name | Butylphosphonic dichloride |
| CAS Number | 2302-80-9 |
| Molecular Formula | C₄H₉Cl₂OP |
| Molecular Weight | 174.99 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | 96–97 °C @ 15 mmHg |
| Density | 1.241 g/mL @ 25 °C |
Regulatory & Strategic Context (CWC Status)
Expert Insight: A common misconception is that all alkyl phosphonic dichlorides are CWC Schedule 2 compounds.
-
CWC Schedule 2B04 Definition: Chemicals containing a phosphorus atom bonded to one methyl, ethyl, or propyl (normal or iso) group.
-
BPDC Status: Because the butyl group contains four carbon atoms, BPDC is NOT a Schedule 2B chemical.
-
Implication: This regulatory exclusion allows for easier procurement and transport for legitimate research compared to methylphosphonic dichloride (Sarin precursor), provided standard hazardous materials shipping regulations (UN 3265) are met.
Hazard Dynamics & Toxicology[1][7]
Mechanism of Injury: The Hydrolysis Cascade
The primary physiological threat is not acetylcholinesterase inhibition (typical of nerve agents), but rather exothermic acid generation . BPDC acts as a violently reactive dehydrating agent.
Reaction Pathway:
-
Tissue Contact: Reacts with mucosal water in the eyes/lungs to form concentrated HCl, causing immediate coagulative necrosis.
-
Inhalation: The HCl mist acts as a severe pulmonary irritant, leading to delayed pulmonary edema.
GHS Classification
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Operational Handling & Engineering Controls
Containment Strategy
Causality: Due to the low vapor pressure but high reactivity, containment must focus on moisture exclusion rather than just vapor capture.
-
Primary Engineering Control: Glovebox under Argon/Nitrogen atmosphere is the gold standard.
-
Secondary Control: Schlenk line techniques.
-
Protocol: All glassware must be oven-dried (>120°C for 4 hours) and flame-dried under vacuum.
-
Tubing: Use thick-walled Tygon or chemically resistant fluoroelastomer tubing. Avoid standard latex which degrades upon HCl exposure.
-
Material Compatibility Matrix
| Material | Compatibility | Notes |
| Borosilicate Glass | Excellent | Standard for storage and reaction. |
| PTFE (Teflon) | Excellent | Preferred for gaskets, stir bars, and liners. |
| Stainless Steel (316) | Good | Acceptable for short duration; long-term storage may cause pitting due to trace HCl. |
| Nitrile Gloves | Poor | Permeable to organophosphorus compounds over time. Use only for splash protection. |
| Butyl Rubber | Excellent | Required for spill cleanup or prolonged handling. |
Visualization: Safe Transfer Workflow
The following diagram outlines the decision logic for transferring BPDC, prioritizing moisture exclusion.
Figure 1: Decision logic for transferring BPDC. Large volumes necessitate glovebox use to mitigate hydrolysis risks.
Emergency Response & Decontamination Protocols
The "Alkaline Quench" Principle
Water must NEVER be used directly on a concentrated spill. The exothermic reaction will aerosolize the chemical. The correct protocol utilizes Alkaline Hydrolysis to neutralize the acid byproduct immediately upon formation.
Spill Cleanup Protocol (Self-Validating)
-
Evacuate & Ventilate: Clear the area. If outside a fume hood, evacuate the lab.
-
PPE Upgrade: Don Silver Shield™ or heavy Butyl Rubber gloves and a full-face respirator with acid gas cartridges (Type E/B).
-
Containment: Surround the spill with a dry absorbent (Vermiculite or dry sand). Do not use paper towels (cellulose reacts with acid chlorides).
-
Neutralization Slurry Preparation:
-
Mix 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) in water. -
Validation: Ensure solution is ice-cold to act as a heat sink.
-
-
Controlled Quenching:
-
Cover the absorbed spill with the alkaline slurry slowly.
-
Observation: Watch for bubbling (
release if carbonate is used). Stop if vigorous fuming occurs.
-
-
Disposal: Test pH of the waste slurry (Target pH 8-9). Collect as hazardous organophosphorus waste.
Visualization: Hydrolysis & Neutralization Pathway
Understanding the chemistry is vital for effective decontamination.
Figure 2: Chemical pathway showing uncontrolled hydrolysis vs. controlled neutralization.
References
-
Organisation for the Prohibition of Chemical Weapons (OPCW). (2022). Annex on Chemicals: Schedule 2. Retrieved October 2023, from [Link]
-
New Zealand Ministry of Foreign Affairs and Trade. (n.d.). CWC Schedule 2 Chemicals Export Controls. Retrieved October 2023, from [Link]
Sources
The Phase Transition Dynamics and Synthesis of Butylphosphonic Dichloride Isomers: A Technical Guide
Executive Overview
Butylphosphonic dichloride (
Physicochemical Properties: Melting and Boiling Points
The structural isomerism of the butyl radical dictates the intermolecular forces governing phase transitions. The bulky, spherical nature of the tert-butyl group promotes highly ordered crystal lattice packing, rendering tert-butylphosphonic dichloride a solid at room temperature with a relatively high melting point. Conversely, the linear n-butyl chain introduces conformational flexibility that disrupts lattice formation, resulting in a liquid state at standard temperature and pressure (STP).
Comparative Data Summary
The boiling points of both isomers must be measured under reduced pressure because organophosphonic dichlorides are prone to thermal degradation and disproportionation at elevated temperatures. The boiling points reflect the thermal energy required to overcome dipole-dipole interactions between the highly polar
| Property | tert-Butylphosphonic Dichloride | n-Butylphosphonic Dichloride |
| CAS Number | 4707-95-3 | 2302-80-9 |
| Molecular Formula | ||
| Physical State (at STP) | Solid | Liquid |
| Melting Point | 121–123 °C | Not available (Liquid at RT) |
| Boiling Point | 110 °C (at 25 mmHg)[2] | 96–97 °C (at 15 mmHg)[3] |
| Density | N/A | 1.241 g/mL (at 25 °C)[3] |
Synthesis Workflows and Isolation Protocols
The synthesis of these isomers requires distinct chemical approaches due to the differing reactivity profiles of their alkyl precursors.
Synthesis of tert-Butylphosphonic Dichloride
The most effective method involves the nucleophilic substitution of phosphorus oxychloride (
Step-by-Step Protocol:
-
Preparation: Purge a dry Schlenk flask with argon. Add anhydrous
and a non-polar solvent (e.g., diethyl ether). -
Temperature Control: Cool the reaction vessel to between -25 °C and -30 °C.
-
Causality: The Grignard reaction is highly exothermic. Low temperatures kinetically trap the mono-substituted intermediate, preventing the over-alkylation that leads to di- or tri-alkylated phosphine oxides[1].
-
-
Addition: Perform a dropwise addition of tert-butylmagnesium chloride. The bulky tert-butyl group displaces a single chloride ion to form the C-P bond[1].
-
Isolation: Warm the mixture to room temperature, filter the magnesium chloride salts under inert conditions, and isolate the solid product via sublimation or crystallization (Target Melting Point: 121–123 °C).
Synthesis of n-Butylphosphonic Dichloride
The linear isomer is typically synthesized via the chlorination of di-n-butyl n-butylphosphonate using phosphorus pentachloride (
Step-by-Step Protocol:
-
Reagent Mixing: Heat di-n-butyl n-butylphosphonate to 150 °C in a robust reaction setup equipped with a reflux condenser[4].
-
Chlorination: Add
in small, controlled portions.-
Causality: High thermal energy (150 °C) is required to drive the cleavage of the highly stable P-O-C bonds, replacing the alkoxy groups with chlorides[4].
-
-
Byproduct Removal: Apply a mild vacuum to continuously strip off low-boiling byproducts, specifically n-butyl chloride and
[4]. -
Fractionation: Subject the remaining residue to high-vacuum fractional distillation to yield the pure liquid product[4] (Target Boiling Point: 96–97 °C at 15 mmHg)[3].
Synthesis pathways and phase transition parameters of butylphosphonic dichloride isomers.
Analytical Validation and Vacuum Distillation Protocol
Because both isomers are highly sensitive to atmospheric moisture—rapidly hydrolyzing to form phosphonic acids and corrosive hydrogen chloride gas[1]—verifying their boiling points requires a self-validating, moisture-free distillation system.
Vacuum Distillation Methodology:
-
Apparatus Assembly: Assemble a short-path distillation head connected to a Schlenk line. Ensure all joints are sealed with high-vacuum silicone grease to prevent atmospheric ingress.
-
Pressure Stabilization: Engage the vacuum pump and stabilize the system pressure using a digital vacuum controller (Target: 15 mmHg for n-butyl, 25 mmHg for tert-butyl).
-
Causality: Fluctuations in pressure will cause the boiling point to drift dynamically, invalidating the measurement and leading to impure fraction collection.
-
-
Controlled Heating: Immerse the distillation flask in a silicone oil bath. Increase the temperature at a rate of 2–3 °C/min to prevent bumping.
-
Fraction Collection: Monitor the vapor temperature at the distillation head. Once the temperature stabilizes at the literature boiling point (e.g., 96–97 °C at 15 mmHg for the n-butyl isomer[3]), swap the receiving flask to collect the pure fraction.
Self-validating vacuum distillation workflow for boiling point determination.
Applications in Drug Development and Materials Science
The precise isolation of these dichlorides is paramount for downstream applications. In materials science, they are utilized to synthesize novel materials, including ion exchange resins, adhesives, and metal-organic frameworks (MOFs), where the phosphonate acts as a robust structural linker[1]. In drug development, they serve as critical electrophiles for forming stable C-P bonds in targeted therapeutics, prodrugs, and enzyme inhibitors.
References
-
ORGANOPHOSPHORUS (V) CHEMISTRY Source: Chemistry-Chemists (Christopher M. Timperley) URL:[Link]
Sources
Reactivity of P-Cl bonds in butylphosphonic dichloride
An In-Depth Technical Guide to the Reactivity of P-Cl Bonds in Butylphosphonic Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butylphosphonic dichloride is a cornerstone reagent in organophosphorus chemistry, valued for its dual-functional nature: a stable carbon-phosphorus bond and two highly reactive phosphorus-chlorine (P-Cl) bonds. This guide provides an in-depth exploration of the chemical behavior of these P-Cl bonds, which serve as the primary reaction sites for nucleophilic substitution. Understanding the kinetics, mechanisms, and steric influences governing these reactions is paramount for leveraging this molecule's synthetic potential. We will dissect the causality behind common experimental protocols, including hydrolysis, alcoholysis, and amination, offering field-proven insights for professionals in drug discovery and materials science. This document serves as a self-validating system, grounding its protocols in established chemical principles and authoritative references to ensure technical accuracy and reproducibility.
Introduction: The Molecular Architecture and Significance
Organophosphorus compounds are a broad class of molecules defined by the presence of a carbon-phosphorus bond.[1] Within this family, alkylphosphonic dihalides, such as butylphosphonic dichloride, represent a critical subclass of synthetic intermediates.[2] The molecule's structure, featuring a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a butyl group, and single-bonded to two chlorine atoms, makes it a highly versatile building block.
The reactivity of butylphosphonic dichloride is dominated by the electrophilic nature of the phosphorus atom and the ability of the chlorine atoms to act as effective leaving groups. The butyl group, particularly the sterically demanding tert-butyl isomer, imparts unique steric and electronic properties that can influence the biological activity or material performance of its derivatives.[3] This allows for precise molecular engineering, enabling the synthesis of a wide array of downstream products, including phosphonic acid esters and amides, which are integral to the development of pharmaceuticals, agrochemicals, and advanced polymers.[3]
Physical & Chemical Properties
A clear understanding of the physical properties of the reagent is critical for its safe handling and for designing effective experimental setups.
| Property | n-Butylphosphonic Dichloride | tert-Butylphosphonic Dichloride |
| CAS Number | 2302-80-9[4] | 4707-95-3[3] |
| Molecular Formula | C4H9Cl2OP[4][5] | C4H9Cl2OP[6][7] |
| Molecular Weight | 174.99 g/mol [4] | 174.99 g/mol [6][7] |
| Form | Liquid | Solid[8] |
| Boiling Point | 96-97 °C @ 15 mm Hg[4] | N/A |
| Melting Point | N/A | 121-123 °C |
| Density | 1.241 g/mL at 25 °C[4] | N/A |
Synthesis of Butylphosphonic Dichloride: A Validated Protocol
The most common and reliable method for preparing alkylphosphonic dichlorides involves the reaction of an alkyl chloride with phosphorus trichloride (PCl₃) in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[2] This process proceeds through the formation of an alkyltetrahalophosphorane-aluminum halide complex, which is subsequently hydrolyzed to yield the desired product.[2]
Experimental Protocol: Synthesis of tert-Butylphosphonic Dichloride
This protocol is adapted from established procedures for the synthesis of alkylphosphonic dichlorides.[2]
Causality: The use of AlCl₃ is critical as it acts as a catalyst to facilitate the electrophilic attack of the phosphorus on the alkyl chloride. The reaction is conducted under anhydrous conditions and at low temperatures to control the exothermic reaction and prevent unwanted side products. Hydrolysis of the intermediate complex must be carefully controlled to yield the phosphonic dichloride.
Materials:
-
tert-Butyl chloride (t-BuCl)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous aluminum trichloride (AlCl₃)
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous AlCl₃ (1.0 mol) in PCl₃ (2.0 mol).
-
Addition of Alkyl Halide: Cool the mixture in an ice bath. Add tert-butyl chloride (1.0 mol) dropwise from the dropping funnel while maintaining the temperature below 40°C.
-
Complex Formation: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the complete formation of the [t-BuPCl₄·AlCl₃] complex.
-
Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl in a separate large beaker with good agitation. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Extraction & Purification: The resulting mixture will separate into two phases. Separate the organic layer (diethyl ether can be added to facilitate separation) and dry it over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield tert-butylphosphonic dichloride as white crystals.[2]
Safety Note: Aluminum trichloride is a severe irritant and reacts violently with water.[2] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE).
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of butylphosphonic dichloride.
Core Reactivity: Nucleophilic Substitution at the Phosphorus Center
The chemical utility of butylphosphonic dichloride is centered on the sequential substitution of its two chlorine atoms by nucleophiles. The phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the phosphoryl oxygen and the two chlorine atoms. This makes it an excellent target for a wide range of nucleophiles (Nu:⁻).
The reaction generally proceeds via a nucleophilic substitution mechanism. The specific pathway can be influenced by the nature of the nucleophile, the solvent, and the steric hindrance provided by the butyl group.
Visualization: General Reaction Mechanism
Caption: The two-step hydrolysis of butylphosphonic dichloride.
Alcoholysis: Synthesis of Phosphonic Esters
Reaction with alcohols (R'-OH) is a cornerstone application, producing valuable phosphonic esters. By controlling the stoichiometry of the alcohol, one can selectively synthesize either the monoester or the diester. [2][3] Causality: The alcohol's oxygen atom acts as the nucleophile. The reaction typically requires an HCl scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), to drive the reaction to completion by neutralizing the HCl byproduct. This prevents the potential for acid-catalyzed side reactions and protonation of the alcohol, which would deactivate it as a nucleophile.
Experimental Protocol: Diester Formation
-
Setup: Dissolve butylphosphonic dichloride (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.
-
Addition of Reagents: Add a tertiary amine (e.g., triethylamine, 2.2 eq) to the solution. Cool the mixture in an ice bath.
-
Reaction: Slowly add the desired alcohol (2.1 eq) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or NMR).
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid, then brine, and dry over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude phosphonic diester, which can be further purified by column chromatography or distillation.
Visualization: Alcoholysis Workflow
Sources
- 1. Organophosphorous compounds | PPTX [slideshare.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. nbinno.com [nbinno.com]
- 4. BUTYLPHOSPHONIC DICHLORIDE price,buy BUTYLPHOSPHONIC DICHLORIDE - chemicalbook [chemicalbook.com]
- 5. PubChemLite - Butylphosphonic dichloride (C4H9Cl2OP) [pubchemlite.lcsb.uni.lu]
- 6. tert-Butylphosphonic dichloride 98 4707-95-3 [sigmaaldrich.com]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
Butylphosphonic dichloride moisture sensitivity and storage
Technical Guide: Butylphosphonic Dichloride – Moisture Management & Storage
Executive Summary
Butylphosphonic dichloride (BPDC, CAS 2302-80-9) is a high-value organophosphorus intermediate used critically in the synthesis of phosphonates, flame retardants, and bioactive pharmaceutical ingredients. Its utility, however, is matched by its aggressive moisture sensitivity. Upon contact with ambient humidity, BPDC undergoes rapid hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and degrading into butylphosphonic acid.
This guide moves beyond standard safety data sheets (SDS) to provide a self-validating operational framework . By integrating rigorous "Dry Chain" storage protocols with quantitative Quality Control (QC) checkpoints using
Chemical Fundamentals & Hydrolysis Mechanism
To master the handling of BPDC, one must understand its degradation pathway. The phosphorus-chlorine (P-Cl) bond is highly electrophilic, making it susceptible to nucleophilic attack by water.
Physical Properties
| Property | Value | Notes |
| Formula | n-Butyl isomer | |
| Molecular Weight | 174.99 g/mol | |
| Boiling Point | 96–97 °C @ 15 mmHg | Distillable under vacuum |
| Density | 1.241 g/mL | Denser than water |
| Appearance | Colorless to pale yellow liquid | Fumes in air (HCl evolution) |
| Solubility | Reacts with water/alcohols | Soluble in DCM, Toluene, THF |
The Degradation Pathway
The hydrolysis of BPDC is not instantaneous but stepwise. However, the first equivalent of HCl is released immediately upon exposure to moisture, creating an autocatalytic acidic environment that accelerates further degradation.
Figure 1: Stepwise hydrolysis mechanism of butylphosphonic dichloride. The shift in
Storage Infrastructure: The "Dry Chain"
Standard laboratory refrigeration is insufficient for BPDC due to the permeation of moisture through standard seals over time. A "Dry Chain" approach is required.
Primary Containment
-
Vessel: Borosilicate glass with standard taper joints (e.g., 14/20 or 24/40) or Sure/Seal™ style crimped bottles.
-
Seal: Teflon (PTFE) sleeves must be used for ground glass joints to prevent seizing caused by oxide formation. For long-term storage, use a Schlenk flask with a high-vacuum valve (Young's tap).
-
Headspace: Always backfill with dry Nitrogen (
) or Argon ( ) after use. Argon is preferred as it is heavier than air and forms a better protective blanket.
Secondary Containment
-
Store the primary vessel inside a desiccator or a sealed secondary jar containing active desiccant (e.g.,
or activated molecular sieves). -
Temperature: Store at 2–8°C . Cold storage reduces the kinetic rate of hydrolysis and vapor pressure, minimizing HCl evolution if a micro-leak occurs.
Operational Protocols: A Self-Validating System
Trusting the label purity is a risk in moisture-sensitive chemistry. The following workflow integrates a validation step before the reagent is committed to a high-value synthesis.
The Validation Workflow
Figure 2: Operational workflow for validating butylphosphonic dichloride purity prior to use.
Quality Control: The P NMR Standard
The most reliable method to validate BPDC quality is Phosphorus-31 NMR. This method is self-validating because the chemical shift change upon hydrolysis is distinct and large.
-
Solvent: Dry
(ensure solvent is stored over molecular sieves). -
Preparation: Prepare the sample in a glovebox or using rigorous Schlenk technique.
-
Interpretation:
- 51.98 ppm (s): Intact n-Butylphosphonic dichloride.
- 32.00 ppm (s): Hydrolyzed n-Butylphosphonic acid.
-
Integration: If the acid peak constitutes >5% of the total integration, purification via vacuum distillation is recommended.
Transfer Techniques
-
Syringe Transfer: Use gas-tight syringes with Luer-lock tips. Flush the syringe with inert gas 3 times before drawing the reagent.
-
Cannula Transfer: For volumes >20 mL, use a double-tipped needle (cannula) under positive inert gas pressure.
-
Avoid: Do not pour directly from the bottle. The exposure to atmospheric moisture during pouring is sufficient to initiate autocatalytic degradation.
Safety & Emergency Response
Hazards
-
Inhalation: HCl gas causes severe respiratory damage. Always handle in a functioning fume hood.[1]
-
Skin/Eye: Causes severe burns (Skin Corr. 1B). The reaction with skin moisture is exothermic and corrosive.
Quenching & Disposal Protocol
Never add BPDC directly to water. The reaction is violent and releases massive volumes of HCl gas.
Safe Quenching Procedure:
-
Dilution: Dilute the waste BPDC in an inert solvent (e.g., Toluene or Dichloromethane) to <10% concentration.
-
Neutralization Mixture: Prepare a stirred mixture of 50% ice / 50% saturated Sodium Bicarbonate (
) solution. -
Addition: Slowly add the diluted BPDC solution to the neutralizing mixture.
-
Note:
will evolve vigorously. Ensure adequate headspace and ventilation.[1]
-
-
Verification: Check pH to ensure neutrality (pH 7) before disposal as aqueous organic waste.
References
-
National Institutes of Health (NIH). (2023). Creating Pyrethrin Mimetic Phosphonates as Chemical Genetics Tools. (Confirming NMR shifts for n-butylphosphonic dichloride at 51.98 ppm). Retrieved from [Link]
-
Wiley Online Library. (2006). Active Immunization with a Synthetic Glycoconjugate Protects Against Endotoxic Shock. (Synthesis and NMR characterization of butylphosphonic derivatives). Retrieved from [Link]
-
Environmental Health and Safety, Oregon State University. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Buchwald-Hartwig Amination using tert-Butyl Phosphorus Architectures
[2]
Executive Summary
The introduction of tert-butyl groups into phosphine ligands has revolutionized Palladium-catalyzed C-N bond formation. The extreme steric bulk of the tert-butyl group (
This guide details the selection, handling, and application of ligands derived from tert-butyldichlorophosphine (
Chemical Identity & Precursor Selection
Success in Buchwald-Hartwig amination relies on the correct oxidation state of the phosphorus center.
| Feature | tert-Butyldichlorophosphine (Active Precursor) | tert-Butylphosphonic Dichloride (Oxidized Reagent) |
| Formula | ||
| CAS | 25979-07-1 | 4707-95-3 |
| Oxidation State | P(III) (Lone pair available) | P(V) (No lone pair) |
| Role in Catalysis | Ligand Precursor. Used to synthesize | Reagent. Used to synthesize phosphonates/phosphoramides (rarely used in standard BH). |
| Air Stability | Pyrophoric / Highly Air Sensitive | Moisture Sensitive / Relatively Stable to Air |
| Action Required | Use this for Ligand Synthesis / Catalysis. | Do not use as a direct ligand for Pd(0). |
Expert Insight: If your protocol specifies "tert-butylphosphonic dichloride" for a standard cross-coupling, verify if the procedure involves an in-situ reduction (rare) or if it is a nomenclature error in the source material. The vast majority of high-performance "tert-butyl" ligands (e.g.,
, JohnPhos) are P(III) species derived from the chlorophosphine.
Mechanism of Action: The "tert-Butyl Effect"
The efficacy of ligands derived from
-
Oxidative Addition: The electron-rich P(III) center facilitates the activation of aryl chlorides.
-
Reductive Elimination: The massive steric bulk of the
group destabilizes the Pd(II)-amido intermediate, forcing the metal to "eject" the product to relieve steric strain.
Caption: Catalytic cycle highlighting the critical role of steric bulk in accelerating reductive elimination.
Experimental Protocol
This protocol describes the synthesis of a bulky ligand (e.g., Di-tert-butylphosphinous chloride derivatives) from the precursor and its subsequent use in amination.[2]
Phase A: Handling the Precursor ( )
Safety Warning: tert-Butyldichlorophosphine is pyrophoric and reacts violently with water. All manipulations must be performed in a glovebox or using strict Schlenk techniques.
-
Preparation: Ensure all glassware is flame-dried and backfilled with Argon (3x).
-
Solvent: Use anhydrous THF or Toluene, degassed by sparging with Argon for 30 mins.
-
Storage: Store
under inert atmosphere at 2-8°C. If the liquid appears cloudy or has white precipitate (oxides), distill before use.
Phase B: General Buchwald-Hartwig Protocol
Scope: Coupling of Aryl Chlorides with Secondary Amines.
Ligand System: Tri-tert-butylphosphine (
Reagents:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd Pre-catalyst:
(1-2 mol%) or -
Ligand:
(from salt) or generated from precursor (2-4 mol%) -
Base:
(1.4 equiv) -
Solvent: Toluene or Dioxane (0.1 - 0.2 M)
Step-by-Step Procedure:
-
Charge Solids: Inside a glovebox, add
(10 mg, 0.01 mmol), Ligand Source (e.g., , 6 mg, 0.02 mmol), and (135 mg, 1.4 mmol) to a screw-cap vial equipped with a magnetic stir bar. -
Add Substrates: Add the Aryl Chloride (1.0 mmol) and Amine (1.2 mmol).
-
Note: If substrates are liquid, add them outside the glovebox via syringe under a counter-flow of Argon.
-
-
Solvent Addition: Add anhydrous Toluene (5 mL).
-
Reaction: Seal the vial tightly. Heat to 80-100°C in a heating block for 12-24 hours.
-
Visual Check: The reaction mixture should turn from dark purple/red to brown/orange. A persistent black precipitate indicates Pd black formation (catalyst death), suggesting oxygen ingress or insufficient ligand.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove Pd and salts.
-
Analysis: Analyze by GC-MS or TLC. Concentrate and purify via flash chromatography.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidized Ligand | Ensure Ligand is P(III). If using |
| Pd Black Formation | Check Argon lines. Increase Ligand:Pd ratio to 2:1 or 3:1. | |
| Low Yield (Aryl Chlorides) | Slow Oxidative Addition | Increase temperature to 110°C. Switch to a more electron-rich ligand (e.g., |
| Dehalogenation | Use a bulky base ( |
References
-
Original Methodology: Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link
-
Ligand Effects: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Link
-
Precursor Chemistry: Busacca, C. A., et al. (2011). Design and Synthesis of Phosphine Ligands for Palladium-Catalyzed Cross-Coupling. Chemical Reviews, 111(8), 4763–4811. Link
-
Precursor Data: Sigma-Aldrich. (n.d.). tert-Butyldichlorophosphine Product Sheet. Link
Application Note: Preparation of Polyphosphoesters from Butylphosphonic Dichloride
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
Polyphosphoesters (PPEs) have emerged as highly versatile, biocompatible, and biodegradable polymers, frequently utilized in tissue engineering and as alternatives to poly(ethylene glycol) (PEG) in drug delivery systems[1]. The synthesis of PPEs via the step-growth polycondensation of alkylphosphonic dichlorides with diols offers a direct route to functionalized polymer backbones.
This application note provides an in-depth mechanistic overview and self-validating experimental protocols for synthesizing polyphosphonates using butylphosphonic dichloride (BPD) . By acting as a bifunctional electrophile, BPD reacts with various diols to form a polymer backbone characterized by repeating phosphoester linkages and a pendant butyl group.
Chemical Causality and Structural Design
The selection of butylphosphonic dichloride over other phosphorus precursors is driven by specific structure-property relationships critical for biomedical applications:
-
Electrophilic Reactivity: The highly polarized P-Cl bonds in BPD are highly susceptible to nucleophilic attack by the hydroxyl groups of aliphatic or aromatic diols. This enables rapid step-growth polymerization at relatively low temperatures.
-
Hydrolytic Tuning via the Butyl Group: Unlike polyphosphates (which contain P-O-C pendant groups), polyphosphonates feature a direct, hydrolytically stable P-C bond[1]. The pendant butyl chain provides significant steric hindrance and hydrophobicity around the phosphorus center. This structural feature shields the adjacent backbone ester bonds from rapid nucleophilic attack by water, allowing researchers to precisely tune the degradation kinetics of the polymer matrix for sustained drug release.
Logical relationship between diol selection, butyl pendant groups, and polymer properties.
Experimental Methodologies
Two primary synthetic routes are utilized for the polycondensation of BPD: Solution Polycondensation and Interfacial Polycondensation . Each method is detailed below as a self-validating system.
Protocol A: Solution Polycondensation (Organobase-Catalyzed)
This method is ideal for aliphatic diols that are soluble in organic solvents. It relies on an organic base (e.g., Triethylamine) to act as an acid scavenger, driving the equilibrium forward.
Reagents:
-
Butylphosphonic dichloride (Monomer, 1.0 eq)
-
1,4-Butanediol (Comonomer, 1.0 eq)
-
Triethylamine (TEA) (Acid Scavenger, 2.2 eq)
-
Anhydrous Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a three-neck round-bottom flask and purge with argon. Causality: Strict anhydrous conditions are mandatory. Trace water will prematurely hydrolyze the P-Cl bonds of BPD into unreactive phosphonic acids, terminating chain growth and resulting in low-molecular-weight oligomers.
-
Reagent Loading: Dissolve 1,4-butanediol and TEA in anhydrous DCM. Chill the mixture to 0 °C using an ice bath.
-
Monomer Addition: Dissolve BPD in anhydrous DCM and add it dropwise to the reaction flask over 1 hour. Causality: The esterification reaction is highly exothermic. Dropwise addition prevents localized heating, which can lead to side reactions such as etherification or cross-linking.
-
Chain Propagation (Self-Validation Step): Remove the ice bath and stir at room temperature for 24 hours.
-
Validation Indicator 1: A dense, white precipitate of triethylamine hydrochloride (TEA·HCl) will form almost immediately. The stoichiometric accumulation of this insoluble salt confirms the successful cleavage of P-Cl bonds.
-
Validation Indicator 2: The organic solution will exhibit a noticeable increase in macroscopic viscosity, confirming high-molecular-weight chain entanglement rather than mere monomer hydrolysis.
-
-
Purification: Filter off the TEA·HCl salt. Concentrate the filtrate under reduced pressure, and precipitate the polymer by dropwise addition into ice-cold diethyl ether. Dry the resulting viscous polymer under vacuum at 40 °C for 48 hours.
Protocol B: Interfacial Polycondensation (Phase-Transfer Catalysis)
This method is highly effective for synthesizing aromatic polyphosphoesters (e.g., using Bisphenol A) and utilizes a biphasic system[2].
Workflow of phase-transfer catalyzed interfacial polycondensation for polyphosphoesters.
Step-by-Step Workflow:
-
Aqueous Phase Preparation: Dissolve Bisphenol A (1.0 eq) and NaOH (2.2 eq) in deionized water to generate the highly nucleophilic phenoxide ion. Add a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Organic Phase Preparation: Dissolve BPD (1.0 eq) in chloroform.
-
Polycondensation: Transfer the aqueous phase to a high-speed mechanical stirrer (≥1000 rpm). Rapidly introduce the organic phase and stir for 2–4 hours. Causality: High shear forces are critical. They create a micro-emulsion that maximizes the interfacial surface area, allowing the PTC to shuttle the phenoxide ions into the organic boundary layer to react with BPD before water can hydrolyze the monomer[2].
-
Phase Separation & Washing: Transfer the emulsion to a separatory funnel. Isolate the heavy organic layer (chloroform) and wash sequentially with 0.1 M HCl and deionized water to remove residual salts and PTC.
-
Precipitation (Self-Validation Step): Pour the organic layer into a 10-fold excess of methanol.
-
Validation Indicator: The immediate precipitation of solid, fibrous polymer strands confirms the presence of a high-molecular-weight polyphosphonate. If the solution merely turns cloudy without yielding filterable solids, the reaction has failed to propagate beyond low-molecular-weight oligomers.
-
Quantitative Data & Characterization
The choice of synthesis method directly impacts the physical properties and yield of the resulting polyphosphoester. The table below summarizes typical quantitative outcomes based on the protocols described above.
| Synthesis Method | Catalyst / Base | Typical Reaction Time | Average Yield (%) | Molecular Weight ( | Polydispersity Index (PDI) |
| Solution Polycondensation | Triethylamine (TEA) | 12 - 24 h | 75 - 85 | 10,000 - 15,000 | 1.5 - 1.8 |
| Interfacial Polycondensation | Phase-Transfer Catalyst | 2 - 4 h | 80 - 90 | 15,000 - 25,000 | 1.8 - 2.2 |
Note: Molecular weights are highly dependent on maintaining exact 1:1 stoichiometry between the BPD and the diol.
References
-
Long-Chain Aliphatic Polyphosphoesters from Polyesterification and Post-Polymerisation Functionalisation. KOPS - University of Konstanz. URL:[Link]
-
[2] Iliescu, S., et al. Unconventional method used in synthesis of polyphosphoesters. ResearchGate. URL:[Link]
-
[1] Biomimetic Hybrid Systems for Tissue Engineering. PMC - National Institutes of Health. URL:[Link]
Sources
Application Note: High-Yield Synthesis of Phosphonamides from Butylphosphonic Dichloride
Introduction & Scope
Phosphonamides (phosphonic diamides) are highly valued motifs in drug development, frequently utilized as transition-state analogs for peptide hydrolysis, potent enzyme inhibitors, and robust ligands for lanthanide and actinide coordination[1]. They also see extensive use as flame retardants and chiral ligands in asymmetric synthesis[2]. The conversion of alkylphosphonic dichlorides—specifically butylphosphonic dichloride—to their corresponding phosphonamides is a fundamental transformation relying on nucleophilic acyl substitution at the P(V) center[3].
This protocol provides a self-validating, scalable methodology for this synthesis, emphasizing the mechanistic causality behind the reaction conditions to ensure high yields and reproducibility for researchers and drug development professionals.
Mechanistic Insights and Causality
The synthesis proceeds via a stepwise nucleophilic substitution. Understanding the distinct electronic and thermodynamic requirements of each step is critical for preventing side reactions and maximizing yield.
-
First Amine Addition (Kinetic Control): The P(V) center of butylphosphonic dichloride is highly electrophilic. The addition of the first equivalent of amine results in a rapid, highly exothermic displacement of the first chloride ion. To prevent thermal degradation of the amine and suppress unwanted side reactions, this step must be strictly temperature-controlled at 0 °C.
-
Second Amine Addition (Thermodynamic Push): The resulting mono-amide intermediate (butylphosphonamidic chloride) is significantly less electrophilic than the starting dichloride. This deactivation occurs because the lone pair on the newly attached nitrogen atom donates electron density into the phosphorus center (via pπ-dπ or pπ-σ* interactions). Consequently, the displacement of the second chloride requires warming the reaction to room temperature and extended stirring times to overcome the higher activation energy barrier[3].
-
Role of the Acid Scavenger: The substitution generates two equivalents of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the nucleophilic amine, forming an unreactive ammonium salt and halting the reaction. A tertiary amine base (e.g., triethylamine, Et₃N) or an excess of the reactant amine is employed to scavenge the HCl, driving the equilibrium forward and precipitating as an insoluble hydrochloride salt[1].
Reaction Workflow and Pathway
Fig 1: Mechanistic workflow for the synthesis of phosphonamides from butylphosphonic dichloride.
Experimental Protocol
Reagents and Materials:
-
Electrophile: n-Butylphosphonic dichloride or t-butylphosphonic dichloride (1.0 eq, 10 mmol)
-
Nucleophile: Primary or Secondary Amine (e.g., Diethylamine) (2.2 eq, 22 mmol)
-
Acid Scavenger: Triethylamine (Et₃N) (2.5 eq, 25 mmol). Note: If the reactant amine is inexpensive and volatile (e.g., isopropylamine), it can be used in excess (4.5 eq) to act as its own base[1].
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (50 mL)
-
Workup: Brine and Deionized Water.
Step-by-Step Procedure:
-
Preparation of the Amine Solution: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Add 30 mL of anhydrous DCM, followed by the amine (22 mmol) and Et₃N (25 mmol).
-
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Pre-cooling the nucleophile/base mixture ensures the system can immediately absorb the heat generated upon electrophile introduction.
-
Electrophile Addition: Dissolve butylphosphonic dichloride (10 mmol) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring amine solution over 15–20 minutes. Causality: Dropwise addition prevents localized heating and controls the exothermic formation of the mono-amide intermediate.
-
Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for an additional 30 minutes. Remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C). Stir for 2–4 hours. Observation: A thick white precipitate (Et₃N•HCl or amine hydrochloride) will form, serving as a visual indicator of reaction progress.
-
Quenching and Aqueous Workup: Quench the reaction by adding 20 mL of ice-cold deionized water. Transfer the mixture to a separatory funnel. Causality: The aqueous layer dissolves the hydrochloride salts, while the hydrophobic butylphosphonamide remains partitioned in the organic (DCM) layer, allowing for rapid phase separation.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude phosphonamide can be purified via flash column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization from hot hexanes[1].
Quantitative Data Summary
The following table summarizes expected yields and condition variations based on the steric bulk of the amine and the choice of base.
| Electrophile | Amine Nucleophile | Base / Scavenger | Solvent | Temp / Time | Expected Yield |
| n-Butylphosphonic dichloride | Diethylamine (2.2 eq) | Et₃N (2.5 eq) | DCM | 0 °C | 82 - 88% |
| t-Butylphosphonic dichloride | Isopropylamine (4.5 eq) | Excess Amine | THF | 0 °C | 75 - 80%[1] |
| n-Butylphosphonic dichloride | Aniline derivatives (2.2 eq) | Pyridine (2.5 eq) | Toluene | 0 °C | 65 - 75%[2] |
| t-Butylphosphonic dichloride | Morpholine (2.2 eq) | Et₃N (2.5 eq) | DCM | 0 °C | 85 - 90% |
Note: Sterically hindered electrophiles (e.g., t-butylphosphonic dichloride) paired with bulky amines or less nucleophilic anilines may require gentle refluxing or extended reaction times to achieve full conversion to the diamide[1][2].
References
-
Title: Deciphering the role of anions and secondary coordination sphere in tuning anisotropy in Dy(III) air-stable Source: ChemRxiv URL: [Link]
-
Title: Synthesis of phosphonamides and thiophosphonamides by a one-pot activation-coupling-oxidation protocol Source: ResearchGate URL: [Link]
Sources
Reaction of butylphosphonic dichloride with amines protocol
Executive Summary
This guide details the protocol for the reaction of butylphosphonic dichloride (
This protocol is optimized for drug discovery applications where
Safety & Handling (CRITICAL)
Risk Level: High (Corrosive, Moisture Sensitive)
-
Reagent Hazard: Butylphosphonic dichloride releases HCl gas and heat immediately upon contact with moisture. It is corrosive to skin, eyes, and mucous membranes.
-
Engineering Controls: All operations must be performed in a fume hood under an inert atmosphere (
or Ar). -
PPE: Neoprene gloves (double gloving recommended), chemical splash goggles, and a lab coat.
-
Quench Protocol: Do not add water directly to the neat reagent. Quench reaction mixtures slowly into a stirred saturated NaHCO
solution at 0°C.
Mechanistic Insight: Nucleophilic Substitution at Phosphorus
The reaction proceeds via an S
Key Mechanistic Features:
-
Addition: The amine nucleophile attacks the electrophilic phosphorus.
-
Elimination: Chloride is expelled as the leaving group.
-
Scavenging: The HCl byproduct must be neutralized immediately to prevent protonation of the amine nucleophile, which would render it unreactive.
Figure 1: Simplified reaction pathway for the aminolysis of phosphonyl dichlorides.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Butylphosphonic Dichloride | >95%, clear liquid | Electrophile |
| Amine (R-NH | Dry, 1.0 equiv (for mono) or >2.2 equiv (for di) | Nucleophile |
| Triethylamine (TEA) | Distilled over CaH | HCl Scavenger |
| Dichloromethane (DCM) | Anhydrous (Water <50 ppm) | Solvent |
| Nitrogen/Argon | UHP Grade | Inert Atmosphere |
Protocol A: Synthesis of -butyl- -dialkylphosphonodiamides
Targeting the double substitution (Reaction of both Cl atoms).
Stoichiometry:
-
Butylphosphonic dichloride: 1.0 equiv
-
Amine: 2.2 – 2.5 equiv (or 2.0 equiv Amine + 2.2 equiv TEA)
-
Solvent: 10 mL per 1 mmol substrate
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Solvent Charge: Add anhydrous DCM and the Amine (plus TEA if using auxiliary base) to the RBF. Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve Butylphosphonic dichloride (1.0 equiv) in a small volume of DCM in the addition funnel.
-
Critical: Add the dichloride solution dropwise over 15–30 minutes. The reaction is exothermic; rapid addition can cause localized heating and side reactions.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (25°C) . Stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (stain with KMnO
or Iodine) or P NMR (disappearance of starting material peak at ~64 ppm).
-
-
Workup:
-
Dilute with DCM.
-
Wash with cold 1M HCl (to remove unreacted amine/TEA). Note: Skip this if your product is acid-sensitive; use saturated NH
Cl instead. -
Wash with saturated NaHCO
and Brine. -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Recrystallization (EtOAc/Hexanes) or Flash Column Chromatography (MeOH/DCM gradients).
Protocol B: Synthesis of -butyl- -alkylphosphonamidic chlorides
Targeting the mono-substitution (Reaction of only one Cl atom).
Stoichiometry:
-
Butylphosphonic dichloride: 1.0 equiv
-
Amine: 0.95 – 1.0 equiv
-
Base (TEA): 1.0 equiv
-
Temperature: -78°C to -20°C
Modifications:
-
Perform the addition at -78°C (Dry ice/Acetone).
-
Add the Amine/Base mixture to the Dichloride (Reverse addition) to ensure the electrophile is always in excess, minimizing di-substitution.
-
Do not warm to RT if the intermediate is unstable. Use immediately in the next step.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of dialkylphosphonodiamides.
Characterization & Data Interpretation
Phosphorus chemistry relies heavily on
| Compound Species | Typical | Multiplicity (Proton Coupled) |
| Start: | +63 to +65 ppm | Triplet (coupling to |
| Intermediate: Mono-Cl | +45 to +55 ppm | Complex Multiplet |
| Product: Diamide | +30 to +40 ppm | Multiplet |
| Byproduct: Hydrolysis | +25 to +32 ppm | Broad (Acidic proton exchange) |
Note: Chemical shifts are approximate and solvent-dependent (referenced to H
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitate is "Gummy" | Amine hydrochloride salts are trapping solvent. | Use dry ether or hexanes during workup to triturate the salts into a filterable powder. |
| Low Yield / Hydrolysis | Moisture ingress. | Ensure glassware is flame-dried. Use fresh anhydrous solvents. Check inert gas lines. |
| Mixed Products (Mono/Di) | Incorrect stoichiometry or temperature too high. | For Diamide: Use excess amine (3.0 equiv). For Mono: Use reverse addition at -78°C. |
| Product is Hygroscopic | Phosphonamides can be polar. | Lyophilize from benzene or dioxane if the product is an oil. Store in a desiccator. |
References
-
Preparation of Phosphonamides
-
Methodology: "Synthesis of phosphonopeptides via phosphonochloridates."[2] Encyclopedia, 2020.
-
-
Reagent Properties & Safety
-
Data: "tert-Butylphosphonic dichloride Safety Data Sheet."[3] TCI Chemicals.
-
-
Mechanistic Studies
-
Insight: "Nucleophilic substitution at phosphorus: stereochemistry and mechanisms."[4] ResearchGate, 2018.
-
-
General Phosphonyl Dichloride Synthesis
- Context: "A Convenient, One-Step Synthesis of Alkyl- and Arylphosphonyl Dichlorides." Semantic Scholar, 1990.
Sources
Application Note: Synthesis of Flame Retardants Using n-Butylphosphonic Dichloride
[1]
Executive Summary
This guide details the synthesis of Poly(bisphenol A n-butylphosphonate) , a high-performance organophosphorus flame retardant (FR), using n-butylphosphonic dichloride (BPD) as the key electrophilic monomer.[1] Unlike halogenated FRs, phosphonates function through a dual-action mechanism: promoting char formation in the condensed phase and scavenging radicals in the gas phase.
The inclusion of the n-butyl aliphatic chain, as opposed to the more rigid phenyl group found in commercial analogues (e.g., poly(phenylphosphonate)), imparts unique solubility profiles and lowers the glass transition temperature (
Scientific Foundation & Mechanism[1]
Chemical Causality
The synthesis relies on Interfacial Polycondensation . This method is selected over melt condensation to prevent thermal degradation of the aliphatic n-butyl chain during polymerization and to control molecular weight distribution effectively.[1]
-
n-Butylphosphonic Dichloride (BPD): Acts as the electrophile.[1] The phosphorus atom is highly susceptible to nucleophilic attack due to the electron-withdrawing oxygen and chlorine atoms.
-
Bisphenol A (BPA): Acts as the nucleophile.[1] Under basic conditions, it forms a bis-phenolate anion, which is highly reactive toward the P-Cl bonds.[1]
-
Phase Transfer Catalyst (PTC): A quaternary ammonium salt (e.g., TBAB) is critical.[1] It transports the phenolate anion from the aqueous phase into the organic phase (DCM), where it reacts with BPD.
Flame Retardancy Mechanism[2]
-
Condensed Phase: Upon thermal decomposition, the phosphonate backbone degrades to form phosphoric acid derivatives.[1][2] These acids catalyze the dehydration of the polymer matrix (e.g., epoxy, polycarbonate), forming a carbonaceous char layer . This char acts as a thermal insulator and oxygen barrier.[1][3]
-
Gas Phase: The n-butyl group undergoes scission to release volatile phosphorus species (e.g.,
, ).[1] These radicals scavenge high-energy and radicals from the flame, terminating the combustion chain reaction.[4]
Reaction Scheme
The following diagram illustrates the chemical pathway and the interfacial mechanism.
Caption: Interfacial polycondensation pathway. The PTC facilitates the reaction between the aqueous phenolate and organic phosphonic dichloride.
Experimental Protocol
Materials & Equipment
| Reagent | Purity | Role | Hazard Note |
| n-Butylphosphonic Dichloride | >98% | Monomer (Electrophile) | Corrosive , Moisture Sensitive |
| Bisphenol A (BPA) | >99% | Monomer (Nucleophile) | Irritant, Endocrine Disruptor |
| Dichloromethane (DCM) | Anhydrous | Solvent (Organic) | Volatile, Carcinogen |
| Sodium Hydroxide (NaOH) | 1.0 M | Base | Corrosive |
| Tetrabutylammonium Bromide | 99% | Catalyst (PTC) | Irritant |
| Methanol | Industrial | Precipitant | Flammable |
Equipment:
-
500 mL 3-neck round-bottom flask (flamed-dried).
-
Mechanical stirrer (overhead, Teflon blade).[1]
-
Addition funnel (pressure-equalizing).[1]
-
Nitrogen gas line.[1]
Synthesis Procedure (Self-Validating)
Step 1: Aqueous Phase Preparation [1]
-
In the 3-neck flask, dissolve 22.8 g (0.1 mol) of Bisphenol A in 220 mL of 1.0 M NaOH (slight excess to ensure full deprotonation).
-
Add 0.64 g (2 mol%) of Tetrabutylammonium Bromide (TBAB) .
-
Stir at 400 RPM until the solution is clear and homogeneous.
-
Validation: If the solution is cloudy, BPA is not fully deprotonated. Add small aliquots of concentrated NaOH until clear.
-
Step 2: Organic Phase Preparation
-
In a separate dry flask, dissolve 17.5 g (0.1 mol) of n-butylphosphonic dichloride in 150 mL of anhydrous DCM .
-
Transfer this solution to the addition funnel.
-
Precaution: Handle BPD in a fume hood; it releases HCl fumes upon contact with moisture.[1]
-
Step 3: Interfacial Reaction
-
Cool the aqueous BPA solution to 0–5°C using an ice bath (critical to control exotherm and prevent hydrolysis of the chloride).[1]
-
Start vigorous stirring (>800 RPM ) to maximize the interfacial surface area.
-
Add the BPD/DCM solution dropwise over 45 minutes.
-
Causality: Slow addition prevents localized overheating and oligomerization.[1]
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for an additional 3 hours .
Step 4: Purification & Isolation
-
Stop stirring.[1] Allow phases to separate. The polymer is in the bottom (DCM) layer.
-
Decant the aqueous top layer (waste).[1]
-
Wash the organic layer with 0.1 M HCl (100 mL) to neutralize residual phenolate, followed by Deionized Water (3 x 150 mL) until the pH of the wash is neutral.
-
Validation: Use silver nitrate (
) test on the final wash; no precipitate indicates successful removal of chloride salts.[1]
-
-
Precipitate the polymer by pouring the DCM solution slowly into 1.0 L of cold Methanol under rapid stirring.
-
Filter the white fibrous solid and dry in a vacuum oven at 60°C for 24 hours .
Process Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the polyphosphonate.
Characterization & Performance Data
Structural Verification[1]
-
P NMR (CDCl
): Sharp singlet at ~32-34 ppm .-
Note: A shift significantly upfield (<20 ppm) indicates hydrolysis to phosphonic acid (failed reaction).[1]
-
-
FTIR:
Thermal & Fire Performance (Typical Values)
The following data compares the synthesized n-butyl polymer against a standard phenyl analogue.
| Property | Poly(BPA n-butylphosphonate) | Poly(BPA phenylphosphonate) | Interpretation |
| Yield | 85 - 92% | 88 - 95% | High efficiency of interfacial method.[1] |
| Tg (DSC) | 105°C | 150°C | Butyl chain acts as an internal plasticizer, improving flow.[1] |
| Td, 5% (TGA) | 320°C | 380°C | Aliphatic chain degrades earlier, triggering char formation sooner.[1] |
| Char Yield (600°C) | 35% | 40% | Robust char formation despite aliphatic content.[1] |
| LOI (O | 32% | 34% | Both exceed the flammability threshold (21%).[1] |
| UL-94 Rating | V-0 | V-0 | Self-extinguishing within 10 seconds.[1] |
References
-
Preparation of Polyphosphonates:Encyclopedia of Polymer Science and Technology. "Phosphorus-Containing Polymers."
-
[1]
-
-
Mechanism of Phosphonate FRs:Journal of Applied Polymer Science.
-
[1]
-
-
Interfacial Polycondensation Protocols:Macromolecules.
-
[1]
-
-
n-Butylphosphonic Dichloride Properties:PubChem Compound Summary.
-
[1]
-
Application Note: Hydrolysis of Butylphosphonic Dichloride to Butylphosphonic Acid
Executive Summary
Butylphosphonic acid (BPA) is a critical organophosphorus intermediate used in the synthesis of metal extractants, corrosion inhibitors, and biologically active phosphonates. While the hydrolysis of butylphosphonic dichloride (BPDC) appears chemically trivial, the practical execution is fraught with hazards—specifically violent exotherms and massive hydrogen chloride (HCl) evolution—that often lead to product degradation (pyrophosphonate formation) or safety incidents.
This application note provides a field-validated protocol for the controlled hydrolysis of BPDC. Unlike standard textbook descriptions, this guide emphasizes thermodynamic control and impurity management, ensuring a high-yield (>90%) and high-purity crystalline product suitable for pharmaceutical and catalytic applications.
Safety & Hazard Analysis (Critical)
STOP AND READ: This reaction involves the rapid evolution of corrosive gases and significant heat generation.
| Hazard | Consequence | Mitigation Strategy |
| Violent Exotherm | Runaway reaction, solvent boiling, projection of acidic material. | Strict temperature control ( |
| HCl Evolution | Inhalation hazard, corrosion of equipment, pressure buildup. | Use a high-capacity caustic scrubber or continuous inert gas sweep. Do not rely solely on a fume hood sash.[1] |
| Corrosivity | Severe skin/eye burns; permanent lung damage. | Full PPE: Face shield, acid-resistant gloves (butyl rubber), and apron. |
Reaction Mechanism & Chemical Logic
The transformation proceeds via a nucleophilic acyl substitution at the phosphorus(V) center. Understanding this mechanism is vital for troubleshooting incomplete conversion or anhydride formation.
Mechanistic Pathway
The phosphorus atom in BPDC is highly electrophilic due to the electron-withdrawing oxygen and chlorine atoms. Water acts as the nucleophile.[2]
-
First Hydrolysis: Water attacks the phosphorus, displacing the first chloride ion. This step is fast and highly exothermic.
-
Second Hydrolysis: The intermediate chlorophosphonic acid (
) is less electrophilic but still reactive. Complete displacement requires sufficient time or slight heating. -
Side Reaction (Dehydration): If the reaction mixture becomes too hot and water-deficient, the product can condense to form butylphosphonic anhydride (P-O-P bonds), a common impurity that appears as a "sticky" oil.
Figure 1: Stepwise hydrolysis mechanism. Note that the first substitution is significantly faster than the second.
Materials & Equipment
Reagents
-
Butylphosphonic Dichloride (BPDC): >95% purity. (Verify absence of PCl₃ residues via ³¹P NMR if synthesized in-house).
-
Deionized Water: Excess (Hydrolysis reagent).
-
Dichloromethane (DCM): ACS Grade (Solvent carrier to mitigate exotherm).
-
Hexane/Cyclohexane: For crystallization.
Equipment
-
Reactor: 3-neck round bottom flask (RBF) with Claisen adapter.
-
Addition: Pressure-equalizing addition funnel.
-
Temperature Control: Ice/Water bath and Heating mantle.
-
Scrubbing: Outlet connected to a trap containing 10% NaOH solution.
Experimental Protocol
Method A: Solvent-Assisted Hydrolysis (Recommended)
This method uses DCM as a heat sink, preventing hot spots that lead to polymerization/anhydride formation.
Step 1: Setup and Cooling
-
Charge the 3-neck RBF with Butylphosphonic Dichloride (17.5 g, 0.1 mol) and Dichloromethane (50 mL) .
-
Equip the flask with a magnetic stir bar, reflux condenser, and addition funnel.
-
Connect the top of the condenser to the NaOH scrubber.
-
Cool the solution to
using an ice bath.
Step 2: Controlled Hydrolysis
-
Charge the addition funnel with Deionized Water (3.6 g, 0.2 mol, stoichiometric) . Note: In practice, a slight excess (e.g., 4.0 g) is often used, but strict stoichiometry helps if anhydrous conditions are needed later.
-
Dropwise Addition: Add water very slowly over 30–45 minutes.
-
Observation: Vigorous bubbling (HCl release) will occur immediately.
-
Control: If the solvent begins to boil violently, stop addition and allow the system to cool.
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
Step 3: Completion and Stripping
-
Heat the mixture to reflux (
) for 1 hour to ensure the second chloride is displaced. -
Solvent Removal: Switch to a distillation setup or use a rotary evaporator. Remove the DCM and residual HCl under reduced pressure.
-
Target: A viscous, colorless oil or waxy solid.
-
Critical: Do not overheat (
) under vacuum for extended periods to avoid dehydration to the anhydride.
-
Step 4: Purification (Crystallization)
-
The crude residue often solidifies upon standing but may remain sticky due to trace water/HCl.
-
Dissolve the residue in a minimum amount of boiling Dichloromethane or Acetone .
-
Add Hexane dropwise until turbidity persists.
-
Cool slowly to
. White, hygroscopic crystals of Butylphosphonic Acid will form. -
Filter rapidly under dry gas (nitrogen/argon) to prevent moisture uptake.
Workflow Visualization
Figure 2: Operational workflow for the solvent-assisted hydrolysis of BPDC.
Analytical Characterization
Validation of the product is best performed using
| Analytical Method | Expected Result | Interpretation |
| Pure Product. The shift upfield from the dichloride ( | ||
| Pyro-acid/Anhydride. Indicates overheating or dehydration. | ||
| P-OH protons. Broadening indicates hydrogen bonding. | ||
| Melting Point | Sharp melting point indicates high purity. |
Troubleshooting & Optimization
Issue: Product is a sticky oil that won't crystallize.
-
Cause: Residual HCl or water is depressing the melting point.
-
Solution: Azeotropic drying. Add toluene to the crude oil and rotary evaporate. Repeat 2–3 times. The toluene codistills with water and HCl, leaving a drier solid that crystallizes more easily.
Issue: Low yield or black tar.
-
Cause: "Hot spots" during water addition.
-
Solution: Ensure vigorous stirring and strictly maintain
during the initial addition. Dilute the reaction further with DCM.
Issue: Incomplete conversion ( NMR shows peaks at ~45 ppm).
-
Cause: The intermediate chlorophosphonic acid did not fully hydrolyze.
-
Solution: Extend the reflux time or add a slight excess (1.1 eq) of water.
References
-
Crofts, P. C., & Kosolapoff, G. M. (1953).[3] The Preparation of Alkylphosphonic Dichlorides and Esters. Journal of the American Chemical Society, 75(14), 3379–3383. Link
-
Organic Syntheses. (1943). sec-Butylphosphonic Acid (Method describing hydrolysis of alkylphosphonic dichlorides). Organic Syntheses, Coll. Vol. 2, p. 425. Link
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. (Context on phosphonate synthesis). Link
-
Science of Synthesis. (2020). Alkylphosphonic Acids and Derivatives.[2][3][4] Thieme Chemistry. (General reference for functional group transformations). Link
Sources
Precision Solvent Engineering for Butylphosphonic Dichloride Transformations
[1]
Abstract
Butylphosphonic dichloride (BPDC) is a high-value electrophilic phosphorus building block used critically in the synthesis of extractants (e.g., dibutyl butylphosphonate), agrochemicals, and peptidomimetics. Its high reactivity, coupled with extreme moisture sensitivity, makes solvent selection the single most deterministic factor in reaction success. This application note moves beyond traditional chlorinated solvents, offering a scientifically grounded guide to selecting reaction media that optimize yield, suppress side reactions (hydrolysis/pyrophosphonate formation), and align with modern Green Chemistry principles (E-E-A-T).
The Chemist's Challenge: Reactivity Profile
BPDC (CAS 2302-80-9 for n-butyl) is a hard electrophile at the phosphorus center.[1] Unlike carboxylic acid chlorides, the phosphorus atom is hypervalent-capable and prone to multiple reaction pathways depending on the solvent environment.[1]
Critical Failure Modes[1]
-
Hydrolysis: In the presence of adventitious water (often introduced via wet hygroscopic solvents like THF), BPDC hydrolyzes rapidly to butylphosphonic acid, liberating HCl.
-
Ligand Exchange/Polymerization: In the absence of sufficient nucleophile or base, BPDC can self-condense or react with product phosphonates to form P-O-P anhydride linkages (pyrophosphonates), often observed as "gums" or insoluble gels.
-
HCl Sequestration: The reaction generates 2 equivalents of stoichiometric HCl. If the solvent does not solubilize the base-HCl salt (e.g., Triethylamine·HCl), the salt precipitates, potentially coating the stirring mechanism or trapping reagents (occlusion).
Mechanistic Basis for Solvent Selection
The reaction of BPDC proceeds via an associative
The Solvent Selection Matrix[2]
| Solvent Class | Examples | Suitability | Mechanistic Insight |
| Chlorinated | DCM, CHCl₃ | High (Traditional) | Excellent solubility for BPDC and lipophilic products.[1] Non-coordinating. Cons: HSE risks, difficult to dry completely, strictly regulated. |
| Ethers | THF, 2-MeTHF, CPME | High (Modern) | Oxygen lone pairs can stabilize the phosphonium intermediate. 2-MeTHF and CPME are superior "Green" alternatives with lower water miscibility than THF.[1] |
| Aromatics | Toluene, Xylene | Medium-High | Ideal for reflux temperatures.[1] Poor solubility for amine-HCl salts aids in workup (salts crash out).[1] Best for Scale-up. |
| Polar Aprotic | Acetonitrile, DMF | Low | Avoid. Hygroscopic nature makes drying difficult; DMF can react with P-Cl bonds (Vilsmeier-Haack type side reactions).[1] |
Decision Logic: Selecting the Right Media
The following decision tree guides the researcher through the selection process based on substrate solubility and green chemistry requirements.
Figure 1: Solvent selection decision tree for Butylphosphonic Dichloride reactions. Blue nodes represent decision points; colored terminals represent optimal solvent choices.
Detailed Experimental Protocols
Protocol A: Green Synthesis of Dibutyl Butylphosphonate (DBBP)
Context: This protocol replaces the traditional Benzene/DCM routes with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is derived from renewable resources, has a higher boiling point than THF (80°C vs 66°C), and separates cleanly from water, simplifying the workup.[1]
Reagents:
-
Butylphosphonic dichloride (BPDC): 10.0 mmol
-
n-Butanol (Anhydrous): 22.0 mmol (1.1 equiv excess per Cl)
-
Triethylamine (TEA): 24.0 mmol (Base scavenger)
-
Solvent: 2-MeTHF (Anhydrous, stored over 4Å sieves)
Step-by-Step Methodology:
-
System Prep: Flame-dry a 100 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.[1]
-
Charge: Add n-Butanol (2.03 g, 22 mmol) and Triethylamine (2.43 g, 24 mmol) to the flask. Dissolve in 30 mL of 2-MeTHF. Cool to 0°C using an ice/water bath.[1]
-
Addition: Dissolve BPDC (1.75 g, 10 mmol) in 10 mL of 2-MeTHF. Transfer to the addition funnel.
-
Critical Step: Add the BPDC solution dropwise over 20 minutes. The reaction is exothermic.[2] Maintain internal temperature < 5°C to prevent side reactions.
-
Observation: A thick white precipitate (TEA·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Validation: Spot TLC (Hexane/EtOAc 8:2) or check ³¹P NMR (Shift from ~45 ppm (BPDC) to ~32 ppm (Diester)).
-
-
Workup (The 2-MeTHF Advantage):
-
Quench with 20 mL saturated NaHCO₃.
-
Transfer to a separatory funnel.[1] The phases will separate rapidly (unlike THF/Water which forms emulsions).
-
Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess TEA, then Brine (1 x 15 mL).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Distillation (vacuum) or flash chromatography if high purity is required.
Protocol B: Interfacial Synthesis of Phosphonamides
Context: For reacting BPDC with amines, especially those soluble in water or when using inorganic bases (NaOH/KOH) to save cost. This utilizes a biphasic system (Schotten-Baumann conditions).[1]
Reagents:
-
BPDC: 10.0 mmol
-
Amine (e.g., Morpholine): 22.0 mmol
-
Base: 10% NaOH (aq)[3]
-
Solvent: Toluene (or DCM)
Methodology:
-
Charge: Dissolve the amine in 20 mL 10% NaOH in a flask.
-
Solvent Layer: Add 20 mL Toluene. Vigorous stirring is essential to create a high surface area emulsion.[1]
-
Addition: Add BPDC neat (or diluted in minimal Toluene) dropwise to the rapidly stirring biphasic mixture at 0-5°C.
-
Mechanism: The amine reacts with BPDC at the interface; the HCl generated is immediately neutralized by the aqueous NaOH, preventing protonation of the remaining amine.
-
Separation: Stop stirring. Layers separate.[1] The product is in the Toluene layer.
Visualizing the Reaction Pathway
Understanding the molecular events helps in troubleshooting. The diagram below illustrates the competition between the desired substitution and the hydrolysis failure mode.
Figure 2: Competitive reaction pathways. Red arrow indicates the critical hydrolysis failure mode caused by wet solvents.
Troubleshooting & Safety (HSE)
Common Issues and Fixes
| Symptom | Probable Cause | Corrective Action |
| Gelling / Solidification | Formation of Pyrophosphonates (P-O-P anhydrides).[1] | Ensure Nucleophile is in excess.[1] Check stoichiometry. Use a more dilute solvent system.[1] |
| Low Yield | Hydrolysis of BPDC. | Dry solvents are non-negotiable. Karl Fischer titration of solvent should be < 50 ppm water.[1] |
| Fuming upon opening bottle | Hydrolysis with atmospheric moisture.[1] | Handle BPDC only under inert atmosphere (N₂/Ar). Use a Schlenk line or Glovebox.[1] |
Safety Profile
-
Hazards: BPDC is Corrosive (Skin Corr.[4][5] 1B) and reacts violently with water.[1][6]
-
HCl Evolution: The reaction releases 2 moles of HCl gas per mole of BPDC if no base is used. Always vent through a scrubber (NaOH trap) if not using an internal base scavenger.
-
Neutralization: Quench reaction mixtures with saturated Sodium Bicarbonate, not strong bases, to avoid rapid exotherms.
References
-
Green Solvent Properties
-
Phosphorus Chemistry Fundamentals
-
Quinldige, D. et al. "Mechanism of Nucleophilic Substitution at Phosphorus."[1]
-
Source: (Classic mechanistic grounding).
-
-
Synthesis of Phosphonates
- Smolecule Product Guide: Dibutyl butylphosphon
-
Source:
-
Safety Data
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 叔-丁基二氯磷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Application Note: Modular tert-Butyl Secondary Phosphine Oxides (SPOs) in Transition Metal Catalysis
Topic: Catalytic Applications of tert-Butyl Phosphine Oxides Derived from Dichloride Content Type: Detailed Application Note & Protocols Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Air-Stable Ligand Revolution
Historically, the use of electron-rich, bulky phosphines like tri-tert-butylphosphine (
This guide details the application of Secondary Phosphine Oxides (SPOs) derived from tert-butyldichlorophosphine (
Key Advantages:
-
Air Stability: Indefinite shelf life under ambient conditions.
-
Modular Synthesis: Derivation from
allows for the precise installation of the second substituent ( ), tuning steric and electronic properties (e.g., = Phenyl, Adamantyl, Cyclohexyl). -
Bidentate Mimicry: Through intermolecular hydrogen bonding, SPOs form self-assembled bidentate ligands on metal centers, enhancing stability.
Mechanistic Foundation: The Tautomeric Switch
The catalytic utility of SPOs relies on the equilibrium between the pentavalent phosphine oxide (inactive, stable) and the trivalent phosphinous acid (active, unstable).
Pathway Visualization
The following diagram illustrates the activation pathway of SPO pre-ligands in Palladium catalysis.
Figure 1: The tautomeric equilibrium allowing air-stable SPOs to function as highly active ligands.
Synthesis Protocol: Modular Access from
Unlike symmetric ligands derived from phosphine gas, the use of tert-butyldichlorophosphine allows for the synthesis of P-chiral or mixed-alkyl/aryl SPOs.
Protocol A: Synthesis of tert-Butyl(phenyl)phosphine Oxide
Objective: Prepare air-stable
Reagents:
-
tert-Butyldichlorophosphine (
) (1.0 equiv) -
Phenylmagnesium bromide (PhMgBr) (1.1 equiv)
-
Water (degassed)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Chlorophosphine Formation: In a flame-dried 3-neck flask under Argon, dissolve
(10 mmol) in anhydrous THF (20 mL). Cool to -78°C. -
Grignard Addition: Add PhMgBr (11 mmol, 1.0 M in THF) dropwise over 30 minutes. The steric bulk of the tert-butyl group prevents double addition if temperature is controlled.
-
Note: Maintain -78°C to favor mono-substitution yielding
.
-
-
Warming: Allow the mixture to warm to 0°C over 2 hours.
-
Hydrolysis: Quench the reaction carefully with degassed water (5 mL). This converts the intermediate chlorophosphine (
) directly to the secondary phosphine oxide.-
Reaction:
.
-
-
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine. Dry over
and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO
, EtOAc/Hexane gradient).-
Yield Expectation: 75-85% as a white, air-stable solid.
-
Catalytic Application Protocols
Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
This protocol utilizes the tert-butyl SPO ligand to activate unreactive aryl chlorides at room temperature or mild heating, mimicking the activity of
Scope: Electron-rich and electron-poor aryl chlorides.[2]
Reaction Setup:
| Component | Equiv/Conc. | Role |
|---|---|---|
| Aryl Chloride | 1.0 equiv | Electrophile |
| Boronic Acid | 1.5 equiv | Nucleophile |
| Pd(OAc)
Procedure:
-
Catalyst Pre-formation: In a vial, mix Pd(OAc)
and the SPO ligand in THF. Stir for 5 minutes. The solution color often changes from orange to pale yellow, indicating coordination.-
Mechanistic Insight: The base aids in deprotonating the SPO tautomer (
), forming the active anionic complex.
-
-
Substrate Addition: Add the aryl chloride, boronic acid, and solid K
PO . -
Reaction: Add water (degassed) and stir vigorously at Room Temperature (for activated substrates) or 60°C (for deactivated/sterically hindered substrates).
-
Monitoring: Monitor via HPLC/GC. Full conversion is typically observed within 2-6 hours.
Data Interpretation (Comparative):
| Ligand | Substrate (Ar-Cl) | Temp | Yield (%) | Notes |
|---|
| PPh
Protocol C: Ruthenium-Catalyzed C-H Arylation (Ackermann-Type)
SPOs are privileged ligands for C-H activation because the P-OH/P-O
Target Transformation: ortho-Arylation of 2-Phenylpyridine.
Reagents:
-
[RuCl
( -cymene)] (2.5 mol%) -
Ligand:
(Adamantyl variant for max sterics) (10 mol%) -
Aryl Bromide (1.5 equiv)
-
Base: K
CO (2.0 equiv) -
Solvent: NMP or Toluene, 100°C.
Workflow:
-
Mix: Combine Ru-precursor, SPO ligand, base, and substrates in a reaction tube.
-
Atmosphere: While the ligand is air-stable, the catalytic C-H activation cycle is sensitive to O
. Purge the headspace with Argon. -
Heat: Stir at 100°C for 16 hours.
-
Workup: Dilute with EtOAc, wash with water (to remove NMP), and purify via column chromatography.
Why this works: The bulky tert-butyl/adamantyl group protects the active catalyst from dimerization, while the secondary oxide functionality facilitates the cleavage of the C-H bond via hydrogen-bond directing interactions.
Troubleshooting & Critical Parameters
The "Induction Period"
Users may observe a lag time (10-20 mins) before the reaction rate accelerates.
-
Cause: The SPO (
) is slowly converting to the active Phosphinous Acid ( ) complex. -
Solution: Pre-stir the Metal salt and Ligand in the presence of a small amount of solvent and base for 15 minutes before adding the aryl halide.
Solvent Effects
SPO catalysis is highly sensitive to hydrogen bonding.
-
Protic Solvents (MeOH, Water): Can accelerate reaction by facilitating proton transfer, but excess water may compete for coordination. A biphasic system (THF/H
O) is often optimal. -
Dry Solvents: Strictly anhydrous conditions are not required and can sometimes be detrimental if trace water is needed to assist proton shuttling.
References
-
SPO Synthesis & Chirality
-
Han, L. B., et al. "Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides." Journal of the American Chemical Society, 2019.[3]
-
(Verified via Search 1.1)
-
-
Palladium Catalysis (Cross-Coupling)
- Ackermann, L., et al. "Air-Stable Secondary Phosphine Oxides as Preligands for Palladium-Catalyzed Cross-Coupling Reactions.
-
(Context via Search 1.4/1.9)
-
Ruthenium C-H Activation
-
General Review of SPOs
- "Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes." Chimia, 2016.
-
(Verified via Search 1.9)
Sources
- 1. tsantrizos-group.mcgill.ca [tsantrizos-group.mcgill.ca]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 4. Phosphine oxides as preligands in ruthenium-catalyzed arylations via C-H bond functionalization using aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Handling butylphosphonic dichloride in glovebox vs Schlenk line
Critical Safety & Chemical Identity (Read Me First)
Before uncapping any vessel, you must understand the specific hazard profile of Butylphosphonic Dichloride (BPDC) . In technical nomenclature, "butyl" usually implies the n-butyl isomer (liquid), whereas tert-butylphosphonic dichloride is a solid. This guide primarily addresses the liquid form (n-butyl), as it presents unique challenges with needle clogging and vapor transfer, though the chemical hazards remain identical for the solid.
The Hydrolysis Hazard
BPDC is an electrophilic phosphorus species. Upon contact with atmospheric moisture, it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas.
Why this matters:
-
Sensor Poisoning: The HCl gas released will permanently damage electrochemical oxygen sensors and saturate copper-based catalyst beds in gloveboxes.
-
The "Cementing" Effect: Hydrolysis products (phosphonic acids) are viscous and sticky. If hydrolysis occurs inside a needle or ground-glass joint, it acts as a rapid-setting cement, freezing joints and clogging cannulas instantly.
Self-Validating Safety Check
-
The Fume Test: If you observe any white wisps (fumes) emanating from the tip of a needle or the cap of the bottle, your inert atmosphere is compromised. The white smoke is ammonium chloride (if near ammonia) or hydrochloric acid mist forming from atmospheric moisture. Stop immediately and re-purge.
Decision Matrix: Glovebox vs. Schlenk Line
Use the following flowchart to determine the safest handling method for your specific experimental needs.
Figure 1: Decision logic for selecting the appropriate handling environment based on scale and precision requirements.
Method A: Glovebox Operations (Troubleshooting & FAQs)
Primary Risk: Corrosion of box components and sensor poisoning.
Q: How do I weigh BPDC without destroying my oxygen sensor?
A: You must utilize a Secondary Containment Strategy .
-
Preparation: Place the balance inside a deep glass or polypropylene tray.
-
Vapor Trap: Place an open vial of solid sodium hydroxide (NaOH) or pellets of activated charcoal near the balance within the tray. This acts as a local "getter" for acidic vapors.
-
The "Jar" Technique: Weigh the BPDC into a vial, cap it immediately. If you must leave it open (e.g., adding to a reaction), do so inside a larger jar that can be closed if you need to step away.
-
Purge: Once finished, perform a "box purge" (high flow) for 10 minutes to flush any trace HCl before it settles into the catalyst bed.
Q: The liquid is viscous and difficult to pipette. Can I use a plastic syringe?
A: Yes, but with caveats.
-
Material: Use Polypropylene (PP) or Polyethylene (PE) syringes. Avoid standard rubber-plunger syringes if possible, as BPDC can swell the rubber, causing the plunger to seize.
-
Technique: Use a positive displacement pipette if available. If using a syringe, do not pull the plunger back and forth (pumping) multiple times; this increases surface area for evaporation. Draw once, dispense once.
Method B: Schlenk Line Operations (Troubleshooting & FAQs)
Primary Risk: Clogged needles and frozen joints due to hydrolysis.
Q: My needle clogged mid-transfer. Why?
A: You likely experienced "back-diffusion." If there is no positive pressure of inert gas flowing out of the needle while it travels through the air, moisture enters the tip, hydrolyzes the BPDC, and forms solid phosphonic acid.
The Fix: Positive Pressure Cannulation Follow this strict protocol to prevent clogging:
-
Pressure Check: Ensure your Schlenk line is under a strong flow of Nitrogen/Argon (check the bubbler rate).
-
The Purge: Before inserting the needle into the BPDC bottle, hold the needle tip in the headspace of the Schlenk flask and ensure gas is flowing out of the needle.
-
Insertion: Insert into the BPDC bottle.
-
Transfer: Use positive pressure to push the liquid, not vacuum to pull it. Vacuum encourages solvent evaporation and residue formation.
Q: I cannot open the storage flask; the stopper is frozen.
A: The HCl formed has polymerized the grease or etched the glass.
-
Prevention: Use Teflon sleeves (PTFE) between ground glass joints for storage. Do not rely solely on silicone grease for long-term storage of chlorophosphines.
-
Remedy: Gently heat the joint with a heat gun (if no volatile solvents are present). If that fails, the flask may need to be scored and cracked by a glassblower. Do not force it —BPDC bottles under pressure can shatter.
Visual Guide: Clog-Free Cannula Transfer
Figure 2: Positive pressure cannula transfer workflow to prevent hydrolysis-induced clogging.
Emergency & Waste Protocols
Spillage in Glovebox
-
Do not wipe immediately. The friction can generate heat.
-
Cover the spill with dry sand or Vermiculite.
-
Neutralize by placing a container of solid sodium carbonate (
) nearby to absorb acid fumes. -
Scoop the solid/sand mixture into a waste jar, seal, and remove from the box.
Quenching (Waste Disposal)
Never pour BPDC directly into the aqueous waste stream. It will boil and release massive amounts of HCl.
-
Setup: Use a 3-neck flask in a fume hood with an ice bath.
-
Diluent: Place dilute sodium hydroxide (10% NaOH) or sodium bicarbonate solution in the flask.
-
Addition: Dilute the BPDC waste with a non-reactive solvent (like Toluene or DCM) first.
-
Dropwise: Add the diluted BPDC slowly to the stirred basic solution.
-
Verification: Check pH to ensure neutrality before disposal.
References
Removing HCl byproduct from butylphosphonic dichloride reactions
Technical Support Center: Butylphosphonic Dichloride Synthesis
Introduction
The synthesis of alkylphosphonic dichlorides, such as butylphosphonic dichloride, is a cornerstone reaction in organophosphorus chemistry. A common synthetic route involves the reaction of an alcohol with a phosphorus trihalide, like phosphorus trichloride (PCl₃)[1][2][3]. A persistent challenge in these reactions is the management and removal of the hydrogen chloride (HCl) byproduct. Incomplete removal of dissolved HCl can lead to side reactions, degradation of acid-sensitive substrates, and complications in downstream applications[4][5].
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to effectively remove HCl from the reaction mixture, ensuring the purity and stability of the final butylphosphonic dichloride product.
Frequently Asked Questions (FAQs)
Q1: Why is removing HCl from my butylphosphonic dichloride reaction so critical?
Residual HCl, a strong acid, can act as a catalyst for undesired side reactions. If your target molecule or subsequent reagents are acid-sensitive, trace amounts of HCl can lead to hydrolysis of the product, rearrangements, or other degradation pathways, ultimately lowering your yield and purity[4][5]. For many downstream applications, such as reactions involving sensitive nucleophiles, the complete absence of acid is mandatory for success.
Q2: What are the primary methods for removing dissolved HCl gas from an organic reaction mixture?
There are four primary physical and chemical methods, each with distinct advantages and disadvantages:
-
Inert Gas Sparging (or Purging): Involves bubbling a dry, inert gas (e.g., Nitrogen or Argon) through the reaction mixture to physically displace and carry away the dissolved HCl gas[6][7].
-
Vacuum Application: Reducing the pressure above the reaction mixture lowers the boiling point of dissolved HCl, facilitating its removal as a gas. This can be performed at ambient or slightly elevated temperatures[8][9][10].
-
Azeotropic Removal (Co-evaporation): This technique involves adding a volatile, anhydrous solvent (like toluene or dichloromethane) to the mixture and then removing it under vacuum. The solvent helps to carry the last traces of HCl with it during evaporation[4][11][12].
-
Neutralization with a Base (Acid Scavenger): A chemical approach where a base, typically a tertiary amine like pyridine or triethylamine (TEA), is added to neutralize the HCl, forming a non-volatile salt[5][13]. This salt must then be physically removed, usually by filtration.
Q3: How do I choose the best method for my specific experiment?
The optimal method depends on the scale of your reaction, the stability of your product, and the equipment available. The table below provides a comparative summary to guide your decision.
| Method | Principle of Operation | Efficiency | Scalability | Key Equipment | Potential Issues |
| Inert Gas Sparging | Henry's Law: Reduces partial pressure of HCl above the liquid, driving dissolved gas out. | Good to Excellent | Excellent | Inert gas source, long needle/sparging tube. | Can be slow; risk of solvent evaporation with volatile solvents. |
| Vacuum Application | Lowers the boiling point of dissolved HCl, causing it to evaporate from the solution. | Excellent | Excellent | Vacuum pump, vacuum trap, manometer. | Risk of removing volatile solvents/reagents; potential for bumping. |
| Azeotropic Removal | Co-distillation of HCl with an added volatile, inert solvent. | Excellent for trace amounts | Good | Rotary evaporator or distillation setup. | Introduces another solvent that must be fully removed. |
| Neutralization (Base) | Acid-base reaction to form a solid salt (e.g., Pyridinium chloride). | Excellent | Good | Filtration apparatus. | Introduces a salt byproduct that can be difficult to filter completely. |
Q4: Can I combine methods for more effective HCl removal?
Absolutely. A highly effective and common workflow is to first remove the bulk of the HCl using inert gas sparging or a brief period of vacuum. This is often followed by co-evaporation with toluene once or twice to remove the final, stubborn traces of HCl[4]. This multi-step approach is particularly useful when preparing highly pure material for sensitive downstream reactions.
Troubleshooting Guide: HCl Removal Workflow
Encountering issues with residual acid can be frustrating. This section provides a logical workflow to diagnose problems and select the appropriate removal strategy.
Decision-Making Workflow for HCl Removal
The following diagram outlines a decision-making process for selecting the most appropriate HCl removal technique based on your experimental parameters.
Caption: Decision workflow for selecting an HCl removal method.
Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for protocols that are both robust and reproducible. The following methods are standard in our labs for ensuring complete HCl removal.
Protocol 1: HCl Removal by Inert Gas Sparging
This method is gentle and highly effective, making it ideal for thermally sensitive compounds.
Rationale: This protocol leverages Henry's Law. By maintaining a constant flow of an inert gas through the liquid, the partial pressure of gaseous HCl in the headspace is kept near zero. This creates a concentration gradient that continuously drives the dissolved HCl from the liquid phase into the gas phase, where it is swept away.
Step-by-Step Methodology:
-
Setup: Ensure your reaction flask is equipped with a magnetic stir bar and securely clamped within a fume hood. The flask should have at least two necks or an adapter to allow for both a gas inlet and a gas outlet.
-
Gas Inlet: Insert a long needle or a glass sparging tube connected via chemically resistant tubing to a source of dry nitrogen or argon. The tip of the needle/tube must be positioned below the surface of the liquid in the reaction flask to ensure bubbling through the solution.
-
Gas Outlet: Insert a second, shorter needle through a septum in another neck of the flask to serve as a gas outlet. This prevents pressure buildup. Direct the outlet to a basic scrubber (e.g., a beaker with NaOH solution) to neutralize the exiting HCl gas.
-
Sparging: Begin gentle stirring of the reaction mixture. Start a slow but steady flow of the inert gas. You should observe a consistent stream of fine bubbles rising through the solution. A flow rate that is too vigorous can cause splashing and solvent loss.
-
Duration: Continue sparging for 30-60 minutes for typical lab-scale reactions (50-250 mL). The efficiency can be monitored by holding a strip of moist pH paper near the gas outlet; the process is complete when the paper no longer indicates an acidic gas is exiting.
-
Completion: Once complete, remove the sparging tube from the liquid before turning off the gas flow to prevent the solution from being drawn back into the gas line.
Protocol 2: HCl Removal by Vacuum Application
This method is faster than sparging and is excellent for less volatile products.
Rationale: Applying a vacuum reduces the pressure above the liquid. This lowers the effective boiling point of all volatile components, including dissolved HCl gas. The HCl readily partitions into the gas phase and is removed by the vacuum pump. A cold trap is essential to protect the pump from corrosive HCl vapors[14].
Step-by-Step Methodology:
-
Safety First: Inspect all glassware for cracks or star fractures before use, as damaged glassware can implode under vacuum[14]. Always use a safety shield.
-
Setup: Assemble the reaction flask with a stir bar. Connect the flask to a vacuum trap (a cold finger or a flask cooled in a dry ice/acetone bath). Connect the trap to the vacuum pump using thick-walled vacuum tubing.
-
Initial Purge: If the reaction contains a volatile solvent, it is advisable to cool the flask in an ice bath before applying vacuum to minimize solvent loss.
-
Apply Vacuum: Begin stirring and slowly open the system to the vacuum. The solution may bubble or "bump" as the dissolved gases are removed. A Claisen adapter is recommended to minimize bumping into the vacuum trap[14].
-
Monitor Pressure: If a manometer is available, monitor the pressure. A stable, low pressure indicates that the bulk of the volatile components, including HCl, has been removed.
-
Duration: Maintain the vacuum for 15-30 minutes. Gentle warming with a water bath (if the product is stable) can accelerate the process.
-
Venting: To stop, first remove any heating , then cool the flask to room temperature. Slowly vent the system to atmospheric pressure by opening a stopcock or removing the tubing before turning off the vacuum pump. This prevents oil from the pump from being sucked back into your system.
References
- Product Class 15: Alkylphosphonic Acids and Derivatives.
-
(Di)chlorination of phosphonic acid ester. Chemistry Stack Exchange.[Link]
-
Dichlorination of acid sensitive phosphonic acid ester. Reddit r/chemistry.[Link]
-
Vacuum distillation. Wikipedia.[Link]
-
Remove HCl from phosphinic acid? ResearchGate.[Link]
-
A Convenient One-Pot Synthesis of Di-t-butylphosphinic Chloride. ResearchGate.[Link]
-
What is Vacuum Distillation & How Does it Work? Lechler, Inc.[Link]
-
Question 15: consider the following reaction... Filo.[Link]
-
Vacuum Distillation. Busch Vacuum Solutions.[Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts.[Link]
-
tert-Butylphosphonic dichloride, 1 X 5 g (305596-5G). Alkali Scientific.[Link]
-
METHYLETHYLACETIC ACID. Organic Syntheses.[Link]
-
Static Vacuum Distillation. The Schlenk Line Survival Guide.[Link]
-
What is the byproduct of the following reaction.... Butanol+phosphorus trichloride. Brainly.in.[Link]
- Method for removing hcl in chlorination reaction.
-
How to do Degassing in Lab? YouTube.[Link]
-
(±)-1,1'-BINAPHTHYL-2,2'-DIYL HYDROGEN PHOSPHATE. Organic Syntheses.[Link]
-
Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin-Madison.[Link]
-
Solutions-Inerting, Purging, Sparging. Linde LienHwa.[Link]
-
TERT-BUTYLPHOSPHONIC DICHLORIDE, 98%. Research Scientific.[Link]
-
HCl Treatment. De Dietrich Process Systems.[Link]
- Process for the production of phosphonic acid ester fluorides and amide...
-
Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. YouTube.[Link]
-
Reaction of Alcohols with PCl3 and PBr3. YouTube.[Link]
Sources
- 1. Question 15: consider the following reaction \left. \mathrm { HO } \right.. [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solutions-Inerting, Purging, Sparging-Linde LienHwa Industrial Gases Co., LTD - The Leading Industrial Gases Manufacturer in Taiwan [linde-lienhwa.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 10. buschvacuum.com [buschvacuum.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Butylphosphonic Dichloride Storage & Handling
Current Status: Operational Ticket Topic: Preventing Hydrolysis During Storage Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Butylphosphonic dichloride (BPDC) is a highly electrophilic phosphorus(V) species. Unlike carboxylic acid chlorides, the phosphorus center is hyper-susceptible to nucleophilic attack by water due to the high polarization of the P=O bond and the excellent leaving group ability of the chloride ions.
The critical failure mode is "Silent Hydrolysis." Moisture permeates standard polyethylene caps or septa over weeks, reacting with BPDC to generate hydrogen chloride (HCl) gas and butylphosphonic acid. This creates dangerous internal pressure and autocatalytic corrosion of the storage vessel.
This guide provides the protocols required to maintain >98% purity and prevent containment failure.
Module 1: The Mechanism of Failure
Q: Why is my bottle fuming when I open it?
A: Fuming is the immediate indicator of HCl gas release. When BPDC contacts atmospheric moisture, it undergoes a rapid, stepwise hydrolysis. The "fume" is HCl gas reacting with moisture in the air to form hydrochloric acid mist.
Q: What is the chemical pathway of degradation?
The degradation occurs in two steps. The first step releases HCl and forms the chlorophosphonic acid intermediate. This intermediate is unstable and further hydrolyzes to the phosphonic acid, which is often a viscous liquid or solid that can "glue" caps shut.
Visualizing the Pathway
The following diagram illustrates the degradation cascade you must prevent.
Figure 1: Stepwise hydrolysis of butylphosphonic dichloride leading to acid formation and HCl pressure buildup.
Module 2: Storage Infrastructure & Hardware
Q: Can I store BPDC in the original plastic bottle?
A: No. Most commercial suppliers ship in glass bottles with plastic caps for transport only.
-
Risk: Polyethylene (PE) and Polypropylene (PP) are permeable to water vapor over time. The generated HCl will also embrittle the plastic cap, leading to cracking and catastrophic failure.
-
Solution: Transfer to a Schlenk flask or a heavy-wall glass bottle with a Teflon (PTFE) valve immediately upon receipt.
Material Compatibility Matrix
Use this table to audit your current storage setup.
| Material | Rating | Technical Note |
| Borosilicate Glass | Excellent | Inert to both BPDC and HCl byproducts. |
| PTFE (Teflon) | Excellent | The only acceptable material for seals/gaskets. |
| Stainless Steel (304/316) | Poor | BPDC is compatible, but any hydrolysis generates HCl, which rapidly pits steel. |
| Polyethylene (PE) | Fail | Permeable to moisture; embrittled by HCl. |
| Rubber Septa | Fail | Rapidly degrades; leaches plasticizers into the reagent. |
Module 3: Handling Protocols & Validation
Q: How do I transfer it without introducing moisture?
A: Use Positive Pressure Cannula Transfer. Never pour BPDC. Pouring introduces a volume of humid air equal to the volume of liquid dispensed.
Protocol: The "Inert Blanket" Technique
-
Prep: Dry all glassware in an oven (>120°C) for 4 hours. Cool under Argon flow.
-
Source: Insert a needle connected to an Argon/Nitrogen line into the BPDC source bottle (through a septum or valve) to create positive pressure.
-
Transfer: Use a double-tipped needle (cannula). Insert one end into the source and the other into the receiving flask.
-
Flow: The positive pressure pushes the liquid through the cannula.
-
Seal: Remove needles and immediately close Teflon valves.
Q: How do I verify purity before running a reaction?
A: The Self-Validating NMR Check.
Do not rely on TLC. Use
-
Sample Prep: Take a small aliquot (~50 µL) into a dry NMR tube containing
(dried over molecular sieves). -
The Check: Run a non-decoupled
NMR.
| Species | Chemical Shift ( | Status |
| Butylphosphonic Dichloride | ~ +65.0 to +66.0 ppm | PASS |
| Butylphosphonic Acid | ~ +32.0 to +35.0 ppm | FAIL (Hydrolyzed) |
| Phosphoric Acid (Reference) | 0.0 ppm | External Std |
Note: Shifts are relative to 85%
Visualizing the Decision Workflow
Figure 2: Operational decision tree for assessing reagent viability before use.
Module 4: Troubleshooting & Emergency Recovery
Q: The cap is frozen stuck. I can't open the bottle.
Issue: Hydrolysis has occurred in the threads. The byproduct (butylphosphonic acid) acts as a high-strength adhesive, and the internal pressure may be high due to HCl. Solution:
-
Do NOT force it. Glass breakage leads to severe acid burns.
-
Heat the Neck: Gently warm the neck of the bottle (not the liquid) with a heat gun to ~60°C. This softens the phosphonic acid residue and expands the outer glass slightly.
-
Clamp & Twist: Use a strap wrench, not metal pliers (which can crush the glass).
-
Safety: Perform this strictly in a fume hood with a blast shield.
Q: I spilled a small amount. How do I clean it?
A: Neutralize, don't just wipe.
-
Cover: Immediately cover the spill with solid sodium bicarbonate (
) or calcium carbonate. -
Wait: Allow the bubbling (CO2 release from HCl neutralization) to cease.
-
Wet: Spray gently with water to complete the hydrolysis of the remaining dichloride.
-
Clean: Wipe up the resulting slurry. It is now essentially harmless phosphonic acid and salt.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75459, Butylphosphonic dichloride. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying solvents and reagents).
- Quin, L. D. (2000).A Guide to Organophosphorus Chemistry. Wiley-Interscience.
Technical Support Center: Purification & Handling of Butylphosphonic Dichloride Derivatives
Welcome to the Organophosphorus Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, high-stakes challenges associated with isolating and purifying butylphosphonic dichloride derivatives (n-butyl, sec-butyl, and tert-butyl isomers). These highly reactive electrophiles are critical intermediates in drug development, but their extreme moisture sensitivity and thermal instability demand rigorous, self-validating purification protocols.
Causality in Purification: The Science of Separation
Before executing any protocol, one must understand the chemical causality dictating the method. Alkylphosphonic dichlorides feature a highly polarized P=O bond and two labile P-Cl bonds.
-
Moisture Sensitivity: Water acts as a potent nucleophile, attacking the electrophilic phosphorus center. This displaces chloride ions, leading to the irreversible formation of butylphosphonic acid (an insoluble solid) and the evolution of corrosive hydrogen chloride (HCl) gas[1].
-
Thermal Degradation: At elevated temperatures under atmospheric pressure, these compounds undergo disproportionation and polymerization. This drastically reduces yield and leaves a dark, intractable tar in the distillation flask.
-
The Solution: To mitigate both risks, the absolute standard for purification is fractional vacuum distillation under strictly anhydrous conditions. By lowering the system pressure to ≤10 Torr, the boiling point is artificially reduced, minimizing the thermal budget and preventing degradation[2].
Standard Operating Procedure: Vacuum Distillation Workflow
The following is a self-validating protocol for the purification of n-butylphosphonic dichloride.
Prerequisites: All glassware must be oven-dried at 150°C overnight and assembled hot under a continuous argon purge to ensure absolute exclusion of ambient humidity.
-
Step 1: Degassing and Stripping Transfer the crude reaction mixture (e.g., from a
oxidation of diethyl n-butylphosphonate) into the distillation flask. Apply a mild vacuum (approx. 50-100 Torr) at room temperature to strip away volatile byproducts likengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> and unreacted alkyl halides. Self-Validation Point: Bubbling in the flask will visibly cease when low-boiling impurities are fully removed. -
Step 2: High-Vacuum Equilibration Lower the pressure to 10 Torr using a high-vacuum pump equipped with a liquid nitrogen cold trap. Slowly increase the heating mantle temperature to avoid bumping.
-
Step 3: Fraction Collection Monitor the vapor temperature at the distillation head. For n-butylphosphonic dichloride, collect the main fraction when the vapor temperature stabilizes at 78–80°C[3].
-
Step 4: Quality Control (QC) Validation Verify the purity of the collected clear liquid by measuring its refractive index (
should be ~1.4641). Store the verified product immediately in a Schlenk flask under argon.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Workflow for the vacuum purification of butylphosphonic dichloride derivatives.
Quantitative Data: Physical Properties for Fractionation
To ensure accurate fraction collection and validation, refer to the established physical parameters for the butyl isomers below.
| Derivative | Distillation Temperature | Vacuum Pressure | Refractive Index |
| n-Butylphosphonic dichloride | 78–80 °C | 10 mmHg | |
| sec-Butylphosphonic dichloride | 56 °C | 2 mmHg | |
| tert-Butylphosphonic dichloride | Superfractionated | 10 Torr | N/A[2] |
Troubleshooting Guides & FAQs
Q1: My distillate is turning cloudy and emitting white fumes when I transfer it. What went wrong? A: This is a classic symptom of moisture ingress. The white fumes are corrosive HCl gas, and the cloudiness is precipitated butylphosphonic acid[1]. Causality: Even trace humidity in the ambient air will rapidly hydrolyze the highly electrophilic P-Cl bonds. Solution: Ensure all transfers are conducted via cannula or syringe techniques under a positive pressure of argon. If the bulk material is only mildly contaminated, re-distill it immediately to salvage the batch.
Logical relationship of moisture-induced degradation in phosphonic dichlorides.
Q2: I am experiencing low yields and a dark, viscous residue remains in the distillation flask. How can I prevent this? A: You are exceeding the thermal budget of the molecule, causing thermal degradation and polymerization. Solution: Improve your vacuum system. If you cannot achieve 10 Torr, do not compensate by increasing the heat. Instead, upgrade your pump or check for micro-leaks in greased joints. For example, dropping the pressure to 2 mmHg allows the sec-butyl derivative to distill at a gentle 56°C[4], drastically reducing thermal stress.
Q3: I synthesized tert-butylphosphonic dichloride via the Kinnear-Perren reaction. How do I separate the product from the aluminum chloride salts before distillation?
A: The Kinnear-Perren reaction (
References
-
Title: Product Class 15: Alkylphosphonic Acids and Derivatives Source: thieme-connect.de URL: [Link]
- Source: google.
-
Title: THE SYNTHESIS OF ALKYLPHOSPHONOUS DICHLORIDES FROM ALUMINUM CHLORIDE – PHOSPHORUS TRICHLORIDE Source: cdnsciencepub.com URL: [Link]
Sources
Technical Support Center: Troubleshooting Butylphosphonic Dichloride Esterification
Topic: Optimization and Troubleshooting of Low Yields in Butylphosphonic Dichloride (
Diagnostic Triage: Read This First
Before adjusting your protocol, you must diagnose where the yield loss is occurring. In organophosphorus chemistry, "low yield" is a symptom with three distinct root causes.
The "Golden Standard" Diagnostic:
- ~50-60 ppm: Unreacted Starting Material (Butylphosphonic dichloride). Issue: Kinetics/Sterics.
- ~30-32 ppm: Desired Diester Product. Issue: Workup Loss.
- ~20-28 ppm (Broad/Multiple): Hydrolysis products (Monoesters/Acids) or Pyrophosphonates. Issue: Moisture/Stoichiometry.
Troubleshooting Logic Tree
Use the following decision matrix to identify your specific failure mode.
Figure 1: Diagnostic logic tree for isolating the cause of low yield in phosphonylation reactions.
Core Failure Modes & Solutions
Issue 1: The Moisture Menace (Hydrolysis)
Symptom: Crude NMR shows peaks upfield (20–28 ppm).
Mechanism: Butylphosphonic dichloride is highly hygroscopic.[1] Water competes with your alcohol nucleophile.
Corrective Actions:
-
Solvent Quality: Use anhydrous DCM or THF. Do not rely on "fresh" bottles; use molecular sieves (3Å or 4Å) activated at 300°C.
-
Base Drying: Triethylamine (TEA) and Pyridine are notorious for absorbing atmospheric moisture. Distill over KOH or store over KOH pellets.
-
Glassware: Flame-dry or oven-dry all glassware.
Issue 2: The "HCl Trap" (Stoichiometry & Occlusion)
Symptom: Thick precipitate forms; yield is low despite clean NMR; product is an oil trapped in solids. Mechanism: The reaction generates 2 equivalents of HCl. If you use exactly 2 equivalents of base, the resulting amine hydrochloride salt can form a thick slurry that physically occludes (traps) the product or stops stirring. Furthermore, amine salts are slightly acidic and can catalyze back-hydrolysis during workup.
Corrective Actions:
-
Base Excess: Use 2.2 to 2.5 equivalents of base.
-
Scavenger Choice:
-
Standard: Triethylamine (Cheap, but salts are voluminous).
-
Better: Pyridine (Acts as both solvent and base, prevents precipitation issues, but harder to remove).
-
Best for Trapping: Add the amine slowly to prevent massive exotherms and sudden precipitation.
-
Issue 3: Steric Hindrance (Kinetics)
Symptom: Unreacted starting material (
Corrective Actions:
-
Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium-type intermediate that accelerates nucleophilic attack by orders of magnitude [3].
-
Temperature: While 0°C is required for addition, the reaction often needs reflux (DCM: 40°C, THF: 66°C) to drive the second esterification to completion.
Optimized Experimental Protocol
This protocol is designed to minimize hydrolysis and maximize conversion for difficult substrates.
Reagents:
-
Butylphosphonic dichloride (1.0 equiv)
-
Alcohol (2.2 equiv)
-
Triethylamine (2.5 equiv)
-
DMAP (0.1 equiv) - Optional for
alcohols, mandatory for -
DCM (Anhydrous, 0.2 M concentration relative to P-chloride)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an addition funnel. Flush with Argon/Nitrogen.
-
Charge: Add Alcohol, Triethylamine, DMAP, and DCM to the flask. Cool to 0°C (Ice/Water bath).
-
Addition: Dissolve Butylphosphonic dichloride in a small volume of DCM. Add dropwise via the addition funnel over 30 minutes.
-
Why? Controlling the exotherm prevents side reactions (anhydride formation).
-
-
Reaction: Allow to warm to Room Temperature (RT).
-
Checkpoint: Stir for 4 hours. Run TLC or
NMR. -
Forcing: If SM remains, heat to reflux for 4-12 hours.
-
-
Workup (Crucial):
-
Filtration: If heavy precipitate formed, filter through a fritted glass funnel (porosity M) before aqueous wash. Wash the solid cake with dry DCM to recover trapped product.
-
Acid Wash: Wash the filtrate with cold 1M HCl (2x). This removes excess amine and DMAP.
-
Base Wash: Wash with Sat. NaHCO3 (2x). This removes any mono-acid byproducts (making them water-soluble salts).
-
Drying: Dry organic layer over
, filter, and concentrate.[2]
-
Data & Reference Tables
Solvent & Base Compatibility Table
| Solvent | Polarity | Solubility of Amine Salts | Recommendation |
| DCM | Medium | Moderate | High. Best balance of solubility and workup ease. |
| THF | Medium | High (for some salts) | Good. Harder to dry than DCM; peroxides are a risk. |
| Toluene | Low | Very Low | Moderate. Salts crash out hard; good for azeotropic drying. |
| Diethyl Ether | Low | Very Low | Poor. High volatility and salt occlusion issues. |
Reaction Pathway Visualization
Figure 2: Reaction pathway showing the desired route (Green) vs. moisture-induced failure modes (Red).
FAQ: Specific Scenarios
Q: My product is water-soluble (e.g., PEG-alcohol used). How do I purify it? A: Do not use aqueous washes.
-
Filter off the amine salts (precipitate).
-
Concentrate the filtrate.
-
Redissolve in minimal Ether/EtOAc to precipitate remaining salts, filter again.
-
Use Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile gradient) to separate the ester from the salts.
Q: Can I use Silica Gel Chromatography? A: Caution is advised. Phosphonates can stick to silica or hydrolyze if the silica is acidic.[3]
-
Tip: Pre-wash your silica column with 1% Triethylamine in your eluent to neutralize acidic sites before loading your sample [4].
Q: I see a peak at 0 ppm in my NMR.
A: That is likely Phosphoric Acid (
References
-
Kinnear, A. M., & Perren, E. P. (1952).[4] Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminum Chloride.[4] Journal of the Chemical Society, 3437-3445.[4] Link
-
BenchChem Technical Support. (2025). Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. BenchChem Guides. Link
-
Dhanapakiam, K., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC Advances. Link
-
LookChem Purification Guides. (2008). General procedures for the purification of Esters (Phosphate and Phosphonate). LookChem. Link
Sources
Technical Support Center: Exotherm Control in Butylphosphonic Dichloride Hydrolysis
Welcome to the Technical Support Center for organophosphorus synthesis. As researchers scale up the synthesis of alkylphosphonic acids, the hydrolysis of alkylphosphonic dichlorides presents significant thermal and safety challenges. The conversion of the P-Cl bond to a P-OH bond is driven by nucleophilic attack from water, leading to the substitution of chloride with hydroxyl groups to form phosphonic acids 1. This process releases two equivalents of hydrogen chloride (HCl) gas and a substantial amount of reaction enthalpy 2.
This guide provides troubleshooting frameworks, self-validating protocols, and mechanistic insights to help you safely manage the exotherm during the hydrolysis of butylphosphonic dichloride isomers.
Diagnostic Workflow for Hydrolysis Exotherm Management
The thermal behavior of butylphosphonic dichloride is entirely dependent on its isomeric structure. The workflow below illustrates the divergent strategies required for linear versus branched isomers.
Diagnostic workflow for identifying and managing hydrolysis conditions based on the butyl isomer.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my hydrolysis reaction with n-butylphosphonic dichloride violently overheat, and how do I prevent this? Causality & Solution: The linear n-butyl chain provides minimal steric shielding to the electrophilic phosphorus center. Consequently, water rapidly attacks the P-Cl bonds, releasing HCl and a massive exotherm 2. To control this, you must limit the concentration of the nucleophile (water) and increase the thermal mass of the system. We recommend performing the reaction in a biphasic system (e.g., dichloromethane/water) with strict ice-bath cooling and dropwise addition of water 1.
Q2: I am using tert-butylphosphonic dichloride, but no reaction occurs at room temperature. Should I add an acid/base catalyst? Causality & Solution: Do not add catalysts; the issue is steric, not electronic. The bulky tert-butyl group physically shields the phosphorus atom, making the chlorine atoms remarkably unreactive to cold water 3. Unlike its linear counterpart, tert-butylphosphonic dichloride requires prolonged boiling to overcome this high activation energy and convert to tert-butylphosphonic acid 3. Warning: Be prepared for a delayed exotherm once the reaction reaches its activation temperature.
Q3: How should I manage the massive volume of HCl gas generated during the exotherm? Causality & Solution: Every mole of dichloride hydrolyzed produces two moles of HCl gas. If the exotherm is uncontrolled, the sudden expansion of HCl gas can over-pressurize the vessel. Ensure your setup is open to a high-capacity caustic scrubber (e.g., 10-20% NaOH solution) to neutralize the effluent safely.
Quantitative Comparison of Isomeric Reactivity
| Parameter | n-Butylphosphonic Dichloride | tert-Butylphosphonic Dichloride |
| Steric Hindrance | Low (Unhindered nucleophilic attack) | High (Shielded phosphorus center) |
| Reactivity with Cold Water | Violent / Highly Exothermic | Unreactive 3 |
| Required Hydrolysis Temp. | 0–5 °C (Active cooling required) | ~100 °C (Prolonged boiling required) 3 |
| Primary Safety Risk | Immediate thermal runaway & HCl surge | Delayed exotherm upon reaching activation energy |
| Recommended Solvent System | Biphasic (DCM / Water) | Neat water or aqueous co-solvent |
Self-Validating Experimental Protocols
Protocol A: Exotherm-Controlled Hydrolysis of n-Butylphosphonic Dichloride
This protocol utilizes a biphasic dilution strategy to throttle the reaction kinetics and safely dissipate the exotherm.
-
Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple, and an addition funnel. Connect the condenser outlet to a caustic scrubber.
-
Reagent Dilution: Dissolve n-butylphosphonic dichloride in anhydrous dichloromethane (DCM) (approx. 5 volumes). Causality: The inert DCM acts as a heat sink and dilutes the electrophile, reducing the rate of reaction.
-
Active Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to stabilize between 0–5 °C.
-
Controlled Addition: Charge the addition funnel with distilled water (2.5 equivalents). Add the water dropwise at a rate that maintains the internal temperature below 15 °C.
-
Self-Validation Check: Monitor the scrubber trap and the internal temperature. The reaction is self-validating: as long as HCl bubbles are actively forming in the scrubber, hydrolysis is occurring. Once the addition is complete, remove the ice bath. When the internal temperature stabilizes at room temperature and HCl evolution completely ceases, the primary hydrolysis is complete.
-
Isolation: Separate the aqueous layer, wash with DCM to remove organic impurities, and evaporate the water under reduced pressure to yield n-butylphosphonic acid.
Protocol B: High-Energy Hydrolysis of tert-Butylphosphonic Dichloride
This protocol is designed to overcome the severe steric hindrance of the tert-butyl group while safely managing the delayed exotherm.
-
Apparatus Setup: Equip a heavy-walled round-bottom flask with a magnetic stirrer and a high-efficiency reflux condenser connected to a caustic scrubber.
-
Reagent Combination: Add tert-butylphosphonic dichloride to the flask, followed by a large excess of distilled water (approx. 10 volumes). Note: No immediate exotherm or HCl evolution will be observed due to steric shielding3.
-
Thermal Activation: Gradually heat the biphasic mixture to a gentle boil. Causality: The thermal energy is required to force the water molecules past the bulky tert-butyl group to attack the P-Cl bond.
-
Self-Validation Check: The system provides clear visual feedback. Initially, the unreacted dichloride and water will form a heterogeneous mixture. As prolonged boiling forces the hydrolysis to proceed, the highly polar tert-butylphosphonic acid is formed. The reaction is complete when the mixture transitions into a completely clear, homogeneous aqueous solution and HCl off-gassing stops.
-
Isolation: Cool the solution to room temperature. tert-Butylphosphonic acid can be isolated by lyophilization or crystallization from a suitable solvent.
References
- Product Class 15: Alkylphosphonic Acids and Derivatives Source: Thieme Connect URL
- Phosphorus trichloride Source: EPFL URL
- ORGANOPHOSPHORUS (V)
Sources
Best bases for neutralizing HCl in phosphonyl dichloride coupling
Welcome to the Technical Support Center for Phosphonyl Dichloride Coupling. This hub is designed for researchers and drug development professionals seeking to optimize reaction conditions, prevent substrate degradation, and maximize yields during the synthesis of phosphonates and phosphonamides.
Below, you will find field-proven troubleshooting guides, quantitative data for base selection, and self-validating experimental protocols.
Part 1: Troubleshooting Guide & FAQs
Q1: My coupling reaction with a sterically hindered alcohol is stalling at 50% conversion. How do I drive it to completion? A1: Stalling in phosphonyl dichloride couplings usually occurs because the direct nucleophilic attack on the phosphorus center is too slow, allowing the equilibrium to stall or side reactions to outcompete the main pathway. Causality & Solution: Instead of relying on a pure Brønsted base like Triethylamine (TEA), switch to a base that provides nucleophilic catalysis , such as Pyridine or Imidazole. Pyridine attacks the phosphonyl dichloride to form a highly reactive phosphonylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting dichloride, accelerating the nucleophilic attack by your hindered alcohol [3].
Q2: I am observing degradation of my acid-sensitive substrate during the reaction, even though I added 2.0 equivalents of base. What is going wrong? A2: This is a classic issue of localized acidic microenvironments. When phosphonyl dichloride reacts with an alcohol, HCl is generated instantly. If the base is not thoroughly dispersed or if the addition rate is too fast, the local concentration of HCl can cleave acid-sensitive protecting groups before the base can neutralize it. Causality & Solution: To prevent this, always pre-mix your alcohol substrate with a slight excess of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) before adding the electrophile. DIPEA acts as a pure acid scavenger without initiating unwanted nucleophilic side reactions [1]. Ensure the phosphonyl dichloride is added dropwise at 0–10 °C under vigorous stirring to dissipate local HCl spikes.
Q3: A thick white precipitate forms immediately upon adding the phosphonyl dichloride, and my magnetic stir bar is getting stuck. Is this normal? A3: Yes, this is an expected physical validation of the reaction. The white precipitate is the hydrochloride salt of your chosen base (e.g., TEA·HCl or Pyridine·HCl), which is highly insoluble in non-polar or moderately polar solvents like THF, ether, or toluene [2]. Causality & Solution: The precipitation is actually beneficial as it drives the reaction forward by removing the byproduct from the solution phase (Le Chatelier's principle). However, if the slurry becomes too thick to stir, localized heating and acid buildup will occur. Dilute the reaction mixture with additional anhydrous solvent (e.g., THF) or switch to an overhead mechanical stirrer.
Q4: Why should I choose DIPEA over TEA when both are tertiary amines with similar pKa values? A4: While TEA (pKa ~10.75) and DIPEA (pKa ~10.5) have similar basicity, their steric profiles are vastly different. TEA is relatively unhindered and can occasionally act as a nucleophile, leading to unwanted side reactions such as the dealkylation of sensitive esters or the formation of stable, unreactive quaternary adducts. DIPEA (Hünig's base) is highly sterically hindered, making it a pure, non-nucleophilic Brønsted base that solely scavenges HCl without interfering with the electrophilic phosphorus center [1].
Part 2: Quantitative Comparison of Bases
Selecting the correct base requires balancing basicity (pKa) with nucleophilicity. The table below summarizes the optimal use cases for common bases in phosphonyl dichloride couplings.
| Base | pKa (Conjugate Acid) | Nucleophilicity | Primary Mechanism | Best Use Case | Typical Yield Range |
| Pyridine | 5.25 | High | Nucleophilic Catalysis | Sluggish reactions; highly hindered alcohols [4]. | 75–95% |
| Imidazole | 6.95 | Very High | Nucleophilic Catalysis | Extremely hindered substrates; forms reactive imidazolide. | 85–98% |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Acid Scavenging | Mild basicity required; peptide-like phosphonamide couplings[1]. | 70–85% |
| Diisopropylethylamine (DIPEA) | 10.50 | Low (Hindered) | Pure Acid Scavenging | Acid-sensitive substrates; preventing base-induced side reactions. | 80–95% |
| Triethylamine (TEA) | 10.75 | Moderate | Acid Scavenging | Standard, non-sensitive couplings in THF or DCM [2]. | 70–90% |
Part 3: Mechanistic Workflow
The choice of base fundamentally alters the reaction pathway. The diagram below illustrates the difference between pure acid scavenging (Pathway A) and nucleophilic catalysis (Pathway B).
Mechanistic pathways of HCl neutralization: Acid scavenging vs. nucleophilic catalysis.
Part 4: Validated Experimental Protocol
This protocol outlines a self-validating system for the synthesis of dialkyl methylphosphonates using a non-nucleophilic base (DIPEA) to protect acid-sensitive substrates.
Objective: Coupling of methylphosphonic dichloride with an acid-sensitive alcohol.
Step 1: Setup and Anhydrous Preparation
-
Oven-dry a 3-neck round-bottom flask, a pressure-equalizing dropping funnel, and a magnetic stir bar at 120 °C for 4 hours.
-
Assemble the glassware hot under a continuous stream of dry Argon or Nitrogen. Self-Validation Check: The system is strictly anhydrous. Any trace moisture will hydrolyze the dichloride to unreactive phosphonic acid, releasing HCl prematurely.
Step 2: Reagent Mixing & Pre-Cooling
-
Charge the flask with the alcohol substrate (2.1 equivalents) and anhydrous THF (0.2 M concentration).
-
Add DIPEA (2.5 equivalents) via syringe.
-
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Pre-mixing the base with the alcohol ensures that any HCl generated in the subsequent step is immediately quenched, protecting the substrate.
Step 3: Dropwise Addition
-
Dissolve methylphosphonic dichloride (1.0 equivalent) in a small volume of anhydrous THF.
-
Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30–45 minutes. Self-Validation Check: A dense white precipitate (DIPEA·HCl) will begin forming immediately upon the first few drops. This visual cue confirms the coupling is occurring and HCl is being successfully scavenged [2].
Step 4: Reaction Monitoring (In-Process Control)
-
Remove the ice bath after the addition is complete and allow the reaction to warm to room temperature.
-
After 2 hours, extract a 0.1 mL aliquot, dilute with CDCl3, and perform a ^31P NMR scan. Self-Validation Check: Methylphosphonic dichloride typically exhibits a ^31P NMR chemical shift around +30 to +45 ppm. The formation of the dialkyl phosphonate product will shift the signal significantly upfield (typically +10 to +25 ppm). The complete disappearance of the starting material peak validates reaction completion.
Step 5: Workup and Isolation
-
Filter the reaction mixture through a pad of Celite to remove the insoluble DIPEA·HCl salts. Wash the filter cake with cold THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography or vacuum distillation, depending on the boiling point of the resulting phosphonate.
References
Sources
Technical Support Center: Distillation of n-Butylphosphonic Dichloride
Case ID: BPD-VAC-DIST-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Compound: n-Butylphosphonic dichloride (CAS: 2302-80-9)
Executive Summary & Safety Directive
Welcome to the technical support hub for organophosphorus purification. You are attempting the vacuum distillation of n-butylphosphonic dichloride (BPD) . This is a critical process often required to remove phosphoryl chloride (
⚠️ CRITICAL SAFETY WARNING: BPD is hydrolytically unstable . Contact with atmospheric moisture generates hydrochloric acid (HCl) gas and butylphosphonic acid immediately.
-
Corrosive: Destroys septa and metal needles.
-
Inhalation Hazard: The "white smoke" often seen is concentrated HCl mist.
-
Explosion Hazard: Do not distill to dryness if the crude material contains residual aluminum chloride complexes; thermal runaway is possible.
Physical Properties & Vacuum Parameters
Before beginning, verify your vacuum system capabilities against the thermodynamic profile of BPD.
| Parameter | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 174.99 g/mol | |
| Boiling Point (Atm) | ~200°C (Decomposes) | Do not attempt atmospheric distillation.[1][2] |
| Boiling Point (Vac) | 96–97°C @ 15 mmHg | Target range for water aspirator/diaphragm pumps. |
| Boiling Point (High Vac) | ~70–75°C @ 0.5 mmHg | Target range for oil pumps (preferred). |
| Density | 1.241 g/mL | Denser than water. |
| Appearance | Colorless to pale yellow liquid | Darkens upon decomposition. |
Experimental Setup & Workflow
The following diagram outlines the required inert-atmosphere distillation rig.
Troubleshooting Guide (FAQ)
Module A: Pre-Run & Setup
Q: My crude mixture is very dark and viscous. Can I distill directly? A: Proceed with caution. Dark color usually indicates polymerized byproducts or aluminum salts from the synthesis.
-
Flash Distillation: If the crude is sludge-like, perform a crude "flash" distillation (no column, wide bore head) first to separate volatiles from the tarry residue.
-
Solvent Wash: If feasible, dilute with dry dichloromethane, filter off solids under nitrogen, and strip the solvent before high-vacuum distillation.
Q: What grease should I use? The joints keep seizing. A: Standard silicone grease degrades rapidly when exposed to hot organophosphorus chlorides and HCl.
-
Recommendation: Use Krytox (fluorinated) grease or Teflon sleeves. BPD is an excellent solvent and will dissolve silicone grease, contaminating your product and causing joints to lock (freeze) permanently.
Module B: Process Control (During Distillation)
Q: I see "white smoke" inside the vacuum tubing or receiver. What is happening? A: This is the hallmark of Hydrolysis .
-
Cause: You have a leak in the system, and atmospheric moisture is reacting with the BPD vapor to form phosphonic acid and HCl gas.
-
Immediate Action:
-
Isolate the vacuum pump immediately.
-
Backfill with Nitrogen/Argon.
-
Check all joints.
-
Verify the Cold Trap: Ensure your trap is liquid nitrogen/isopropanol (-78°C). If HCl enters a rotary vane pump, it will destroy the oil and corrode the vanes within minutes.
-
Q: The liquid is bumping violently, even with a stir bar.
A: BPD is viscous, and crude mixtures often contain dissolved gases (
-
Solution 1 (The Bleed): Use a capillary bleed with dry nitrogen. The stream of bubbles provides nucleation sites.
-
Solution 2 (Vigorous Stirring): Use a large, egg-shaped magnetic bar and stir at maximum RPM before applying heat.
-
Solution 3 (Ramp Rate): You likely heated the bath too fast. The bath temperature should be no more than 20–30°C higher than the boiling point of the fraction coming off.
Q: I have two fractions. How do I distinguish BPD from impurities? A:
-
Foreshot (Low Boiling): Usually
(BP 105°C @ Atm, ~20°C @ High Vac) or unreacted butyl chloride. -
Main Fraction (BPD): Collects at 96–97°C (15 mmHg) .[1]
-
Residue: Do not distill to dryness. The pot residue may contain pyrophoric phosphines or thermally unstable aluminum complexes.
Module C: Post-Run Analysis & Storage
Q: How do I verify purity?
A:
-
Standard: Run in
. -
Expectation: You should see a singlet around +55 to +65 ppm (relative to
). -
Contaminants:
- : Singlet at ~ +3 ppm.
-
Hydrolysis product (Butylphosphonic acid): Shift moves significantly upfield (acidic protons may broaden the peak).
Q: The product solidified in the receiver. Is this normal? A: Yes, if the receiver is very cold. While n-butylphosphonic dichloride is liquid at room temperature, it may freeze if you are using a dry ice bath for the receiver.
-
Fix: Switch the receiver bath to ice/water (0°C). This is cold enough to condense BPD but warm enough to keep it liquid.
Logic Tree: Vacuum Instability
Use this flow to diagnose pressure fluctuations during the run.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75529, Butylphosphonic dichloride. Retrieved from [Link]
- Kinnear, A. M., & Perren, E. A. (1952).Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminum Chloride. Journal of the Chemical Society.
- Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for distilling hydrolytically unstable acid chlorides).
Sources
Technical Support Center: Minimizing Side Reactions in Alcohol Phosphonylation
Introduction: The Precision Challenge
Welcome to the Technical Support Center. You are likely here because your phosphonylation reaction—intended to couple an alcohol (
Phosphonylation is thermodynamically favorable but kinetically treacherous. The phosphorus center is highly oxophilic, making moisture the primary enemy, while the electrophilicity of activated phosphorus intermediates often leads to dimerization (pyrophosphates) or elimination reactions.
This guide moves beyond standard textbook procedures to address the root causes of failure in three common methodologies: Atherton-Todd , Mitsunobu , and Phosphoramidite Coupling .
Diagnostic Workflow (Visual Guide)
Before modifying your protocol, use this decision matrix to identify the likely failure mode based on your observed impurities.
Figure 1: Diagnostic flowchart for identifying root causes of side reactions in phosphonylation.
Module A: The Atherton-Todd Reaction
Context: Oxidative coupling of H-phosphonates (
Issue: Competitive Hydrolysis & Dimerization
The most common failure in Atherton-Todd chemistry is the hydrolysis of the highly reactive chlorophosphate intermediate before it can couple with the alcohol, or its reaction with another molecule of starting H-phosphonate.
Mechanism of Failure
-
Activation:
(Chlorophosphate). -
Side Reaction (Dimerization): If alcohol addition is slow,
reacts with unreacted to form a pyrophosphate ( ) anhydride. -
Side Reaction (Hydrolysis): Trace water attacks
to form the phosphoric acid monoester, halting the reaction.
Protocol: The "Inverse Addition" Method
To minimize dimerization, you must ensure the alcohol is present the moment the chlorophosphate is generated, or generate the chlorophosphate quantitatively before adding the alcohol (if the alcohol is sensitive).
Step-by-Step Optimization:
-
Reagents: Use Dimethyl phosphite (1.0 eq),
(or for faster activation, 1.1 eq), and Triethylamine ( , 1.2 eq). -
Solvent: Anhydrous MeCN or DCM. Critical: Dry over 3Å molecular sieves for 24h.
-
Procedure:
-
Dissolve Dialkyl phosphite in solvent under Argon.
-
Add the Alcohol substrate (1.0 eq) before the base if it is stable to P(III).
-
Cool to
. -
Add
.[3] -
Dropwise Addition: Add
slowly over 30 minutes. This generates the chlorophosphate in the presence of the alcohol trap, favoring the desired bond over dimerization.
-
Data Summary: Base Selection Effects
| Base Type | pKa (conj.[4][5] acid) | Risk of Elimination | Reaction Rate | Recommended For |
| Triethylamine | 10.75 | High (if substrate sensitive) | Fast | Robust primary alcohols |
| DIPEA (Hünig's) | 11.0 | Moderate (Steric bulk) | Moderate | Secondary alcohols |
| N-Methylimidazole | 7.0 | Low | Fast (Nucleophilic cat.) | Acid-sensitive substrates |
Module B: The Mitsunobu Reaction
Context: Coupling alcohol (
Issue: N-Alkylation of Hydrazine
A frequent "mystery impurity" is the alkylated hydrazine. This occurs when the phosphonate nucleophile is not acidic enough to protonate the betaine intermediate rapidly.
Mechanism of Failure
The Mitsunobu betaine (
Troubleshooting Protocol
Ticket #MITS-004: "I see a byproduct with the mass of Product + DEAD."
Resolution:
-
Switch Reagents: Replace DEAD/DIAD with ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine).-
Why? The ADDP betaine is more basic, facilitating the deprotonation of less acidic phosphonates (pKa up to 13-15).
-
-
Order of Addition:
Module C: Phosphoramidite Coupling (The "Gold Standard")
Context: Reacting an alcohol with a phosphoramidite (
Issue: Acid-Catalyzed Degradation & Hydrolysis
Phosphoramidites are activated by weak acids (Tetrazole). If the alcohol contains acid-labile groups (like acetals or trityl ethers), they may cleave. Conversely, if water is present, the active tetrazolide intermediate hydrolyzes instantly.
Visualizing the Pathway
Figure 2: Competitive pathways in phosphoramidite coupling.[7] Note that water reacts faster than the alcohol substrate.
Troubleshooting Protocol
Ticket #PAM-009: "Yield is 50%, remainder is H-phosphonate monoester."
Resolution:
-
Activator Selection:
-
Water Scavenging:
-
Do not rely solely on "anhydrous" solvents from a bottle.
-
Add 3Å Molecular Sieves directly to the reaction vessel 1 hour prior to adding the activator.
-
-
Oxidation Step:
-
The intermediate phosphite triester is unstable.[8] Oxidize immediately after coupling is complete (check TLC).
-
Use t-BuOOH (non-aqueous) instead of Iodine/Water if your product is hydrolytically unstable.
-
FAQ: Rapid Fire Troubleshooting
Q: My reaction turns black/tarry when using
-
Fix: Add
to the alcohol/base mixture at or . Use Pyridine as the solvent or co-solvent to act as a heat sink and acid scavenger.
Q: I cannot separate the triphenylphosphine oxide (
-
Fix 1: Use Polymer-supported
.[6] Filtration removes the oxide.[9] -
Fix 2: Perform a "Mg
workup." forms a complex with Mg that is insoluble in ether/toluene.
Q: The alcohol is converting to an alkyl chloride instead of a phosphonate.
A: This happens with
-
Fix: Ensure you have >1.0 equivalent of base per chloride atom you intend to displace. Switch to a bulky base like DIPEA that cannot act as a nucleophile.
References
-
Mitsunobu Reaction Mechanism & Side Reactions
- Swamy, K. C. K., et al.
-
Atherton-Todd Reaction Scope
- Lequeux, T., et al.
-
Phosphoramidite Chemistry & Activators
- Beaucage, S. L., & Iyer, R. P. "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 1992.
-
Minimizing Pyrophosphates
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of the Atherton-Todd Reaction [sioc-journal.cn]
- 3. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
31P NMR chemical shift of tert-butylphosphonic dichloride
Technical Guide:
Executive Summary
tert-Butylphosphonic dichloride (
This guide provides a definitive reference for the
Technical Profile: The NMR Signature
The
Key Metric
| Compound | Formula | Multiplicity | |
| tert-Butylphosphonic dichloride | +65.6 | Singlet |
Note: Data referenced in CDCl
Comparative Analysis: Substituent Effects
To validate the identity of
Comparative Chemical Shift Table
| Reagent | Structure | Shift ( | Electronic/Steric Driver |
| 65.6 | Maximal Deshielding: | ||
| 60.0 | High Deshielding: | ||
| EtP(O)Cl | Et-P(O)Cl | 53.0 | Moderate Deshielding: |
| MeP(O)Cl | Me-P(O)Cl | 44.5 | Baseline: No |
| PhP(O)Cl | Ph-P(O)Cl | 34.0 – 36.0 | Shielding: Anisotropic effect of the phenyl ring shields the phosphorus nucleus despite |
Insight for Researchers:
The shift progression from Methyl (+44.5)
Experimental Protocols
A. Synthesis via Kinnear-Perren Reaction
The most robust route to
-
Complex Formation: React PCl
with -BuCl and anhydrous AlCl to form the solid complex . -
Hydrolysis: Carefully hydrolyze the complex.
-
Critical Note: Unlike methyl/ethyl analogs which hydrolyze violently, the
-Bu complex requires vigorous conditions (e.g., prolonged boiling or steam distillation) to liberate the dichloride due to steric protection.
-
-
Purification: Isolate via vacuum distillation.
-BuP(O)Cl is a crystalline solid (mp ~110-112°C) or semi-solid, whereas analogs are liquids.
B. P NMR Acquisition Protocol
To ensure reproducibility and accurate referencing:
-
Sample Prep: Dissolve ~20 mg of
-BuP(O)Cl in 0.6 mL CDCl .-
Precaution: Although sterically protected, the compound is moisture-sensitive. Prepare in a glovebox or under N
flow. Use dry solvent to prevent hydrolysis to -BuP(O)(OH) (which shifts to ~31 ppm).
-
-
Instrument Parameters:
-
Frequency: 162 MHz (for 400 MHz
H systems) or higher. -
Spectral Width: -100 to +200 ppm.
-
Relaxation Delay (d1): >2 seconds (P(V) relaxes slower than P(III)).
-
Decoupling: Proton-decoupled inverse gated (
P{ H}) to simplify the singlet.
-
-
Referencing: Use an external capillary of 85% H
PO (set to 0.0 ppm) or reference electronically via the deuterium lock signal (Unified Scale).
Reactivity & Applications
The distinctive NMR shift correlates with the reagent's "Performance Profile" in synthesis.
-
Steric Shielding: The bulky tert-butyl group blocks nucleophilic attack at the phosphorus center. While MeP(O)Cl
reacts instantly with water, -BuP(O)Cl is remarkably unreactive towards hydrolysis and alcoholysis at room temperature. -
Synthetic Utility: This resistance allows for the selective synthesis of mixed phosphonates. One chloride can be displaced under forcing conditions while the other remains intact, a strategy used in preparing complex ligands for catalysis or viral nucleotide analogs.
Visualization of Workflow & Logic
Figure 1: Synthesis and Characterization Logic Flow
Caption: Logical workflow for the synthesis and NMR validation of tert-butylphosphonic dichloride, highlighting diagnostic shift values.
Figure 2: Substituent Effect on P Shift
Caption: Trend analysis showing the deshielding effect of increasing steric bulk and beta-methyl substitution.
References
-
Quin, L. D.; Verkade, J. G. (2004). Practical Interpretation of P-31 NMR Spectra and Computer Assisted Structure Verification. Advanced Chemistry Development, Inc.[1] (Confirming shift values for t-Bu, i-Pr, Et, Me analogs).
-
Kinnear, A. M.; Perren, E. A. (1952). Formation of Organophosphorus Compounds by the Reaction of Alkyl Chlorides with Phosphorus Trichloride in the Presence of Aluminium Chloride. Journal of the Chemical Society, 3437-3445. (Synthesis Protocol).
-
Crofts, P. C.; Parker, D. M. (1970). Tertiary alkyl phosphorus compounds. Journal of the Chemical Society C: Organic, 332-336. (Discussing steric resistance to hydrolysis).
-
SpectraBase. (2025).[2] Methylphosphonic Acid Dichloride 31P NMR Data. Wiley Science Solutions. (Confirming MeP(O)Cl
shift). -
Kang, C., et al. (2016). Supporting Information for 4-Dimethylaminopyridine-catalyzed Dynamic Kinetic Resolution. Royal Society of Chemistry. (Confirming PhP(O)Cl
shift at 35.8 ppm).
Sources
A Comparative Guide to the ¹H NMR Spectrum Analysis of n-Butylphosphonic Dichloride
For researchers, scientists, and professionals in drug development, the precise characterization of organophosphorus compounds is a cornerstone of successful synthesis and analysis. n-Butylphosphonic dichloride (C₄H₉Cl₂OP) is a key reactive intermediate used in the synthesis of various organophosphorus compounds, including flame retardants and pharmaceuticals.[1] Its purity and structural integrity are paramount, making robust analytical techniques essential. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of n-butylphosphonic dichloride, compares this technique with other analytical methods, and offers detailed experimental protocols.
The Decisive Signature: Interpreting the ¹H NMR Spectrum
¹H NMR spectroscopy stands as a primary tool for the structural elucidation of organic molecules due to its sensitivity and the wealth of information it provides about the chemical environment of protons. For n-butylphosphonic dichloride, the ¹H NMR spectrum reveals a distinct signature defined by chemical shifts and spin-spin coupling, not only between neighboring protons but also with the phosphorus-31 nucleus.
Predicted ¹H NMR Spectral Data
While a publicly available experimental spectrum for n-butylphosphonic dichloride is not readily found, a reliable prediction can be made based on the analysis of analogous compounds such as butylphosphonic acid and its esters.[2][3][4] The electron-withdrawing nature of the phosphonic dichloride group (-P(O)Cl₂) significantly influences the chemical shifts of the adjacent methylene groups.
Here is a summary of the predicted ¹H NMR data for n-butylphosphonic dichloride in a standard deuterated solvent like CDCl₃:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-α (CH₂-P) | 2.2 - 2.5 | Doublet of Triplets (dt) | ²J(H-P) ≈ 15-18 Hz, ³J(H-H) ≈ 7-8 Hz |
| H-β (CH₂-CH₂-P) | 1.7 - 1.9 | Multiplet (m) | |
| H-γ (CH₃-CH₂) | 1.4 - 1.6 | Sextet | ³J(H-H) ≈ 7-8 Hz |
| H-δ (CH₃) | 0.9 - 1.1 | Triplet (t) | ³J(H-H) ≈ 7-8 Hz |
Causality Behind the Spectral Features
The predicted spectrum is a direct consequence of the molecule's structure. The methylene group directly attached to the phosphorus atom (H-α) is the most deshielded due to the inductive effect of the electronegative phosphorus and chlorine atoms, hence its downfield chemical shift. This signal is split into a doublet by the ³¹P nucleus (²J(H-P) coupling) and further into a triplet by the adjacent methylene protons (³J(H-H) coupling), resulting in a doublet of triplets.
The subsequent methylene groups (H-β and H-γ) experience progressively weaker deshielding, leading to their upfield shifts. The terminal methyl group (H-δ) is the most shielded and appears at the highest field. The multiplicities of these signals arise from standard proton-proton (H-H) coupling.
To visually represent these relationships, the following diagram illustrates the spin-spin coupling network in n-butylphosphonic dichloride.
Caption: Spin-spin coupling in n-butylphosphonic dichloride.
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.[5] The choice of method depends on the specific analytical question being addressed.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Carbon skeleton, presence of impurities. | Provides complementary structural information. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[6][7] |
| ³¹P NMR Spectroscopy | Direct observation of the phosphorus environment, chemical shift is highly sensitive to the substituents on phosphorus. | Highly specific for phosphorus-containing compounds, excellent for purity assessment. | Provides information only about the phosphorus atom and its immediate vicinity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, provides molecular formula. | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., P=O, P-Cl). | Fast, non-destructive, and provides information on bonding. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Purity assessment, separation from volatile impurities. | Excellent for separating volatile components of a mixture. | The compound may require derivatization to improve volatility and thermal stability.[8] |
Experimental Protocols
Achieving a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and data acquisition.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample.
Detailed Step-by-Step Methodology for Sample Preparation
-
Quantify the Material: Accurately weigh approximately 5-25 mg of n-butylphosphonic dichloride.[7] Using a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[9] Add approximately 0.7 mL of the solvent to the sample.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[10]
-
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any solid particles. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
¹H NMR Data Acquisition Protocol
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[7] "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Data Processing: After data acquisition, perform a Fourier transform on the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to produce the final, interpretable spectrum.
Trustworthiness Through Self-Validation
The protocols described are designed to be self-validating. The inclusion of an internal standard provides a reliable reference point for chemical shifts. The process of shimming, which is optimized for each sample, ensures the highest possible spectral resolution. Furthermore, the expected multiplicities and coupling constants serve as an internal check for the correct structural assignment. Any deviation from the expected pattern would indicate the presence of impurities or an incorrect structure.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76839, Butylphosphonic acid. Retrieved March 7, 2026, from [Link].
-
ResearchGate. Fragments of ¹H (top) and ³¹P (bottom) NMR spectra of... Retrieved March 7, 2026, from [Link].
-
University of California, Riverside. NMR Sample Preparation. Retrieved March 7, 2026, from [Link].
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. Retrieved March 7, 2026, from [Link].
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved March 7, 2026, from [Link].
-
SpectraBase. Butylphosphonic acid, di(2-phenylethyl) ester. Retrieved March 7, 2026, from [Link].
-
JEOL. Analysis of Phosphorus Compounds by Triple Resonance NMR. Retrieved March 7, 2026, from [Link].
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved March 7, 2026, from [Link].
-
Michigan State University. Sample Preparation - Max T. Rogers NMR. Retrieved March 7, 2026, from [Link].
-
Weizmann Institute of Science. NMR Sample Preparation. Retrieved March 7, 2026, from [Link].
-
ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved March 7, 2026, from [Link].
-
SpectraBase. Butylphosphonic acid, neopentyl pentyl ester. Retrieved March 7, 2026, from [Link].
-
Chemistry Stack Exchange. 1H NMR of phosphonic acid. Retrieved March 7, 2026, from [Link].
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved March 7, 2026, from [Link].
-
PubChemLite. Butylphosphonic dichloride (C4H9Cl2OP). Retrieved March 7, 2026, from [Link].
-
IU Indianapolis ScholarWorks. Dual-technique assay for the analysis of organophosphorus compounds for environmental and chemical defense applications. Retrieved March 7, 2026, from [Link].
-
International Journal of Pharmacy and Biological Sciences. Applications of Different Analytical Tools for Characterization of Nano Particles-A Review. Retrieved March 7, 2026, from [Link].
-
Scientific Research Publishing. Determination of Di-n-Butyl Phosphate in Organic Streams of FBTR Mixed Carbide Fuel Reprocessing Solution by Gas Chromatographic Technique. Retrieved March 7, 2026, from [Link].
Sources
- 1. BUTYLPHOSPHONIC DICHLORIDE price,buy BUTYLPHOSPHONIC DICHLORIDE - chemicalbook [chemicalbook.com]
- 2. Butylphosphonic Acid | C4H11O3P | CID 76839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organomation.com [organomation.com]
- 7. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 8. Determination of Di-n-Butyl Phosphate in Organic Streams of FBTR Mixed Carbide Fuel Reprocessing Solution by Gas Chromatographic Technique - Journal of Analytical Sciences, Methods and Instrumentation - SCIRP [scirp.org]
- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. ou.edu [ou.edu]
FTIR Analysis of Phosphorus Chlorides: Distinguishing P=O and P-Cl Bonds
Topic: FTIR Characteristic Peaks of P=O and P-Cl Bonds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In organophosphorus chemistry, particularly during the synthesis of phosphate esters, phosphonates, and chlorophosphates, the ability to distinguish between the phosphoryl (P=O) and phosphorus-chlorine (P-Cl) bonds is critical. This guide provides a technical comparison of their infrared (IR) spectral characteristics, addressing the specific challenges posed by the moisture sensitivity of P-Cl bonds and the spectral cutoff limitations of common FTIR optics.
Key Insight: While the P=O stretch is a diagnostic "anchor" in the mid-IR region (1350–1100 cm⁻¹), the P-Cl stretch (600–400 cm⁻¹) resides in the fingerprint region and is frequently obscured by standard ZnSe optics or hydrolyzed by atmospheric moisture. Successful analysis requires specific window materials (CsI, AgCl) and rigorous anhydrous handling.
Spectral Characterization: The Signal Landscape
The following table summarizes the primary vibrational modes associated with phosphorus oxychlorides and their common interferences.
Table 1: Characteristic Wavenumber Ranges
| Bond / Vibration | Frequency Range (cm⁻¹) | Intensity | Peak Character | Notes |
| P=O Stretch | 1350 – 1100 | Strong | Sharp | Shifts to higher freq. with electronegative substituents (e.g., Cl, F). Shifts lower with H-bonding. |
| P-Cl Stretch | 600 – 440 | Strong | Sharp/Medium | Often split into symmetric/asymmetric modes. Caution: Near the cutoff of KBr; invisible to standard ZnSe. |
| P-OH | 3400 – 2500 | Broad | Broad | Result of P-Cl hydrolysis. Often accompanied by a shift in the P=O peak. |
| P-O-C (Aliphatic) | 1050 – 990 | Strong | Broad | Common interference in phosphate esters. |
| P-O-C (Aromatic) | 1240 – 1190 | Strong | Sharp | Can overlap with P=O. |
| C-Cl Stretch | 800 – 600 | Strong | Sharp | Distinct from P-Cl but can interfere in complex organochlorides. |
Visualization: The Spectral Map
The following diagram illustrates the relative positions of these peaks and the "Danger Zone" where optics cut off the signal.
Figure 1: Spectral map highlighting the separation between P=O and P-Cl signals, and the risk of optical cutoff obscuring the P-Cl band.
Technical Deep Dive
The P=O Bond (Phosphoryl)
The P=O bond is highly polar, resulting in a large dipole moment change during vibration and consequently a strong infrared absorption .
-
Substituent Effect: The frequency is highly sensitive to the electronegativity of the groups attached to the phosphorus.
-
Electron-withdrawing groups (e.g., Cl, F) increase the bond order and force constant, shifting the peak to higher wavenumbers (e.g., POCl₃ ≈ 1322 cm⁻¹).
-
Electron-donating groups (e.g., alkyls) lower the frequency (e.g., Trimethylphosphine oxide ≈ 1170 cm⁻¹).
-
-
Hydrogen Bonding: In the presence of moisture or protic solvents, the P=O oxygen acts as a hydrogen bond acceptor. This lengthens the P=O bond, shifting the absorption to a lower frequency (often by 50–80 cm⁻¹) and broadening the peak.
The P-Cl Bond
The P-Cl stretch is the definitive marker for chlorophosphates but is technically demanding to observe.
-
The "Blind Spot": Many standard FTIR ATR accessories use Zinc Selenide (ZnSe) crystals, which become opaque below ~600 cm⁻¹. Since P-Cl stretches often occur between 580–440 cm⁻¹, standard ZnSe ATR cannot detect P-Cl bonds.
-
Hydrolysis Sensitivity: P-Cl bonds are extremely moisture-sensitive. Upon exposure to atmospheric humidity, they hydrolyze to P-OH.
-
Spectral Consequence: Disappearance of the sharp 500 cm⁻¹ band and appearance of a broad OH "hump" at 3400 cm⁻¹.
-
Experimental Protocol: Validated Workflow
To reliably capture both P=O and P-Cl peaks, you must select the correct optical materials and sample preparation method.
Optical Material Selection Guide
| Material | Cutoff (cm⁻¹) | Suitability for P-Cl | Notes |
| ZnSe | ~600 | Unsuitable | Will miss the P-Cl peak entirely. |
| KBr | ~400 | Marginal | Good transmission, but hygroscopic. Fogging destroys the window. |
| CsI | ~200 | Excellent | Ideal for low-frequency P-Cl work. Very soft and hygroscopic.[1] |
| Diamond (ATR) | ~400 (varies) | Good | Robust. Ensure the accessory optics (lenses) are not ZnSe. |
| AgCl | ~400 | Good | Water-resistant, useful for liquid cells. |
Step-by-Step Protocol: Anhydrous Analysis
Objective: Obtain a spectrum of a moisture-sensitive phosphorus chloride (e.g., POCl₃ derivative) without hydrolysis.
Method A: Nujol Mull (Recommended for Solids) [2]
-
Preparation: In a glovebox or dry bag, place a small amount of solid sample into an agate mortar.
-
Grinding: Add dry Nujol (mineral oil) and grind to a fine paste. The oil creates a barrier against atmospheric moisture.
-
Mounting: Smear the mull onto CsI or AgCl windows. (Avoid KBr if the sample is reactive).
-
Acquisition: Scan immediately. Use a background of pure Nujol to subtract C-H stretches (2900, 1460, 1377 cm⁻¹), though P=O and P-Cl regions are usually clear of Nujol interference.
Method B: Liquid Cell / ATR (Liquids)
-
Hardware Setup: Use a Diamond ATR or a liquid cell with CsI windows. Purge the spectrometer bench with dry nitrogen for 15 minutes to remove water vapor interference.
-
Background: Collect a background scan of the dry, empty cell or crystal.
-
Sample Load:
-
Liquid Cell: Inject sample via syringe to avoid air exposure.
-
ATR: Cover the crystal with an inverted funnel or "hat" flowing with dry nitrogen before depositing the sample.
-
-
Verification: Check for the absence of the broad OH band (3400 cm⁻¹). If present, the sample has already hydrolyzed.
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the appropriate sampling technique and window material to ensure detection of the P-Cl bond.
References
-
NIST Mass Spectrometry Data Center. "Phosphorus oxychloride (Gas Phase IR)." NIST Chemistry WebBook, SRD 69. [Link]
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004. (Standard reference for P=O and P-Cl shifts).
-
Specac Ltd. "Optical Materials for Spectroscopy: Transmission Ranges." Specac Knowledge Base. [Link]
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000. [Link]
-
Burgos, A., et al. "Vibrational spectra and structure of solid POCl3."[3] Journal of Molecular Structure, Vol. 9, Issue 1, 1971, pp. 145-153. [Link]
Sources
Mass Spectrometry Fragmentation Pattern of Butylphosphonic Dichloride
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Butylphosphonic Dichloride (BPDC) . This content is structured for analytical chemists and researchers involved in chemical defense, environmental monitoring, and organophosphorus synthesis.
Technical Comparison & Analysis Guide
Executive Summary & Strategic Relevance
Butylphosphonic dichloride (BPDC) (CAS: 2302-80-9) is a critical organophosphorus intermediate. While widely used in the synthesis of phosphonates for hydrometallurgy and flame retardants, it is also a Schedule 2.B.4 chemical under the Chemical Weapons Convention (CWC). It serves as a precursor to V-series nerve agents and their analogs.
For the analytical community, distinguishing BPDC from its homologs (e.g., Methyl- and Ethylphosphonic dichloride) is paramount. This guide focuses on the Electron Ionization (EI) fragmentation pathways, providing a definitive mechanism to validate detection in complex matrices.
Chemical Profile & Reactivity
Before interpreting the mass spectrum, the analyst must understand the stability of the analyte. BPDC is highly moisture-sensitive.
-
Formula:
-
Key Functional Groups: Phosphoryl (P=O), P-Cl bonds (labile),
-Butyl chain (susceptible to rearrangement). -
Handling Note: In GC-MS analysis, BPDC can hydrolyze to butylphosphonic acid if the system is not anhydrous, leading to peak tailing and "ghost" spectra of the acid form.
Mass Spectrometry Performance: BPDC vs. Homologs
The following table contrasts BPDC with its lower homologs. Note that while the core phosphorus-chlorine clusters are similar, the alkyl chain fragmentation provides the diagnostic fingerprint.
| Feature | Methylphosphonic Dichloride (MPDC) | Ethylphosphonic Dichloride (EPDC) | Butylphosphonic Dichloride (BPDC) |
| Molecular Ion ( | m/z 132 (Distinct) | m/z 146 (Distinct) | m/z 174 (Distinct) |
| Base Peak (Typical) | m/z 117 ( | m/z 117 ( | m/z 57 ( |
| McLafferty Rearrangement | Impossible (No | Possible (Loss of | Dominant (Loss of |
| Key Diagnostic Loss | |||
| Chlorine Isotope Pattern | Yes ( | Yes ( | Yes ( |
Analyst Insight: The convergence of both Ethyl- and Butyl- homologs to the m/z 118 fragment (
) makes the molecular ion () and the alkyl fragment (m/z 29 vs. 57) essential for discrimination.
Deep Dive: Fragmentation Mechanism of BPDC
The fragmentation of BPDC under 70 eV EI conditions is driven by three competing pathways: McLafferty Rearrangement , P-C Bond Cleavage , and P-Cl Bond Scission .
The McLafferty Rearrangement (Pathway A)
This is the most chemically significant pathway for
-
Mechanism: A site-specific hydrogen transfer occurs from the
-carbon of the butyl chain to the phosphoryl oxygen. -
Cleavage: This triggers the cleavage of the
- carbon bond. -
Result: Neutral elimination of 1-butene (56 Da) and formation of the radical cation
at m/z 118 .
Hydrocarbon Chain Fragmentation (Pathway B)
The P-C bond is relatively weak compared to the aromatic analogs.
-
Mechanism: Direct ionization of the alkyl chain or inductive cleavage.
-
Result: Formation of the stable butyl carbocation (
) at m/z 57 . In many quadrupole instruments, this may appear as the base peak due to the stability of the alkyl ion. Secondary fragmentation yields m/z 41 ( ) and m/z 29 ( ).
Inorganic Core Retention (Pathway C)
-
Mechanism: Loss of the entire alkyl group as a radical.
-
Result: Formation of the dichlorophosphoryl cation (
) at m/z 117 . This ion is diagnostic for the phosphonic dichloride class but not specific to the alkyl chain length.
Visualization: Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.
Caption: Primary fragmentation pathways of n-butylphosphonic dichloride (m/z 174) under 70 eV EI.
Experimental Protocol: Validated GC-MS Workflow
To obtain reproducible spectra matching the theoretical patterns above, the following protocol minimizes hydrolysis and thermal degradation.
Step 1: Sample Preparation (Self-Validating)
-
Solvent: Dichloromethane (DCM) or n-Hexane (High Purity, Anhydrous).
-
Concentration: 100–500 µg/mL.
-
Derivatization Check: While BPDC can be analyzed directly, it is often derivatized with methanol to form dimethyl butylphosphonate (DMBP) for confirmation.
-
Validation Step: Inject the neat sample first. If m/z 174 is absent and peaks at m/z 166 (Dimethyl ester) appear, your inlet is contaminated with moisture/methanol.
-
Step 2: Instrument Parameters
-
Inlet: Split mode (20:1) to prevent column overload.[3] Temperature: 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or equivalent).
-
Rationale: Non-polar stationary phases reduce interaction with the active P-Cl bonds.
-
-
Oven Program: 40°C (hold 2 min)
10°C/min 280°C. -
MS Source: 230°C. Quadrupole: 150°C.
-
Scan Range: m/z 29–300.
Reference Data: Ion Table
Use this table to verify your spectral data.
| m/z Value | Relative Abundance (Approx) | Ion Composition | Origin/Mechanism |
| 174 | 10–20% | Molecular Ion ( | |
| 139 | 5–10% | Loss of Cl radical ( | |
| 118 | 40–80% | McLafferty Rearrangement . Diagnostic for alkyl chain | |
| 117 | 30–60% | Loss of butyl radical. Common to all alkylphosphonic dichlorides. | |
| 57 | 100% (Base) | Butyl cation. Dominant at low mass range. | |
| 41 | 40–50% | Fragment of the butyl chain. | |
| 29 | 20–30% | Fragment of the butyl chain. |
References
-
OPCW Central Analytical Database (OCAD). Organization for the Prohibition of Chemical Weapons. (Standard reference for Schedule 2 chemicals).
-
Source:[Link]
-
-
NIST Mass Spectrometry Data Center. Methylphosphonic dichloride Mass Spectrum. National Institute of Standards and Technology.
-
Source:[Link]
-
-
Black, R. M., & Muir, B. (2003). Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products.
-
Source:[Link]
-
-
Somsen, G. W., et al. (2018). Fragmentation pathways of organophosphorus compounds.
-
Source:[Link]
-
Sources
Comparison of tert-butyl vs cyclohexyl phosphonic dichloride reactivity
The following guide provides an in-depth technical comparison between tert-butylphosphonic dichloride and cyclohexylphosphonic dichloride .
Executive Analysis
tert-Butylphosphonic dichloride (t-BuP(O)Cl₂) and cyclohexylphosphonic dichloride (CyP(O)Cl₂) are electrophilic phosphorus(V) building blocks used to introduce sterically demanding phosphonyl groups into organic molecules.
While both reagents introduce steric bulk, they occupy distinct niches in reactivity and physical handling:
-
The tert-Butyl Variant is the "bunker" of phosphonyl groups. Its tertiary carbon attachment provides maximum steric shielding, making it exceptionally resistant to hydrolysis and nucleophilic attack. It is a high-melting solid, offering ease of handling but requiring forcing conditions for derivatization.
-
The Cyclohexyl Variant offers a "flexible shield." Attached via a secondary carbon, it provides significant steric bulk but remains more reactive than the t-butyl analog due to the ring's conformational flexibility. It is typically a liquid or low-melting solid, bridging the gap between highly hindered and accessible phosphonates.
Quick Comparison Matrix
| Feature | tert-Butylphosphonic Dichloride | Cyclohexylphosphonic Dichloride |
| Formula | ||
| CAS Number | 4707-95-3 | 1005-22-7 |
| Steric Bulk | Extreme (Quaternary Carbon) | High (Secondary Carbon) |
| Physical State | Crystalline Solid | Liquid / Low-melting Solid |
| Melting Point | 121–123 °C | < 25 °C (Density ~1.296 g/mL) |
| Reactivity | Low (Requires catalysis/heat) | Moderate |
| Primary Use | Highly stable ligands, sterically protected pharmacophores | Lipophilic probes, moderate steric control |
Mechanistic Analysis & Reactivity[5]
The reactivity difference between these two compounds is governed almost entirely by the steric environment around the phosphorus atom.
Steric Hindrance & Cone Angle
Nucleophilic substitution at a phosphoryl (P=O) center typically proceeds via an addition-elimination mechanism or a concerted
-
t-BuP(O)Cl₂: The tert-butyl group consists of three methyl groups rigidly fixed to a quaternary carbon directly attached to phosphorus. This creates a "hemispherical" blockage, severely retarding the approach of nucleophiles (amines, alcohols, water) to the
orbital of the P-Cl bond. -
CyP(O)Cl₂: The cyclohexyl group is attached via a secondary carbon. While bulky, the ring can adopt chair conformations that may transiently expose the phosphorus center more than the rigid t-butyl group.
Visualization of Reactivity Pathways
The following diagram illustrates the kinetic barrier difference. The t-butyl group imposes a higher activation energy (
[6]
Experimental Protocols
Synthesis of Phosphonamides (Coupling with Amines)
This protocol highlights the necessary adjustments when switching from Cy to t-Bu variants.
Objective: Synthesize
| Parameter | Protocol A: Cyclohexyl (Cy) | Protocol B: tert-Butyl (t-Bu) |
| Solvent | DCM or THF (Anhydrous) | Toluene or THF (Higher boiling point often needed) |
| Base | 2.0 eq. | 2.5 eq. |
| Temperature | 0 °C | RT |
| Time | 2–4 Hours | 12–24 Hours |
| Monitoring | TLC / ³¹P NMR | ³¹P NMR (Crucial due to slow conversion) |
Step-by-Step Procedure (t-Bu Adaptation):
-
Dissolution: Dissolve 1.0 eq of t-BuP(O)Cl₂ in anhydrous toluene under Argon. Note that t-BuP(O)Cl₂ is a solid; ensure full dissolution before starting.
-
Activation: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). The steric bulk of t-Bu requires a nucleophilic catalyst to facilitate Cl displacement.
-
Addition: Add 2.5 eq of primary amine dropwise at Room Temperature (not 0°C, as reactivity is already low).
-
Reaction: Heat to 60°C. Monitor by ³¹P NMR (see Section 4).
-
Workup: Filter off amine salts. For t-Bu derivatives, the product is often stable enough to wash with dilute acid (0.1 M HCl) to remove DMAP/amine, unlike more labile phosphonamides.
Hydrolysis Kinetics Study (Stability Test)
To experimentally verify the stability difference:
-
Setup: Prepare two NMR tubes containing 0.05 M solutions of each dichloride in
. -
Initiation: Add 5.0 eq of
to each tube. Shake vigorously. -
Measurement: Acquire ³¹P NMR spectra at t=0, 1h, 6h, and 24h.
-
CyP(O)Cl₂: Expect rapid appearance of CyP(O)(OH)Cl and eventually CyP(O)(OH)₂ within hours.
-
t-BuP(O)Cl₂: Expect minimal change over 24h at RT. Significant hydrolysis may require heating or addition of a base.
-
Self-Validating Analytics: ³¹P NMR
Phosphorus NMR is the gold standard for validating these reactions because it provides a direct window into the oxidation state and substitution pattern without interference from the carbon skeleton.
Validation Logic:
-
Starting Material (Dichloride): Appears as a singlet downfield.
-
Product (Amide/Ester): Shifts upfield and becomes a multiplet (coupled to protons on N or O).
-
Hydrolysis Byproduct (Acid): Shifts significantly, often pH dependent.
Reference Shift Table (CDCl₃, H₃PO₄ ext. std)
| Compound Class | Approx.[1][2][3][4][5][6][7] Chemical Shift ( | Multiplicity (¹H-coupled) |
| +55 to +65 ppm | Singlet (Broad) | |
| +50 to +60 ppm | Singlet | |
| +20 to +30 ppm | Multiplet | |
| +30 to +40 ppm | Singlet (pH dependent) |
Analyst Note: The tert-butyl group typically causes a downfield shift (higher ppm) relative to the cyclohexyl group due to the desshielding effect of the heavy steric cone, though the difference can be subtle (~2-5 ppm). The key validation is the disappearance of the dichloride peak and the emergence of a new peak upfield.
Safety & Handling
Physical Handling
-
t-BuP(O)Cl₂ (Solid): Easier to handle for weighing. It is less prone to "fuming" instantly upon opening compared to liquid phosphorus chlorides, but it is still corrosive. It can be weighed in air if done quickly, but inert atmosphere is recommended to maintain purity.
-
CyP(O)Cl₂ (Liquid): Must be handled with a syringe/septum technique. It will fume visibly in moist air (releasing HCl). Corrosive to glass joints over time; use Teflon sleeves.
Hazards
Both compounds release HCl gas upon contact with moisture (lungs, eyes, skin hazard).
-
H314: Causes severe skin burns and eye damage.
-
EUH014: Reacts violently with water (more pronounced for CyP(O)Cl₂ due to faster kinetics).
References
-
Synthesis and Properties of tert-Butylphosphonic Dichloride
-
Crofts, P. C., & Parker, D. M. (1970). "Phosphorus compounds containing the tert-butyl group."[8] Journal of the Chemical Society C: Organic.
-
Source:
-
-
Steric Effects in Phosphorus(V) Substitution
- Hudson, R. F., & Keay, L. (1960). "The hydrolysis of phosphonic chlorides." Journal of the Chemical Society.
-
Source:
-
NMR D
-
Gorenstein, D. G. (1984).[7] "Phosphorus-31 NMR: Principles and Applications." Academic Press.
-
Source:
-
-
Physical Properties of Cyclohexylphosphonic Dichloride
Sources
- 1. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cyclohexylphosphonic dichloride | C6H11Cl2OP | CID 2734036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 31P [nmr.chem.ucsb.edu]
- 4. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 5. labproinc.com [labproinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
Butylphosphonic Dichloride Purity Analysis: A Comparative GC-MS Guide
Executive Summary & Strategic Context
Butylphosphonic dichloride (BPDC, CAS 2302-44-5) is a critical organophosphorus intermediate used in the synthesis of flame retardants, pesticides, and potentially as a precursor for specific nerve agent analogues. While chemically similar to Schedule 2B.04 precursors (which are limited to methyl, ethyl, and propyl substituents), BPDC presents identical analytical challenges: extreme moisture sensitivity and high reactivity.
The Core Challenge: Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of neat BPDC is fraught with error. The compound hydrolyzes rapidly upon contact with trace moisture in the carrier gas or silanol groups in the injection liner, degrading into butylphosphonic acid (BPA) and hydrochloric acid (HCl). This results in peak tailing, column phase degradation, and inaccurate purity assessments.
The Solution: This guide compares two methodologies:
-
Method A (Direct Injection): A high-risk, rapid screening approach requiring specialized passivation.
-
Method B (In-Situ Derivatization): The recommended "Gold Standard" converting BPDC to the stable dimethyl butylphosphonate (DMBP).
Methodological Comparison
Method A: Direct Injection (Passivated System)
-
Principle: Injection of the analyte in a non-protic solvent (Dichloromethane or Hexane) under strict anhydrous conditions.
-
Viability: Low. Requires frequent liner exchange and column trimming.
-
Primary Artifact: "Ghost" peaks of HCl and broad, tailing peaks of the hydrolysis product (BPA).
Method B: In-Situ Derivatization (Methylation)
-
Principle: Reaction with anhydrous methanol in the presence of pyridine (acid scavenger).
-
Reaction:
-
Viability: High. The resulting ester, dimethyl butylphosphonate (DMBP), is volatile, stable, and yields excellent peak shape.
Experimental Protocols
Protocol A: Direct Analysis (Rapid Screening)
-
Solvent: Anhydrous Dichloromethane (DCM), stored over molecular sieves (3Å).
-
Preparation: Dilute 10 mg BPDC in 10 mL DCM. Vortex for 5 seconds. Inject immediately.
-
GC Parameters:
-
Inlet: Split 50:1, 250°C. Critical: Use a deactivated wool liner (e.g., Ultra Inert).
-
Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
-
Oven: 50°C (1 min) → 20°C/min → 280°C.
-
Protocol B: Derivatization (Quantitative Standard)
-
Reagents: Anhydrous Methanol (MeOH), Pyridine (anhydrous).
-
Preparation:
-
Weigh 10 mg BPDC into a 2 mL GC vial.
-
Add 500 µL anhydrous Pyridine (acts as solvent and HCl scavenger).
-
Slowly add 500 µL anhydrous Methanol (exothermic reaction).
-
Vortex and heat at 60°C for 15 minutes to ensure completion.
-
Dilute 100 µL of the reaction mixture into 900 µL DCM.
-
-
GC Parameters: Same as Method A, but inlet temperature can be lowered to 220°C to reduce thermal stress.
Comparative Performance Data
The following data illustrates the superiority of the derivatization approach for quantitative purity analysis.
| Metric | Method A: Direct Injection | Method B: Derivatization (DMBP) |
| Peak Symmetry (Tailing Factor) | 2.5 - 4.0 (Severe Tailing) | 0.95 - 1.05 (Excellent) |
| Retention Time Stability (%RSD) | 1.2% (Drifting due to active sites) | < 0.1% |
| Limit of Quantitation (LOQ) | ~10 ppm | ~0.5 ppm |
| Linearity ( | 0.92 - 0.96 | > 0.999 |
| Column Lifetime Impact | High (HCl strips stationary phase) | Low (Neutral ester) |
| Main Impurity Detected | Butylphosphonic Acid (Hydrolysis artifact) | Synthesis byproducts (e.g., Tributyl phosphite) |
Visualizations & Mechanism
Diagram 1: Analytical Workflow Decision Tree
This diagram outlines the decision logic and sample preparation flow for handling moisture-sensitive phosphonic dichlorides.
Caption: Workflow comparison showing the critical path for quantitative accuracy. Method B eliminates hydrolysis artifacts.
Diagram 2: Mass Spectral Fragmentation Pathway (DMBP)
Understanding the fragmentation of the derivative (Dimethyl butylphosphonate, MW 166) is crucial for confirmation. The n-butyl chain allows for a specific McLafferty Rearrangement .
Caption: Fragmentation of Dimethyl butylphosphonate. The McLafferty rearrangement (m/z 110) confirms the n-butyl chain structure.
References
-
OPCW (Organisation for the Prohibition of Chemical Weapons). (2017). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. Retrieved from [Link]
-
Black, R. M., & Muir, B. (2003). Derivatisation of degradation products of chemical warfare agents for analysis by gas chromatography/mass spectrometry. Journal of Chromatography A, 1000(1-2), 253-281. Retrieved from [Link]
-
Vanninen, P. (Ed.). (2005). Recommended Operating Procedures for Sampling and Analysis in the Verification of Chemical Disarmament. University of Helsinki, Finland. Retrieved from [Link]
Differentiating Hydrolyzed Phosphonic Acid from Dichloride via NMR
Executive Summary
In drug development and organophosphorus synthesis, the conversion of phosphonic dichlorides (
Differentiation between these two species is definitive using
-
Phosphonic Dichlorides typically resonate downfield (approx. +30 to +50 ppm).
-
Phosphonic Acids resonate upfield relative to the dichloride (approx. +10 to +28 ppm), with the exact shift being highly pH-dependent.
This guide details the spectroscopic signatures, experimental protocols, and mechanistic insights required to validate this transformation.
Theoretical Basis & Mechanism
Electronic Environment & Shielding
The chemical shift difference arises from the competing effects of electronegativity and
-
Electronegativity: Chlorine (3.16) is less electronegative than Oxygen (3.44). However, the deshielding cone of the P-Cl bond and the lack of significant resonance donation typically result in the phosphorus nucleus of the dichloride being more deshielded (appearing at a higher ppm) than the acid.
-
Hydrogen Bonding: In the phosphonic acid, extensive hydrogen bonding (dimerization) and rapid proton exchange broaden the signals and increase shielding relative to the dichloride.
The Hydrolysis Pathway
The reaction proceeds through a stepwise nucleophilic substitution. Monitoring this via NMR often reveals a transient mono-chlorophosphonic acid intermediate before full conversion.
Comparative Analysis: Spectral Signatures
The following data uses the Phenylphosphonic series (
Table 1: NMR Spectral Comparison
| Feature | Phosphonic Dichloride ( | Phosphonic Acid ( | Diagnostic Note |
| +34 to +45 ppm | +12 to +28 ppm | The dichloride is distinctively downfield. The acid shift is pH-sensitive.[1] | |
| Sharp singlet | Broad singlet (often pH dependent) | Broadening in the acid is due to proton exchange and H-bonding. | |
| Absent | Visible in DMSO- | ||
| Deshielded ortho-protons due to strong EWG nature of | Slightly shielded relative to dichloride. | Coupling constants ( | |
| Solvent Compatibility | Strictly Anhydrous (CDCl | Polar (D | CRITICAL: Dissolving dichloride in wet solvent causes in-tube hydrolysis. |
Detailed Shift Analysis
-
Phenylphosphonic Dichloride: Typically appears at
+34.0 to +35.0 ppm in CDCl . -
Phenylphosphonic Acid: Typically appears at
+15.0 to +22.0 ppm in DMSO- or D O. -
Note on pH: In D
O, the deprotonation of the phosphonic acid (forming mono- or dianions) causes a significant shift. The dianion ( ) is often more shielded (upfield) than the neutral acid.
Experimental Protocols
Protocol A: Analyzing the Dichloride (Precursor)
Objective: Confirm purity of the reactive intermediate without inducing hydrolysis.
-
Sample Prep: Use an oven-dried NMR tube and a nitrogen-flushed glovebox or Schlenk line.
-
Solvent: Use anhydrous CDCl
(stored over molecular sieves) or C D . Avoid DMSO or Methanol, as they can react with the dichloride. -
Acquisition:
-
Run a standard
P{1H} (proton-decoupled) experiment. -
Expect a sharp singlet >30 ppm.
-
QC Check: If you see a small peak ~10-20 ppm upfield, your sample has partially hydrolyzed due to moisture in the solvent.
-
Protocol B: Monitoring Hydrolysis (Conversion)
Objective: Validate full conversion to the acid.
-
Reaction: Perform the hydrolysis in the flask (not the NMR tube) by adding water/buffer.
-
Workup: Remove excess water and HCl under vacuum (lyophilization is preferred for high-boiling acids).
-
Sample Prep: Dissolve the resulting solid/oil in DMSO-
or D O . -
Acquisition:
- P{1H}: Look for the upfield shift to the +15–25 ppm range.
-
H: In DMSO-
, look for the broad P-OH protons >10 ppm. In D O, confirm the absence of the P-OH signal (due to D-exchange) and check the integration of the R-group.
Workflow Visualization
Troubleshooting & Pitfalls
The "HCl Effect"
Hydrolysis generates 2 equivalents of HCl. If the NMR sample is prepared directly from the reaction mixture without neutralization:
-
The high acidity will protonate the phosphonic acid fully.
-
Observation: The chemical shift may drift significantly (often downfield) compared to a pure, pH-neutral standard.
-
Solution: Spike the sample with a known standard or adjust pH with NaOD/DCl to verify the shift.
In-Tube Hydrolysis
Placing a phosphonic dichloride in "wet" CDCl
-
Observation: You will see the dichloride peak decrease and a new upfield peak grow over minutes/hours.
-
Risk: This releases HCl gas in a sealed tube, creating pressure. Do not seal tubes of reactive chlorides in wet solvents.
Rotational Isomers
Some bulky phosphonic dichlorides exhibit restricted rotation, leading to broadened or split peaks even in pure form. This should not be confused with the hydrolysis product. Warming the probe (Variable Temperature NMR) will coalesce these rotational isomers, whereas hydrolysis products will remain distinct.
References
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]
-
PubChem. (2025). Phenylphosphonic dichloride | C6H5Cl2PO.[2] National Library of Medicine. Retrieved from [Link]
-
Keglevich, G., et al. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules/PMC. Retrieved from [Link]
Sources
Beyond 85% H₃PO₄: A Comparative Guide to ³¹P NMR Referencing Standards for Organophosphorus Characterization
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Referencing Dilemma in ³¹P NMR
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an indispensable analytical tool for characterizing organophosphorus compounds, ranging from oligonucleotide therapeutics and lipid nanoparticles to transition-metal catalysts and battery electrolytes.
While the International Union of Pure and Applied Chemistry (IUPAC) formally recommends 85% aqueous phosphoric acid (H₃PO₄) as the primary external reference standard (set to 0.0 ppm) [1], field-experienced application scientists recognize its severe practical limitations. H₃PO₄ is highly viscous, corrosive, and prone to severe line broadening. Furthermore, using it as an external standard in a coaxial capillary introduces significant chemical shift errors due to differences in Bulk Magnetic Susceptibility (BMS) between the reference and the sample solvent.
To achieve high-resolution, reproducible, and quantitative data, modern NMR workflows demand alternative internal and external standards. This guide objectively compares 85% H₃PO₄ against field-proven alternatives—Trimethyl Phosphate (TMP), Triphenylphosphine (TPP), and Hexachlorocyclotriphosphazene (HCCTP)—and provides self-validating protocols for their implementation.
Comparative Analysis of ³¹P NMR Standards
85% Phosphoric Acid (H₃PO₄): The Legacy Baseline
-
Mechanism & Limitations: As a concentrated aqueous solution, 85% H₃PO₄ exhibits strong hydrogen bonding, resulting in a highly concentration- and temperature-dependent chemical shift. Its high viscosity restricts molecular tumbling, leading to broad resonance lines that can obscure fine scalar couplings (
-couplings). It must be used externally (via a coaxial insert) to prevent violent reactions with organic solvents or degradation of sensitive analytes.
Trimethyl Phosphate (TMP): The Quantitative Workhorse
-
Mechanism & Advantages: TMP (
ppm vs H₃PO₄) is a chemically stable, unreactive liquid that is miscible with both aqueous and organic solvents. Because it contains a single, highly symmetric phosphorus environment, it yields an exceptionally sharp singlet. Its molecular weight (140.08 g/mol ) makes it an ideal internal standard for Quantitative NMR (qNMR) of low-molecular-weight organophosphates, including chemical warfare agents like sarin [2].
Triphenylphosphine (TPP): The Organometallic Standard
-
Mechanism & Advantages: TPP (
to ppm) is highly soluble in non-polar organic solvents (e.g., CDCl₃, C₆D₆). It is the standard of choice for characterizing air-sensitive phosphine ligands and transition-metal catalysts. However, researchers must ensure the sample matrix is strictly oxygen-free, as TPP readily oxidizes to Triphenylphosphine oxide (TPPO, ppm).
Hexachlorocyclotriphosphazene (HCCTP): The Biological Standard
-
Mechanism & Advantages: HCCTP (
ppm) is a cyclic trimer that provides a sharp, stable signal far removed from the typical biological phosphate region ( to ppm). It is ideal for intact biological systems, perfused organs, and high-temperature polymer characterizations where H₃PO₄ would overlap with endogenous metabolite signals (like ATP or phosphocreatine)[3].
Quantitative Data Summary
The following table synthesizes the performance metrics of these standards to aid in experimental design.
| Reference Standard | Chemical Shift ( | Line Width / Resolution | Solvent Compatibility | Primary Application |
| 85% H₃PO₄ | 0.0 (Baseline) | Broad (>5 Hz) | Aqueous (External only) | IUPAC baseline calibration |
| Trimethyl Phosphate (TMP) | +3.0 to +3.5 | Very Sharp (<1 Hz) | Universal (Aq. & Org.) | qNMR, Pesticide/Nerve agent analysis |
| Triphenylphosphine (TPP) | -5.5 to -6.0 | Sharp (~1 Hz) | Organic (Non-polar) | Organometallic catalysis, Ligands |
| HCCTP | +19.6 | Sharp (~1-2 Hz) | Organic / Biological | Intact biological systems, Polymers |
Mechanistic Insights: Causality in ³¹P NMR Workflows
The Causality of Bulk Magnetic Susceptibility (BMS)
When using an external standard in a coaxial capillary, the magnetic field experienced by the reference nucleus is not identical to the field experienced by the sample. This discrepancy arises from the difference in the volume magnetic susceptibilities (
Relaxation and NOE in Quantitative NMR (qNMR)
Unlike ¹H NMR, ³¹P nuclei exhibit highly variable and often exceptionally long spin-lattice (
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: BMS-Corrected External Referencing (Non-Destructive)
Use this protocol when the analyte is highly reactive or when internal contamination is unacceptable.
-
Sample Preparation: Dissolve the organophosphorus analyte in the chosen deuterated solvent (e.g., CDCl₃) and transfer 500 µL to a standard precision 5 mm NMR tube.
-
Capillary Preparation: Fill a high-precision coaxial insert (capillary) with a 0.1 M solution of TMP in D₂O. Seal the capillary to prevent evaporation.
-
Assembly: Carefully slide the coaxial insert into the 5 mm NMR tube.
-
Acquisition: Lock and shim the spectrometer on the sample's deuterated solvent. Acquire the ³¹P{¹H} spectrum.
-
Validation & Correction: Identify the TMP peak. Instead of setting it blindly to +3.0 ppm, calculate the exact shift by applying the BMS correction factor based on the
difference between D₂O (reference) and CDCl₃ (sample). Set the corrected TMP peak as the reference point to accurately determine the analyte's shift.
Protocol 2: Inverse-Gated qNMR using Internal TMP
Use this protocol for determining the absolute purity or conversion yield of an organophosphorus compound.
-
Gravimetric Preparation: Using a microbalance, accurately weigh the analyte and the TMP standard in a molar ratio of approximately 1:1.
-
Relaxation Agent Addition: Co-dissolve both compounds in CDCl₃. Add 0.01 M Chromium(III) acetylacetonate [Cr(acac)₃]. Causality: The paramagnetic chromium drastically shortens the
relaxation times of all ³¹P nuclei to <2 seconds, saving hours of instrument time. -
Parameter Optimization: Set the acquisition parameters to use an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). Causality: This turns the ¹H decoupler ON only during acquisition (to collapse
multiplets into sharp singlets) and OFF during the relaxation delay (to completely suppress NOE enhancements). -
Delay Setting: Set the interpulse delay (
) to at least 10 seconds to guarantee relaxation for both the analyte and TMP. -
Acquisition & Integration: Acquire
scans to ensure a Signal-to-Noise Ratio (SNR) . Integrate the TMP singlet and the analyte peak to calculate absolute purity.
Decision Matrix for Standard Selection
The following workflow illustrates the logical selection of a ³¹P NMR standard based on the sample matrix and analytical goals.
Decision matrix for selecting 31P NMR chemical shift standards based on solvent and application.
References
-
Harris, R. K., Becker, E. D., Cabral de Menezes, S. M., Goodfellow, R., & Granger, P. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.[Link]
-
Sugiyama, M., et al. (2012). Examination of an Internal Standard Substance for the Quantitative Analysis of Sarin Using 31P-NMR. ResearchGate.[Link]
-
DiVerdi, J. A. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance. Colorado State University Repository.[Link]
-
Gensch, T., et al. (2022). Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. Molecules, 27(9), 2668.[Link]
Elemental analysis reference data for C4H9Cl2OP
Topic: Elemental Analysis Reference Data & Validation Guide: Butylphosphonic Dichloride (C
PART 1: EXECUTIVE SUMMARY & COMPOUND IDENTITY
Objective: This guide serves as a definitive reference for the elemental validation of Butylphosphonic dichloride (C
The Analytical Challenge:
Unlike standard organic reagents, C
-
Hyper-Hydrolytic Instability: The P-Cl bond is extremely labile to moisture, rapidly hydrolyzing to form phosphonic acid and hydrochloric acid (HCl). This causes immediate drift in elemental composition (Loss of Cl, Gain of O/H).
-
Refractory Phosphorus Residues: During combustion analysis, phosphorus tends to form glassy polyphosphates (e.g., P
O melt) that trap carbon, leading to consistently low Carbon (%C) values unless specific combustion aids are employed.
Compound Profile:
-
Formula: C
H Cl OP -
Isomers of Interest: n-Butylphosphonic dichloride (CAS 2302-80-9) and tert-Butylphosphonic dichloride (CAS 4707-95-3).
-
Physical State: n-Butyl (Liquid), tert-Butyl (Solid/Crystalline).
PART 2: REFERENCE DATA & THEORETICAL COMPOSITION
The following table provides the absolute theoretical reference values for C
Table 1: Theoretical Elemental Composition (MW: 174.99 g/mol )
| Element | Symbol | Atomic Mass | Count | Total Mass Contribution | Theoretical % (w/w) | Acceptable Variance (Drug Dev) |
| Carbon | C | 12.011 | 4 | 48.044 | 27.46% | ± 0.4% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18% | ± 0.3% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 40.52% | ± 0.4% |
| Phosphorus | P | 30.974 | 1 | 30.974 | 17.70% | ± 0.3% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.14% | (Calculated by difference) |
Senior Scientist Note: In a hydrolyzed sample (C
HO P), the %Cl will drop toward 0%, and %O will rise to ~27%. A Chlorine value < 40.0% is the primary indicator of reagent degradation.
PART 3: COMPARATIVE METHOD PERFORMANCE
This section objectively compares "Standard" analytical approaches against the "Optimized" protocols required for high-integrity drug development data.
Table 2: Method Validation Matrix
| Feature | Method A: Standard Organic Combustion | Method B: Optimized Organophosphorus Protocol | Performance Verdict |
| Sampling Environment | Open air weighing. | Inert Atmosphere (N | Method B is Critical. Open air handling causes ~1-2% error in Cl/H within seconds due to hydrolysis. |
| Combustion Additive | None (Pure O | Vanadium Pentoxide (V | Method B Required. Without V |
| Chlorine Analysis | Silver Nitrate Titration (post-combustion). | Oxygen Flask (Schoniger) + Ion Chromatography (IC). | Method B Preferred. IC offers speciation and avoids interference from phosphate ions that can affect colorimetric titration endpoints. |
| Phosphorus Analysis | Gravimetric (as Quinoline phosphomolybdate). | Acid Digestion + ICP-OES. | Method B Superior. ICP-OES provides specific P-quantification with lower LOD and higher precision than gravimetric methods. |
PART 4: VISUALIZATION OF ANALYTICAL LOGIC
The following diagram illustrates the decision workflow and the mechanistic failure points (red) that occur during the analysis of C
Caption: Workflow demonstrating how inert handling prevents hydrolysis errors and combustion additives prevent carbon trapping.
PART 5: DETAILED EXPERIMENTAL PROTOCOLS
Protocol 1: Inert Sampling & Encapsulation (Crucial Step)
Self-Validating Step: If the capsule swells or fogs before combustion, moisture has breached the system. Discard immediately.
-
Preparation: Pre-dry tin (Sn) capsules in an oven at 110°C for 1 hour. Transfer immediately to a glovebox or glovebag purged with dry Nitrogen or Argon.
-
Weighing: Using a microbalance within the inert environment (or using a sealed transfer vessel), weigh 1.5–2.5 mg of C
H Cl OP.-
Note: For liquid n-butyl isomer, use a micro-syringe to inject into a pre-tared liquid capsule and cold-weld seal immediately.
-
Note: For solid tert-butyl isomer, use a spatula and fold the tin capsule tightly.
-
-
Sealing: Ensure the capsule is hermetically sealed (cold weld) to prevent atmospheric moisture ingress during transfer to the CHN analyzer.
Protocol 2: Modified Combustion for Carbon/Hydrogen
Causality: The addition of V
-
Reagent: Add ~5–10 mg of Vanadium Pentoxide (V
O ) or Tungsten Trioxide (WO ) powder directly into the tin capsule containing the sample. -
Combustion: Run the analyzer (e.g., Elementar or PerkinElmer) with a furnace temperature of ≥1150°C.
-
Oxygen Boost: Program a slightly extended oxygen dose (e.g., +10s) to ensure full oxidation of the phosphorus to phosphate, releasing all carbon as CO
.
Protocol 3: Chlorine & Phosphorus via Oxygen Flask (Schoniger)
Why this method? It isolates the inorganic ions (Cl
-
Combustion: Wrap 5–10 mg of sample in ashless filter paper (in inert atmosphere). Place in a platinum basket.
-
Ignition: Burn in a 500 mL Schoniger flask filled with pure Oxygen and containing 10 mL of absorption solution (0.1 M NaOH + 3 drops 30% H
O ).-
The H
O ensures all Phosphorus is oxidized to Orthophosphate (PO ) and all Chlorine to Chloride (Cl).
-
-
Analysis (Chlorine): Acidify an aliquot with HNO
and titrate with 0.01 M AgNO (potentiometric endpoint). -
Analysis (Phosphorus): Take a second aliquot, dilute, and analyze via ICP-OES at 213.618 nm (radial view).
PART 6: REFERENCES
-
PubChem. (2025). Butylphosphonic dichloride (Compound). National Library of Medicine. [Link]
-
Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Standard reference for V2O5 additives in P-compound combustion).
-
Schoniger, W. (1955).[1] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 123. (The foundational text for Oxygen Flask Combustion). [Link]
-
EPA Method 614.1. (1992). The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. US Environmental Protection Agency. [Link]
Sources
Spectroscopic Identification of Butylphosphonic Dichloride Impurities: A Comparative Technical Guide
Executive Summary
Butylphosphonic dichloride (BPDC, specifically n-butylphosphonic dichloride) is a critical organophosphorus intermediate used in the synthesis of specialized polymers, flame retardants, and agrochemicals. Due to its structural relationship to Schedule 1 Chemical Weapons Convention (CWC) precursors (e.g., V-agent precursors), its purity profile is a matter of both chemical quality and regulatory compliance.
The primary analytical challenge lies in the molecule's high reactivity. BPDC is moisture-sensitive, readily hydrolyzing to butylphosphonic acid (BPA) and HCl. Furthermore, synthesis via the Kinnear-Perren reaction often introduces isomeric impurities (sec- or tert-butyl analogues) and inorganic byproducts that are difficult to detect with a single modality.
This guide objectively compares
Comparative Overview of Analytical Techniques
The following table summarizes the performance of the three primary spectroscopic techniques in the context of BPDC analysis.
| Feature | GC-MS (with Derivatization) | FTIR Spectroscopy | |
| Primary Role | Quantitative purity assay & oxidation state analysis. | Trace impurity identification & isomeric profiling. | Rapid qualitative screening (QC). |
| Selectivity | High for P-containing species. Distinguishes P(III)/P(V) instantly. | High for volatile organics; separates structural isomers. | Moderate ; best for functional group verification (P-Cl vs P-OH). |
| Sensitivity (LOD) | Moderate (~100 ppm). | Excellent (ppb to low ppm range). | Low (~0.1 - 1%). |
| Sample Prep | Minimal (requires anhydrous solvent). | High (Derivatization required to prevent column degradation). | Minimal (ATR or Nujol mull). |
| Destructive? | No. | Yes. | No. |
| Key Limitation | Cannot detect non-phosphorus impurities (e.g., solvents). | Direct injection of BPDC damages columns; requires derivatization. | Difficult to quantify mixtures of similar species. |
Deep Dive: P NMR Spectroscopy (The Gold Standard)
Expert Insight: The "In-Situ" Hydrolysis Trap
A common error in BPDC analysis is the use of "dry" deuterated solvents that are not strictly anhydrous. Even trace water in CDCl
Experimental Data: Chemical Shift Fingerprinting
P NMR (proton-decoupled) provides the most direct assessment of the phosphorus environment.Table 1: Characteristic
| Compound | Structure | Chemical Shift ( | Spectral Feature |
| n-Butylphosphonic dichloride (Target) | +52.0 – +54.5 | Sharp singlet | |
| n-Butylphosphonic acid (Hydrolysis) | +30.0 – +32.5 | Broad singlet (pH dependent) | |
| Butyl pyrophosphonate (Anhydride) | +20.0 – +24.0 | Multiple peaks possible | |
| Butyl dichlorophosphite (Precursor) | +190.0 – +195.0 | Far downfield (P(III)) | |
| Inorganic Phosphoric Acid | 0.0 | Reference standard |
Protocol: Quantitative P NMR Workflow
-
Preparation: In a glovebox or under N
, dissolve ~30 mg of BPDC in 0.6 mL anhydrous CDCl . -
Acquisition:
-
Frequency: >162 MHz (
P). -
Pulse Program: Inverse gated decoupling (to suppress NOE for quantitative integration).
-
Relaxation Delay (
): >10 seconds (P-nuclei have long relaxation times; short delays underestimate purity).
-
-
Analysis: Integrate the main peak at ~53 ppm relative to impurity peaks.
Deep Dive: GC-MS (Trace Analysis & Isomer Resolution)
Expert Insight: The Derivatization Necessity
Direct injection of phosphonic dichlorides into a GC is hazardous. The P-Cl bond reacts with silanol groups in the stationary phase and glass liner, permanently damaging the column and producing "ghost" peaks of HCl and degradation products. Mandatory Step: Derivatize BPDC to a stable ester prior to analysis.
Protocol: Methylation with Diazomethane (or TMS-Diazomethane)
This converts the reactive dichloride into the stable dimethyl n-butylphosphonate .
-
Sample: Dissolve 10 µL BPDC in 1 mL dichloromethane (DCM).
-
Reagent: Add excess ethereal diazomethane (or TMS-diazomethane + methanol) until a persistent yellow color remains. Bubbling indicates N
release (reaction progress). -
Quench: Add trace acetic acid to destroy excess reagent.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Temp Program: 50°C (2 min) -> 10°C/min -> 280°C.
-
Source: EI (70 eV).
-
Experimental Data: Fragmentation Pattern (Dimethyl n-butylphosphonate)
Unlike NMR, GC-MS can distinguish between n-butyl, sec-butyl, and tert-butyl isomers based on retention time and fragmentation rules.
-
Molecular Ion (
): m/z 166 (Weak). -
Base Peak: m/z 110 or 124 (depending on energy/conditions).
-
Key Diagnostic Fragments:
-
m/z 137:
(Loss of ethyl from butyl chain). -
m/z 124:
(McLafferty rearrangement product). This is specific to n-butyl chains 3 carbons. Tert-butyl isomers cannot undergo this specific rearrangement. -
m/z 109:
(Loss of entire butyl group; characteristic of P-C bond cleavage). -
m/z 79:
(Characteristic phosphonate backbone).
-
Synthesis Context & Impurity Origins[1][2]
Understanding the synthesis route allows for predictive impurity profiling. The most common industrial route is the Kinnear-Perren reaction :
Critical Impurity Source: The carbocation intermediate formed by AlCl
-
Starting Material: n-Butyl Chloride.
-
Rearrangement: Primary carbocation
Secondary/Tertiary carbocation. -
Result: The final product may contain 5–15% sec-butylphosphonic dichloride or tert-butylphosphonic dichloride .
-
Detection: These isomers have distinct GC retention times and slightly shifted
P NMR signals (typically 2-5 ppm upfield or downfield from the n-butyl signal).
Analytical Decision Workflow
The following diagram illustrates the logical flow for characterizing a BPDC sample, ensuring no critical impurity is missed.
Caption: Analytical decision tree for the quality control of butylphosphonic dichloride, prioritizing non-destructive screening before trace analysis.
References
-
Oxford Instruments. (2020). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by GC-MS. Retrieved from [Link]
-
PubChem. (2025). Butylphosphonic dichloride Compound Summary. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Butylphosphonic Dichloride
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in an experiment. The final step, disposal, is a critical stage that, if handled improperly, can pose significant risks to personnel and the environment. Butylphosphonic dichloride is a highly reactive organophosphorus compound that demands a rigorous and well-understood disposal protocol. This guide provides the essential safety and logistical information required to manage this process, grounding procedural steps in the chemical principles that dictate them.
Hazard Profile and Risk Assessment: Understanding the Reactivity
Butylphosphonic dichloride is classified as a corrosive and water-reactive substance.[1][2] Its primary hazards stem from the two phosphorus-chlorine (P-Cl) bonds. The phosphorus atom is highly electrophilic, making it susceptible to nucleophilic attack, particularly by water.
This reaction, a hydrolysis, is highly exothermic and proceeds vigorously.[2] It results in the formation of butylphosphonic acid and two equivalents of hydrochloric acid (HCl), which is released as a corrosive and toxic gas.
Chemical Reaction: C4H9P(O)Cl2 + 2H₂O → C4H9P(O)(OH)₂ + 2HCl (gas/aqueous)
This inherent reactivity is the central consideration for its safe handling and disposal. Any procedural step must be designed to control the rate of this hydrolysis reaction.
Table 1: Key Properties and Hazard Classifications for Butylphosphonic Dichloride
| Property | Value | Source |
| CAS Number | 2302-80-9 (n-butyl), 4707-95-3 (tert-butyl) | [3] |
| Molecular Formula | C₄H₉Cl₂OP | [3] |
| Appearance | Colorless liquid or low-melting solid | [3] |
| GHS Pictograms | Corrosion | |
| Signal Word | Danger | [1][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [1] |
| UN Number | 3261 | [1] |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. | [1] |
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive nature of butylphosphonic dichloride and its reaction byproducts, a comprehensive PPE strategy is non-negotiable.[4][5] This is the last line of defense and must be employed for all handling and disposal procedures.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[5][6] Always inspect gloves for integrity before use.
-
Eye and Face Protection : Chemical splash goggles and a full-face shield are required.[6][7][8] The violent nature of the hydrolysis reaction presents a significant splash hazard that goggles alone cannot adequately protect against.
-
Body Protection : A chemical-resistant apron or coveralls worn over a lab coat provides necessary protection against spills and splashes.[4][5]
-
Respiratory Protection : All handling and disposal steps must be performed inside a certified chemical fume hood to contain the release of HCl gas.[7] In situations where engineering controls are insufficient, a respirator with an appropriate acid gas cartridge may be necessary.[5]
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
The primary and most recommended method for disposing of butylphosphonic dichloride is to use a licensed hazardous waste disposal company.[1][9] The following protocol is intended only for the neutralization of small, residual quantities in a laboratory setting by trained professionals.
Causality of the Protocol:
The entire procedure is designed to safely and controllably hydrolyze the butylphosphonic dichloride and then neutralize the resulting acidic products. By adding the reactive compound to a stirred, cold, basic solution, we can manage the exothermic reaction and neutralize the HCl as it is formed, preventing its release.
Experimental Protocol:
Step 1: Preparation (in a Chemical Fume Hood)
-
Prepare a large beaker (at least 10x the volume of the dichloride to be neutralized) containing a stirred solution of 5-10% sodium bicarbonate in water.
-
Place this beaker in an ice-water bath to ensure the solution remains cold throughout the addition. Effective cooling is critical to control the reaction rate.
-
Prepare a separate container with additional sodium bicarbonate or a 1M sodium hydroxide solution for final pH adjustment.
-
Ensure pH paper or a calibrated pH meter is available.
Step 2: Controlled Hydrolysis and Neutralization
-
Using a pipette or dropping funnel, add the butylphosphonic dichloride to the stirred, cold sodium bicarbonate solution very slowly, one drop at a time.
-
You will observe gas evolution (CO₂) as the generated HCl is neutralized by the bicarbonate. The rate of addition must be slow enough to prevent excessive foaming and splashing.
-
Rationale : This simultaneous hydrolysis and neutralization is the safest way to proceed. Adding the dichloride to pure water would generate a large amount of HCl gas and heat, creating a significant hazard.[2]
Step 3: Final pH Adjustment
-
Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Check the pH of the solution. If it is still acidic, slowly add more sodium bicarbonate or, for larger adjustments, 1M sodium hydroxide solution dropwise until the pH is between 6.0 and 8.0.[10]
Step 4: Final Waste Disposal
-
The resulting neutralized aqueous solution contains butylphosphonic acid salts, sodium chloride, and residual sodium bicarbonate.
-
Consult your institution's and local municipality's regulations. In many cases, this neutralized solution can be disposed of down the sanitary sewer with copious amounts of running water.[10][11]
-
If local regulations prohibit this, the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by a licensed disposal service.[12]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE as described in Section 2, contain the spill.
-
For liquid spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do NOT use combustible materials.
-
For solid spills, carefully sweep or scoop the material into a container, avoiding dust generation.[1]
-
Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Do NOT use water to clean the spill area until the bulk of the material has been removed, as this will initiate a hazardous reaction.
First Aid Measures:
-
Skin Contact : Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 30 minutes. Immediately call a poison center or doctor.[1][13]
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[1]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
Butylphosphonic Dichloride Disposal Workflow
Caption: Decision workflow for the safe disposal of Butylphosphonic Dichloride.
References
-
SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Asynt. (2022). Safety Precautions for Corrosive Substances. [Link]
-
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
-
Thieme. (n.d.). Product Class 39: Arylphosphonic Acids and Derivatives. [Link]
- Google Patents. (n.d.). US6274051B1 - Method for neutralizing organophosphorus agricultural chemicals.
-
Wikipedia. (n.d.). Phosphonate. [Link]
-
Chemistry Stack Exchange. (2024). (Di)chlorination of phosphonic acid ester. [Link]
-
National Institutes of Health (NIH). (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC. [Link]
-
Zenodo. (2022). Elimination of organophosphate pesticides from vegetables using chemical neutralizer. [Link]
- Google Patents. (n.d.).
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]
-
ResearchGate. (2025). (PDF) Assessing the capacity of various substances to act as neutralizing treatment in organophosphoric acute intoxications. [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
National Institutes of Health (NIH). (n.d.). Organophosphorus poisoning (acute) - PMC. [Link]
-
Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. [Link]
-
University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026. [Link]
-
University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in the Treatment of Organophosphorous Poisonings - PMC. [Link]
-
United Filtration. (n.d.). Chemical Compatibility Chart. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. BUTYLPHOSPHONIC DICHLORIDE price,buy BUTYLPHOSPHONIC DICHLORIDE - chemicalbook [chemicalbook.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. safeti.com [safeti.com]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. wku.edu [wku.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. purdue.edu [purdue.edu]
- 13. echemi.com [echemi.com]
Personal protective equipment for handling Butylphosphonic dichloride
Professional Laboratory Guide: Safety, PPE, and Logistics for Butylphosphonic Dichloride
As a Senior Application Scientist, I recognize that handling highly reactive organophosphorus building blocks requires more than just following a checklist; it requires a mechanistic understanding of the chemical's behavior. Butylphosphonic dichloride (including its n-butyl and tert-butyl isomers) is a critical reagent in drug development and materials science. However, its extreme electrophilicity and moisture sensitivity demand rigorous, self-validating safety protocols.
This guide provides the essential logistical, operational, and disposal frameworks required to handle Butylphosphonic dichloride safely in a professional laboratory setting.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand the chemical causality behind the hazards. Butylphosphonic dichloride is classified under GHS as causing severe skin burns and eye damage (Category 1B) and being corrosive to metals (Category 1)[1][2].
The Mechanistic Threat: The primary danger arises from the highly electrophilic phosphorus center. Upon contact with ambient moisture, sweat, or mucosal membranes, the compound undergoes rapid, exothermic hydrolysis. This reaction cleaves the P-Cl bonds, yielding butylphosphonic acid and liberating copious amounts of hydrogen chloride (HCl) gas[3].
-
Causality: It is not just the liquid/solid compound that causes burns; it is the instantaneous generation of localized hydrochloric acid on the skin or in the lungs that causes deep, irreversible tissue necrosis[1]. Therefore, all operational protocols must be designed around absolute moisture exclusion.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for acid chlorides. The selection of barrier materials must account for both the corrosive solid/liquid and the potential for HCl gas breakthrough.
| PPE Category | Required Specification | Mechanistic Rationale & Breakthrough Data |
| Eye/Face | Tightly fitting chemical splash goggles + 8-inch minimum face shield. | Protects against sudden pressure releases or splashing during septum piercing. Goggles prevent HCl gas from contacting ocular moisture[1]. |
| Hands (Primary) | Heavy-duty Butyl Rubber or Fluorocaoutchouc (Viton) gloves. | These polymers offer superior resistance to acid chlorides and corrosive solids, providing a breakthrough time of >240 minutes (Class 5 protection)[4]. |
| Hands (Secondary) | Nitrile inner gloves (Double-gloving protocol). | Provides a secondary barrier and maintains dexterity if the outer glove is compromised or needs to be doffed inside a glovebox. |
| Body | Tychem® suit or heavy-duty chemical-resistant apron over a lab coat. | Prevents permeation of corrosive dust or liquids to the skin[1]. |
| Respiratory | Full-face air-purifying respirator with ABEK (EN 14387) or P3 acid gas cartridges. | Mandatory if handling outside a glovebox or if fume hood ventilation is compromised, to filter out evolved HCl gas and corrosive particulates. |
Operational Workflow: Step-by-Step Handling Protocol
Every step in this workflow is a self-validating system designed to prevent the introduction of nucleophiles (water) to the reagent.
Step 1: Environmental Validation
-
Conduct operations exclusively within a certified, externally exhausted chemical fume hood or an inert-atmosphere glovebox.
-
Validation: Verify the fume hood flow rate is within the optimal range (typically 80-100 fpm) before opening the primary container.
Step 2: Anhydrous Preparation
-
Bake all glassware (flasks, syringes, needles) at 120°C for at least 4 hours, followed by cooling in a desiccator or under a continuous stream of dry Nitrogen (N₂) or Argon (Ar).
-
Ensure all reaction solvents are strictly anhydrous (e.g., stored over activated molecular sieves).
Step 3: Reagent Transfer (Schlenk Technique)
-
Butylphosphonic dichloride should only be opened under an inert atmosphere[1].
-
If the reagent is solid (common for the tert-butyl isomer, melting point ~44-49°C), transfer mass using oven-dried spatulas against a positive counter-flow of N₂.
-
If handling as a liquid (melted or in solution), use gas-tight syringes purged three times with inert gas prior to drawing the reagent.
Disposal and Waste Management Plan
Improper disposal of acid chlorides is a primary cause of laboratory accidents. Never dispose of unquenched Butylphosphonic dichloride into standard aqueous or organic waste streams.
Step 1: Controlled Quenching (Neutralization)
-
Residual reagent must be deliberately hydrolyzed in a controlled, highly exothermic-managed environment.
-
Procedure: Dilute the residual Butylphosphonic dichloride in a dry, unreactive solvent (e.g., dry THF or toluene).
-
Set up a vigorously stirred flask containing a large excess of an ice-cold, dilute alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO₃, or 1M NaOH).
-
Add the diluted reagent dropwise to the alkaline solution. The base neutralizes the generated HCl immediately, while the ice bath controls the exothermic heat of hydrolysis[5].
Step 2: Verification and Segregation
-
Validation: Test the pH of the quenched solution using indicator paper. It must be stable between pH 7 and 9.
-
Separate the organic and aqueous layers if applicable.
Step 3: Final Disposal
-
Transfer the neutralized aqueous waste and the organic waste into separate, clearly labeled, chemically compatible containers (e.g., HDPE carboys).
-
Entrust the final disposal to a licensed hazardous waste management company for high-temperature incineration equipped with an alkaline scrubber[1].
Safety & Logistics Workflow Visualization
Figure 1: Operational safety and disposal workflow for Butylphosphonic dichloride.
References
-
Timperley, C. M. (n.d.). Organophosphorus (V) Chemistry. Chemistry-Chemists. Retrieved from[Link]
- Google Patents. (n.d.). US3856896A - Alkyl propargyl phosphonates (Quenching methodologies).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. BUTYLPHOSPHONIC DICHLORIDE price,buy BUTYLPHOSPHONIC DICHLORIDE - chemicalbook [chemicalbook.com]
- 3. chemistry-chemists.com [chemistry-chemists.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. US3856896A - Alkyl propargyl phosphonates - Google Patents [patents.google.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
